Product packaging for 1-Bromo-5-methoxy-2,4-dinitrobenzene(Cat. No.:CAS No. 181995-71-1)

1-Bromo-5-methoxy-2,4-dinitrobenzene

Cat. No.: B188455
CAS No.: 181995-71-1
M. Wt: 277.03 g/mol
InChI Key: SYWWRIKZBWQUGY-UHFFFAOYSA-N
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Description

1-Bromo-5-methoxy-2,4-dinitrobenzene, also known as this compound, is a useful research compound. Its molecular formula is C7H5BrN2O5 and its molecular weight is 277.03 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2O5 B188455 1-Bromo-5-methoxy-2,4-dinitrobenzene CAS No. 181995-71-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-5-methoxy-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O5/c1-15-7-2-4(8)5(9(11)12)3-6(7)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWWRIKZBWQUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398287
Record name 1-Bromo-5-methoxy-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181995-71-1
Record name 1-Bromo-5-methoxy-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-5-methoxy-2,4-dinitrobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Bromo-5-methoxy-2,4-dinitrobenzene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs to offer valuable insights for research and development.

Core Chemical Properties

PropertyThis compound1-Bromo-2,4-dinitrobenzene (Analog)
Molecular Formula C₇H₅BrN₂O₅[1]C₆H₃BrN₂O₄[2][3]
Molecular Weight 277.03 g/mol [4]247.00 g/mol [2][3]
Appearance Yellow Solid[1]Yellow Crystalline Solid[5]
Melting Point Data not available71-73 °C[2][5]
Boiling Point Data not availableData not available
Solubility Soluble in DMSO (100 mg/ml)[1]Partly miscible in water[5]
CAS Number 181995-71-1[4]584-48-5[2][3]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, its synthesis can be inferred from standard nitration reactions of substituted bromobenzenes. The general approach would likely involve the nitration of a bromo-methoxy-benzene precursor.[6] The reactivity of this compound is dominated by the two electron-withdrawing nitro groups, which activate the benzene ring for nucleophilic aromatic substitution (SNAr).[6] The bromine atom serves as a good leaving group in such reactions. The methoxy group, being an electron-donating group, can also influence the regioselectivity of substitution reactions.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following represents a generalized protocol for the synthesis of a dinitrobromobenzene derivative, which could be adapted by researchers.

General Protocol for Nitration of a Brominated Aromatic Compound:

  • Dissolution: Dissolve the starting bromo-aromatic compound in a suitable solvent, such as glacial acetic acid.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Nitrating Agent Addition: Slowly add a nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) dropwise to the cooled solution while maintaining the temperature.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period.

  • Quenching: Pour the reaction mixture into ice water to precipitate the product.

  • Isolation: Collect the precipitate by filtration.

  • Purification: Wash the crude product with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified dinitrobromobenzene derivative.

Signaling Pathway Inhibition: Targeting Endoplasmic Reticulum Oxidase 1 (ERO1)

A significant biological activity of this compound is its role as a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1).[4][6] ERO1 is a key enzyme in the endoplasmic reticulum (ER) responsible for the formation of disulfide bonds in proteins, a critical step in their proper folding and maturation. The ERO1-PDI (Protein Disulfide Isomerase) pathway is a major source of oxidative stress in the ER.

The following diagram illustrates the ERO1-PDI pathway and the point of inhibition by this compound.

ERO1_Inhibition_Pathway cluster_ER Endoplasmic Reticulum PDI_red Reduced PDI ERO1_ox Oxidized ERO1 (FAD) PDI_red->ERO1_ox reduces Protein_folded Folded Protein (with disulfide bond) PDI_ox Oxidized PDI PDI_ox->PDI_red donates disulfide Protein_unfolded Unfolded Protein (with thiols) ERO1_red Reduced ERO1 (FADH2) ERO1_ox->ERO1_red accepts electrons O2 O₂ ERO1_red->O2 transfers electrons Protein_unfolded->Protein_folded Disulfide bond formation H2O2 H₂O₂ (ROS) O2->H2O2 Inhibitor 1-Bromo-5-methoxy- 2,4-dinitrobenzene Inhibitor->ERO1_ox inhibits

ERO1-PDI disulfide bond formation pathway and inhibition.

Experimental Workflow for Assessing ERO1 Inhibition

The following workflow outlines a general experimental approach to confirm and characterize the inhibition of ERO1 by this compound.

ERO1_Inhibition_Workflow start Start: Hypothesis Compound inhibits ERO1 in_vitro_assay In Vitro ERO1 Activity Assay (e.g., using a fluorescent substrate) start->in_vitro_assay dose_response Dose-Response Curve Generation Determine IC₅₀ in_vitro_assay->dose_response mechanism_study Mechanism of Action Studies (e.g., enzyme kinetics) dose_response->mechanism_study cell_based_assay Cell-Based Assays (e.g., measure ER stress markers) mechanism_study->cell_based_assay target_validation Target Validation in Cells (e.g., knockdown/overexpression of ERO1) cell_based_assay->target_validation end Conclusion: Characterization of ERO1 Inhibition target_validation->end

Workflow for characterizing an ERO1 inhibitor.

Applications in Drug Development

The role of the ERO1-PDI pathway in various diseases, including cancer and neurodegenerative disorders, makes it an attractive target for therapeutic intervention.[6] By inhibiting ERO1, compounds like this compound can potentially modulate cellular responses to ER stress. This can be a valuable strategy in diseases where hyperactive protein folding and secretion contribute to pathology.

Potential Therapeutic Angles:

  • Oncology: In some cancers, tumor cells exhibit increased ER stress due to high rates of protein synthesis and secretion. Targeting ERO1 could selectively induce apoptosis in these stressed cancer cells.

  • Neurodegenerative Diseases: Misfolded protein aggregation is a hallmark of many neurodegenerative diseases. Modulating the ER folding environment through ERO1 inhibition could be a therapeutic approach.

  • Metabolic Diseases: ER stress is implicated in the pathogenesis of metabolic diseases like type 2 diabetes. ERO1 inhibitors could potentially alleviate this stress.

This compound serves as a valuable research tool for studying these pathways and for the initial stages of drug discovery. Its well-defined chemical structure makes it a suitable scaffold for the development of more potent and selective ERO1 inhibitors.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for 1-Bromo-2,4-dinitrobenzene, it should be handled with care. It is advisable to treat it as a hazardous substance. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All handling should be performed in a well-ventilated fume hood.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. While direct experimental data is limited, the information on its known biological activity and the properties of analogous compounds offers a strong starting point for further investigation and application in scientific research.

References

In-Depth Technical Guide: 1-Bromo-5-methoxy-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 181995-71-1 (Note: The CAS number 64314-35-8 is not commonly associated with this compound)

Introduction

1-Bromo-5-methoxy-2,4-dinitrobenzene is a substituted aromatic compound featuring a bromine atom, a methoxy group, and two nitro groups attached to a benzene ring. Its chemical structure, particularly the presence of strong electron-withdrawing nitro groups, renders the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution. This reactivity profile makes it a compound of interest for chemical synthesis and as a potential probe in biochemical systems. Notably, it has been identified as a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1), suggesting its potential utility in studying protein folding and cellular redox homeostasis.[1][2] This guide provides a comprehensive overview of its known properties, predicted spectral data, and relevant experimental considerations.

Physicochemical and Spectral Data

Due to the limited availability of primary literature on this specific compound, some of the following data are predicted based on the analysis of structurally related molecules.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₅BrN₂O₅[2]
Molecular Weight 277.03 g/mol [2]
Appearance Yellow solid (supplied form)[2]
Solubility DMSO (100 mg/ml)[2]
Storage Store at -20°C under an inert atmosphere[2]
Table 2: Predicted Spectroscopic Data
SpectroscopyPredicted Features
¹H NMR Aromatic protons expected between 7.0 and 9.0 ppm (two distinct signals, likely doublets with meta-coupling). Methoxy protons (-OCH₃) expected as a sharp singlet around 3.8 to 4.0 ppm.[1]
¹³C NMR Carbons bearing the nitro and bromo groups are expected to be significantly downfield. The carbon attached to the methoxy group will be at a relatively upfield position compared to other substituted carbons. The methoxy carbon is predicted to be around 55-60 ppm.[1]
Infrared (IR) Strong absorptions for asymmetric and symmetric stretching of the nitro groups (NO₂) in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively. Characteristic bands for C-H and C=C bonds of the aromatic ring.[1]

Chemical Reactivity and Synthesis

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). The two electron-withdrawing nitro groups at the ortho and para positions relative to the bromine atom strongly activate the ring for nucleophilic attack. This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The initial attack of a nucleophile is often the rate-determining step.[1]

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Synthesis

General Experimental Protocol (Hypothetical):

The synthesis of a related isomer, 1-bromo-4-methoxy-2,3-dinitro-benzene, involves the nitration of 4-bromo-3-nitroanisole using a mixture of fuming nitric acid and sulfuric acid. A similar approach could likely be adapted for the synthesis of the title compound, starting from the appropriate isomer of bromo-methoxy-nitrobenzene or bromo-methoxy-benzene.

Example Protocol for a Related Compound (1-bromo-4-methoxy-2,3-dinitro-benzene):

  • 4-Bromo-3-nitroanisole (10.0 g, 43.1 mmol) is added to a reaction vessel.

  • A mixture of fuming nitric acid (40 ml) and sulfuric acid (6 ml) is prepared.

  • The nitrating mixture is added dropwise to the 4-bromo-3-nitroanisole.

  • The reaction mixture is stirred for 1 hour at room temperature.

  • The reaction is quenched by pouring it onto ice water.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over Na₂SO₄, filtered, and concentrated.

  • The crude material is purified by flash chromatography.

Biological Activity and Applications

Inhibition of Endoplasmic Reticulum Oxidase 1 (ERO1)

This compound is a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1).[1][2] It exhibits weaker activity against the mouse ERO1α isoform, with a reported IC₅₀ of 400 µM.[2] ERO1 is an enzyme responsible for the introduction of disulfide bonds into proteins during their folding in the endoplasmic reticulum. The mechanism of inhibition is predicted to involve the formation of adducts with thiol groups.[2]

ERO1_Inhibition Proposed ERO1 Inhibition Pathway cluster_0 Normal ERO1 Activity cluster_1 Inhibition by this compound ERO1_active ERO1 (Active) PDI_oxidized PDI (Oxidized) ERO1_active->PDI_oxidized Oxidizes ERO1_inactive ERO1 (Inactive Adduct) PDI_reduced PDI (Reduced) PDI_reduced->ERO1_active Reduces Protein_oxidized Substrate Protein (Oxidized) PDI_oxidized->Protein_oxidized Oxidizes Protein_reduced Substrate Protein (Reduced) Protein_reduced->PDI_oxidized Reduces Inhibitor This compound Inhibitor->ERO1_inactive Forms Thiol Adduct

Caption: Proposed inhibition of ERO1 by forming an inactive adduct.

Experimental Assays

While specific protocols using this compound are not detailed in the available literature, its activity as an ERO1 inhibitor would likely be assessed using assays that measure ERO1-dependent oxidation. An example of a relevant assay is the in vitro monitoring of thioredoxin-1 (Trx1) oxidation.[2]

General Workflow for an ERO1 Inhibition Assay:

Inhibition_Assay_Workflow Workflow for ERO1 Inhibition Assay Start Prepare Assay Buffer Reagents Add ERO1 Enzyme and Substrate (e.g., Trx1) Start->Reagents Incubate Incubate with varying concentrations of This compound Reagents->Incubate Reaction Initiate Reaction Incubate->Reaction Monitor Monitor Substrate Oxidation (e.g., via fluorescence or chromatography) Reaction->Monitor Analyze Analyze Data and Determine IC₅₀ Monitor->Analyze

Caption: A generalized workflow for assessing ERO1 inhibition.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, related dinitrobenzene compounds are often classified as toxic and irritants. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a reactive aromatic compound with potential applications in medicinal chemistry and chemical biology, highlighted by its activity as an ERO1 inhibitor. Further research is needed to fully characterize its physicochemical properties, elucidate its biological mechanisms of action, and develop optimized synthetic protocols. The information presented in this guide provides a foundation for researchers and drug development professionals interested in this compound.

References

Spectroscopic and Mechanistic Analysis of 1-Bromo-5-methoxy-2,4-dinitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Bromo-5-methoxy-2,4-dinitrobenzene, a compound of interest in biochemical research. Due to the limited availability of direct experimental data in public databases, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. It also details generalized experimental protocols for spectroscopic analysis and explores the compound's involvement in key chemical and biological pathways, including Nucleophilic Aromatic Substitution (SNAr) and the inhibition of yeast Endoplasmic Reticulum Oxidase 1 (ERO1). This guide is intended to serve as a valuable resource for researchers utilizing this compound in their work.

Introduction

This compound is a highly activated aromatic halide. The presence of two strongly electron-withdrawing nitro groups and a methoxy group on the benzene ring significantly influences its chemical reactivity and spectroscopic characteristics. This compound has gained attention as a chemical probe for investigating complex biochemical pathways, notably as a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1)[1]. Understanding its spectroscopic signature is crucial for its identification, characterization, and application in various research contexts.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not widely available in public databases[1]. The following tables summarize the predicted spectroscopic data based on the known spectral properties of analogous compounds, such as 1-bromo-2,4-dinitrobenzene and 1-methoxy-2,4-dinitrobenzene.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and one signal for the methoxy group protons in the downfield region[1].

Predicted ¹H NMR Data
Solvent CDCl₃
Frequency 400 MHz
Proton Predicted Chemical Shift (δ, ppm)
H-3~8.8
H-6~7.5
-OCH₃~4.1
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display six signals corresponding to the six carbon atoms of the benzene ring and one signal for the methoxy group carbon.

Predicted ¹³C NMR Data
Solvent CDCl₃
Frequency 100 MHz
Carbon Predicted Chemical Shift (δ, ppm)
C-1 (C-Br)~115
C-2 (C-NO₂)~148
C-3 (C-H)~128
C-4 (C-NO₂)~140
C-5 (C-OCH₃)~160
C-6 (C-H)~110
-OCH₃~57
IR Spectroscopy (Predicted)

The infrared spectrum is expected to exhibit strong absorption bands characteristic of the nitro and methoxy functional groups[1].

Predicted IR Data
Functional Group Predicted Wavenumber (cm⁻¹)
NO₂ Asymmetric Stretch1560 - 1500
NO₂ Symmetric Stretch1380 - 1335
C-O Stretch (Aryl Ether)1275 - 1200
C-H Aromatic Stretch3100 - 3000
C=C Aromatic Stretch1600 - 1450
Mass Spectrometry (Predicted)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance).

Predicted Mass Spectrometry Data
Ion Predicted m/z
[M]⁺ (⁷⁹Br)276
[M]⁺ (⁸¹Br)278
[M-NO₂]⁺230, 232
[M-OCH₃]⁺245, 247

Experimental Protocols

Synthesis (General Procedure)

A plausible synthesis involves the nitration of a suitable precursor, such as 3-bromoanisole. A typical procedure would be:

  • Dissolve the starting material in a suitable solvent (e.g., concentrated sulfuric acid).

  • Cool the mixture in an ice bath.

  • Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time.

  • Pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

NMR Spectroscopy
  • Prepare a sample by dissolving approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy
  • Prepare a solid sample as a KBr pellet or a mull in Nujol.

  • Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) to be analyzed in a liquid cell.

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.

Signaling Pathways and Logical Relationships

Nucleophilic Aromatic Substitution (SNAr) Pathway

This compound is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro groups, which stabilize the intermediate Meisenheimer complex[1][2][3].

SNAr_Pathway Reactants This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Addition of Nucleophile Product Substituted Product + Br⁻ Intermediate->Product Elimination of Leaving Group (Br⁻) ERO1_Inhibition cluster_pathway Oxidative Protein Folding Pathway PDI_reduced Reduced PDI (Protein Disulfide Isomerase) PDI_oxidized Oxidized PDI PDI_reduced->PDI_oxidized Oxidation PDI_oxidized->PDI_reduced Reduction Unfolded_Protein Unfolded Protein (with free thiols) PDI_oxidized->Unfolded_Protein Catalyzes ERO1 ERO1 ERO1->PDI_oxidized Oxidizes H2O2 H₂O₂ ERO1->H2O2 Byproduct O2 O₂ O2->ERO1 Electron Acceptor Folded_Protein Correctly Folded Protein (with disulfide bonds) Unfolded_Protein->Folded_Protein Oxidative Folding Inhibitor 1-Bromo-5-methoxy- 2,4-dinitrobenzene Inhibitor->ERO1 Inhibits

References

Spectroscopic Analysis of 1-Bromo-5-methoxy-2,4-dinitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties of 1-Bromo-5-methoxy-2,4-dinitrobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed data, experimental protocols, and logical visualizations to aid in the characterization of this compound.

Introduction

This compound is a substituted aromatic compound of interest in various chemical and pharmaceutical research areas. Its complex substitution pattern, featuring a bromine atom, a methoxy group, and two nitro groups, gives rise to a unique spectroscopic signature. Understanding its NMR and IR spectra is crucial for its identification, purity assessment, and for predicting its chemical behavior. This guide presents a detailed analysis of its expected spectral characteristics based on established spectroscopic principles and data from related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of this compound. These predictions are derived from the analysis of structurally similar compounds and the known effects of the various functional groups on spectroscopic measurements.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8s1HH-3
~7.8s1HH-6
~4.0s3H-OCH₃

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~158C-5
~148C-2
~140C-4
~130C-6
~120C-3
~115C-1
~58-OCH₃

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
1560-1500StrongAsymmetric NO₂ stretch[1]
1380-1335StrongSymmetric NO₂ stretch[1]
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-OCH₃)
1600-1585Medium-WeakAromatic C=C stretch
1250-1200StrongAryl-O stretch
1050-1000MediumC-O-C stretch
~750StrongC-Br stretch

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra, based on standard laboratory practices for similar aromatic compounds.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker AVANCE 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (zg30).

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: 4.0 s.

  • Spectral Width: 20 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled experiment (zgpg30).

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 1.5 s.

  • Spectral Width: 240 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (UATR) accessory.

Sample Preparation:

  • Place a small, solid sample of this compound directly onto the diamond crystal of the UATR accessory.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Data Format: Transmittance.

Data Processing:

  • Perform a background scan of the empty UATR accessory before running the sample.

  • The software automatically subtracts the background from the sample spectrum.

  • Identify and label the major absorption peaks.

Visualization of Structure-Spectra Relationships and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the logical connections between the molecular structure and its spectral features, as well as the experimental workflow.

cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy mol This compound H3 H-3 mol->H3 ¹H NMR H6 H-6 mol->H6 OCH3_H -OCH3 (H) mol->OCH3_H C_aromatic Aromatic Carbons mol->C_aromatic ¹³C NMR OCH3_C -OCH3 (C) mol->OCH3_C NO2 NO2 stretch mol->NO2 IR CH_arom Aromatic C-H mol->CH_arom CH_aliph Aliphatic C-H mol->CH_aliph CO C-O stretch mol->CO CBr C-Br stretch mol->CBr

Caption: Structure-Spectra Correlation Diagram.

cluster_nmr_workflow NMR Workflow cluster_ir_workflow IR Workflow nmr_prep Sample Preparation (in CDCl3) nmr_acq Spectral Acquisition (¹H & ¹³C) nmr_prep->nmr_acq nmr_proc Data Processing & Analysis nmr_acq->nmr_proc ir_prep Sample Preparation (UATR) ir_acq Spectral Acquisition ir_prep->ir_acq ir_proc Data Processing & Analysis ir_acq->ir_proc

Caption: Spectroscopic Experimental Workflow.

References

An In-depth Technical Guide on the Electron-withdrawing Effects in 1-Bromo-5-methoxy-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the electron-withdrawing effects in 1-Bromo-5-methoxy-2,4-dinitrobenzene. This molecule serves as a significant subject for studying nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic organic chemistry. The interplay of its substituent groups creates a unique electronic environment on the benzene ring, making it a valuable substrate for investigating reaction mechanisms and for the synthesis of complex organic molecules.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively available in public databases, the following tables summarize the expected physicochemical properties and spectroscopic data based on the analysis of closely related compounds.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₅BrN₂O₅
Molecular Weight293.03 g/mol
AppearanceExpected to be a pale yellow crystalline solid
Melting PointNot reported; likely in the range of 80-120 °C
SolubilitySoluble in common organic solvents (e.g., acetone, DMSO, DMF)

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.8s-
H-6~7.5s-
-OCH₃~4.0s-

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

CarbonChemical Shift (δ, ppm)
C-1 (C-Br)~115
C-2 (C-NO₂)~148
C-3 (C-H)~128
C-4 (C-NO₂)~145
C-5 (C-OCH₃)~160
C-6 (C-H)~110
-OCH₃~57

Table 4: Predicted Infrared (IR) Spectroscopic Data

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Asymmetric NO₂ Stretch1550-1520Strong
Symmetric NO₂ Stretch1350-1330Strong
C-O-C Stretch1280-1200Strong
C-Br Stretch680-550Medium

Electron-withdrawing Effects and Reactivity

The reactivity of this compound is dominated by the powerful electron-withdrawing effects of the two nitro groups and, to a lesser extent, the bromine atom. These effects are partially counteracted by the electron-donating methoxy group.

  • Nitro Groups (-NO₂): The two nitro groups at positions 2 and 4 are strong electron-withdrawing groups through both inductive (-I) and resonance (-M) effects. They significantly decrease the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.

  • Bromine Atom (-Br): The bromine atom is an electron-withdrawing group through its inductive effect (-I) and a weak deactivator. It also serves as a good leaving group in nucleophilic aromatic substitution reactions.

  • Methoxy Group (-OCH₃): The methoxy group is an electron-donating group through resonance (+M) and a weakly electron-withdrawing group through induction (-I). The resonance effect increases electron density at the ortho and para positions, which in this molecule are already substituted. Its overall effect is to slightly modulate the high electrophilicity of the ring.

This combination of substituents makes the carbon atom attached to the bromine (C-1) the primary site for nucleophilic attack. The stability of the resulting Meisenheimer complex is a key factor in the facility of SNAr reactions.

Visualizing Electronic Effects and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key concepts of substituent effects and reaction mechanisms.

Substituent_Effects cluster_effects Electronic Effects A This compound NO2 Nitro Groups (C2, C4) -I, -M A->NO2 Strongly Electron-Withdrawing Br Bromo Group (C1) -I A->Br Moderately Electron-Withdrawing Good Leaving Group OCH3 Methoxy Group (C5) -I, +M A->OCH3 Electron-Donating (Resonance) Weakly Withdrawing (Inductive)

Figure 1: Electronic effects of substituents.

SNAr_Mechanism Start This compound + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack at C1 Product Substituted Product + Br- Intermediate->Product Loss of Leaving Group (Br-)

Figure 2: Generalized SNAr reaction pathway.

Experimental Protocols

The following are detailed methodologies for the synthesis of a related compound and a general procedure for nucleophilic aromatic substitution, which can be adapted for this compound.

Synthesis of 1-Bromo-2,4-dinitrobenzene (Adapted for this compound)

This protocol is adapted from the synthesis of 1-bromo-2,4-dinitrobenzene and would require optimization for the target molecule. The starting material would be 3-bromoanisole.

Materials:

  • 3-bromoanisole

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Ethanol

  • Dichloromethane

  • Magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a thermometer, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 10 g of 3-bromoanisole to the cooled sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture by carefully adding 15 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 3-bromoanisole in sulfuric acid over a period of 1 hour, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The crude product will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain purified this compound.

  • Dry the product under vacuum. Characterize by NMR and IR spectroscopy.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for reacting this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, piperidine)

  • Solvent (e.g., ethanol, DMF, DMSO)

  • Base (e.g., triethylamine, potassium carbonate, if necessary)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1 equivalent of this compound in the chosen solvent in a round-bottom flask.

  • Add 1.1 to 1.5 equivalents of the amine nucleophile to the solution. If the amine is used as its salt, add 2-3 equivalents of a non-nucleophilic base.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC). Typical reaction times can range from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Experimental_Workflow cluster_synthesis Synthesis Workflow cluster_snar SNAr Reaction Workflow S1 Nitration of 3-bromoanisole S2 Work-up and Precipitation S1->S2 S3 Recrystallization S2->S3 S4 Characterization (NMR, IR) S3->S4 R1 Reactant Mixing R2 Reaction Monitoring (TLC) R1->R2 R3 Work-up and Extraction R2->R3 R4 Purification (Chromatography) R3->R4 R5 Characterization (NMR, IR, MS) R4->R5

Figure 3: General experimental workflows.

This guide provides a foundational understanding of the electron-withdrawing effects and reactivity of this compound. The provided data and protocols, while based on analogous compounds, offer a strong starting point for researchers and professionals in the fields of chemical synthesis and drug development. Further experimental validation is recommended for precise characterization and optimization of reaction conditions.

An In-depth Technical Guide to 1-Bromo-5-methoxy-2,4-dinitrobenzene: Synthesis via Electrophilic Aromatic Substitution and Subsequent Nucleophilic Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-5-methoxy-2,4-dinitrobenzene, focusing on its synthesis through electrophilic aromatic substitution and its primary role as a substrate in nucleophilic aromatic substitution reactions. While the highly deactivated nature of its aromatic ring makes it an unlikely candidate for direct electrophilic attack, understanding its synthesis is crucial to appreciating its chemical properties and applications.

Physicochemical and Spectroscopic Data

This compound is a substituted aromatic compound with the molecular formula C₇H₅BrN₂O₅. A summary of its key physical and spectroscopic properties is provided below.

PropertyValue / Description
Molecular Weight 277.03 g/mol [1]
Appearance Expected to be a yellow crystalline solid, similar to related dinitrobenzene compounds[2].
Solubility Likely soluble in common organic solvents, with partial miscibility in water[2].
¹H NMR Spectroscopy The spectrum is expected to show two distinct signals for the aromatic protons in the downfield region (typically between 7.0 and 9.0 ppm) due to the strong electron-withdrawing effects of the substituents. A singlet for the methoxy group protons would appear more upfield.[1]
IR Spectroscopy The infrared spectrum will be characterized by strong absorption bands for the asymmetric and symmetric stretching vibrations of the nitro groups (NO₂), typically appearing in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively[1]. Other bands would correspond to the C-O stretching of the methoxy group and C-H and C=C vibrations of the aromatic ring.

Electronic Properties and Aromatic Reactivity

The reactivity of the benzene ring in this compound is dictated by the electronic effects of its substituents: one electron-donating group (methoxy) and three electron-withdrawing groups (two nitro groups and a bromine atom).

  • Electron-Withdrawing Groups (-NO₂, -Br): The two nitro groups are powerful electron-withdrawing groups, acting through both inductive and resonance effects. The bromine atom also withdraws electron density inductively. These groups significantly reduce the electron density of the aromatic ring.[1]

  • Electron-Donating Group (-OCH₃): The methoxy group is an activating group, donating electron density to the ring through resonance. However, its activating effect is overcome by the combined deactivating effect of the two nitro groups and the bromine atom.

This strong deactivation makes the aromatic ring highly resistant to further electrophilic aromatic substitution (EAS), as it is electron-poor and therefore not readily attacked by electrophiles.[1] Conversely, this electron deficiency makes the ring highly susceptible to attack by nucleophiles, leading to Nucleophilic Aromatic Substitution (SNAr) reactions. The nitro groups, particularly those at the ortho and para positions relative to the leaving group (bromine), can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thus facilitating the substitution.[1]

Synthesis via Electrophilic Aromatic Substitution

The synthesis of this compound is achieved through a classic example of electrophilic aromatic substitution, specifically, the nitration of a less substituted benzene derivative. A plausible synthetic route involves the nitration of a bromo-methoxy-nitrobenzene precursor.

G cluster_0 Synthesis Workflow Start 3-Bromo-5-nitroanisole Reagents HNO₃ / H₂SO₄ Start->Reagents Nitration Workup Aqueous Workup & Purification Reagents->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Nitration of 4-Bromo-3-nitroanisole

The following is a representative protocol for the nitration of a similar compound, which illustrates the general methodology.[3]

Materials:

  • 4-Bromo-3-nitroanisole (10.0 g, 43.1 mmol)

  • Fuming nitric acid (100%, 40 ml)

  • Sulfuric acid (95-98%, 6 ml)

  • Ethyl acetate

  • Cyclohexane

  • Ice water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of fuming nitric acid and sulfuric acid is prepared.

  • The 4-Bromo-3-nitroanisole is nitrated by the dropwise addition of the acid mixture.

  • The reaction mixture is stirred for 1 hour at room temperature.

  • The reaction mixture is then poured onto ice water and extracted three times with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to dryness.

  • The crude product is purified by flash chromatography (ethyl acetate/cyclohexane) to yield the dinitrated product.

Quantitative Data for a Similar Nitration:

ReactantProductReagentsYieldReference
4-Bromo-3-nitroanisole1-Bromo-4-methoxy-2,3-dinitrobenzeneHNO₃ / H₂SO₄44%[3]
Bromobenzene1-Bromo-2,4-dinitrobenzeneNitrating agent in water94.8%[4]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

As previously mentioned, the primary reactivity of this compound is as a substrate in SNAr reactions. In these reactions, a nucleophile attacks the carbon atom bearing the bromine atom, which is a good leaving group. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[1]

G cluster_1 SNAr Mechanism Reactant This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu⁻ Nucleophile Nu⁻ Product Substituted Product Intermediate->Product - Br⁻ Leaving_Group Br⁻

Caption: Generalized mechanism for SNAr of the title compound.

Experimental Protocol: Reaction with Pyrrolidine (Example)

The following protocol for the reaction of a similar dinitrobenzene derivative with pyrrolidine illustrates a typical SNAr procedure.[5]

Materials:

  • 1-Bromo-2,4-dimethyl-5-nitrobenzene (12g, 52mmol)

  • Pyrrolidine (2.12ml)

  • DMF/DMA (180ml)

  • Ethyl acetate (EtOAc)

  • Water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of 1-Bromo-2,4-dimethyl-5-nitrobenzene and pyrrolidine in DMF/DMA is heated in a sealed tube at 120°C overnight.

  • The mixture is diluted with water and extracted with EtOAc.

  • The organic layer is dried with Na₂SO₄ and concentrated to obtain the crude product.

Applications in Research and Drug Development

This compound and related compounds are valuable tools in various scientific fields:

  • Chemical Probes: This compound has been identified as a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1), making it a useful chemical probe for studying complex biochemical pathways.[1]

  • Synthetic Building Blocks: As a versatile intermediate, it serves as a starting material for the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries.[1]

  • Biochemical Assays: Related compounds like 1-bromo-2,4-dinitrobenzene are used as substrates in protein determination and in glutathione S-transferase (GST) assays to study enzyme activity.[2]

Conclusion

This compound presents a fascinating case of dual reactivity. While its electron-deficient aromatic ring makes it a prime substrate for nucleophilic aromatic substitution, its synthesis relies on the principles of electrophilic aromatic substitution. This technical guide has provided a detailed overview of its synthesis, electronic properties, reactivity, and applications, offering valuable insights for researchers and professionals in the chemical and biomedical sciences.

References

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) with Dinitrobenzenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nucleophilic Aromatic Substitution (SNAr) mechanism, with a specific focus on dinitrobenzene substrates. Dinitrobenzenes are classic examples used to study and perform SNAr reactions due to the significant activation provided by the two electron-withdrawing nitro groups. This document delves into the core mechanistic principles, presents quantitative kinetic data, provides detailed experimental protocols, and visualizes key pathways and workflows.

Core Concepts of the SNAr Mechanism

Nucleophilic aromatic substitution is a critical reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike nucleophilic substitution at aliphatic centers (SN1 and SN2), SNAr reactions proceed via a distinct addition-elimination mechanism, particularly when the aromatic ring is activated by strong electron-withdrawing groups (EWGs).

The presence of one or more nitro groups ortho and/or para to a leaving group dramatically increases the aromatic ring's susceptibility to nucleophilic attack.[1] These EWGs delocalize the negative charge of the intermediate, thereby stabilizing it.

The generally accepted mechanism for the SNAr reaction is a two-step process:

  • Nucleophilic Addition and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] This step is typically the rate-determining step of the reaction. The aromaticity of the ring is temporarily lost in this intermediate.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored upon the expulsion of the leaving group. This step is usually fast.

Recent research has also suggested the possibility of a concerted mechanism in some SNAr reactions, where the formation of the new bond and the breaking of the old bond occur in a single step, bypassing a stable Meisenheimer intermediate.[3] However, for highly activated systems like dinitrobenzenes, the stepwise mechanism involving a distinct Meisenheimer complex is well-established.

The Meisenheimer Complex

The Meisenheimer complex is a key intermediate in the SNAr reaction. It is a negatively charged species where the nucleophile has added to the aromatic ring, and the negative charge is delocalized over the ring and, most importantly, onto the electron-withdrawing nitro groups.[2] The stability of the Meisenheimer complex is a crucial factor in the feasibility of an SNAr reaction. Stable, isolable Meisenheimer salts have been characterized, providing strong evidence for the stepwise mechanism.[2]

Factors Influencing SNAr Reactions

Several factors govern the rate and outcome of SNAr reactions with dinitrobenzenes:

  • Nature of the Leaving Group: The "element effect" in SNAr reactions is often counterintuitive compared to SN2 reactions. For many SNAr reactions, the reactivity order of halogens as leaving groups is F > Cl > Br > I.[2] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack (the rate-determining step).

  • Nature of the Nucleophile: The nucleophilicity of the attacking species is a key determinant of the reaction rate. More potent nucleophiles will react faster. The relationship between nucleophile basicity and reaction rate can be explored through Brønsted plots.

  • Solvent Effects: The solvent can significantly influence the reaction rate by solvating the reactants and the transition state. Aprotic polar solvents are often used for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

  • Electronic Effects of Substituents: The presence and position of electron-withdrawing substituents on the aromatic ring have a profound impact on the reaction rate. Hammett plots can be used to quantify the electronic effects of substituents on the reactivity of dinitrobenzene derivatives.

Data Presentation: Quantitative Analysis of SNAr Reactions

The following tables summarize key quantitative data from the literature, providing a basis for comparing the reactivity of various dinitrobenzene substrates under different conditions.

Table 1: Second-Order Rate Constants (k) for the Reaction of 1-X-2,4-dinitrobenzenes with Piperidine in Methanol at 25 °C

Leaving Group (X)Rate Constant (k, M⁻¹s⁻¹)Relative Rate
F3.5079.5
Cl0.0441.0
Br0.0441.0
I0.0190.43

Data sourced from J. Org. Chem. 2012, 77, 18, 8135–8145.[2]

Table 2: Second-Order Rate Constants (k) for the Reaction of 1-Halo-2,4-dinitrobenzenes with Various Amines in Acetonitrile at 25.0 °C

Leaving Group (X)NucleophileRate Constant (k, M⁻¹s⁻¹)
FPiperidine3.86 x 10²
ClPiperidine4.35
BrPiperidine4.30
IPiperidine1.88
FPyrrolidine1.21 x 10³
ClPyrrolidine14.5
BrPyrrolidine14.2
IPyrrolidine6.20
FMorpholine2.05 x 10¹
ClMorpholine0.224
BrMorpholine0.220
IMorpholine0.096

Data compiled from J. Org. Chem. 2012, 77, 18, 8135–8145.[4]

Table 3: Second-Order Rate Constants (kNu) for the Reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with Anionic Nucleophiles in 80 mol% H₂O / 20 mol% DMSO at 25.0 °C

NucleophilepKₐ of conjugate acidRate Constant (kNu, M⁻¹s⁻¹)
CN⁻9.211.58 x 10⁻¹
N₃⁻4.722.51 x 10⁻²
PhS⁻6.501.00 x 10¹
OH⁻15.74.47 x 10⁻³
PhO⁻9.991.26 x 10⁻²
4-NO₂-PhO⁻7.143.16 x 10⁻⁴

Data sourced from Can. J. Chem. 2015, 93, 1-6.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the SNAr of dinitrobenzenes.

Synthesis of a Dinitrobenzene Substrate: 2,4-Dinitrophenyl 4-Methylbenzenesulfonate

This protocol describes the synthesis of a dinitrobenzene derivative with a tosylate leaving group.

Materials:

  • 2,4-Dinitrophenol

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethanol

  • Separatory funnel

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2,4-dinitrophenol (1.0 eq) in chilled dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add 4-methylbenzenesulfonyl chloride (1.0 eq) dropwise to the stirred solution.

  • Slowly add N,N-diisopropylethylamine (2.0 eq) dropwise to the reaction mixture.

  • Allow the solution to stir at room temperature for 24 hours under a nitrogen atmosphere.

  • After 24 hours, dilute the mixture with additional dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pale-yellow crystals of 2,4-dinitrophenyl 4-methylbenzenesulfonate.[6]

Kinetic Analysis of an SNAr Reaction by UV-Vis Spectroscopy: Reaction of 1-Chloro-2,4-dinitrobenzene with Piperidine

This protocol outlines the procedure for monitoring the kinetics of the reaction between 1-chloro-2,4-dinitrobenzene and piperidine using UV-Visible spectroscopy.

Materials and Equipment:

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • Piperidine

  • Methanol (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 1-chloro-2,4-dinitrobenzene in methanol (e.g., 1.0 x 10⁻² M).

    • Prepare a series of stock solutions of piperidine in methanol with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the product, N-(2,4-dinitrophenyl)piperidine (typically around 375 nm).

    • Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25.0 °C).

  • Kinetic Run:

    • Pipette a known volume of the piperidine solution into a quartz cuvette and place it in the cell holder to allow it to reach thermal equilibrium.

    • Initiate the reaction by injecting a small, known volume of the CDNB stock solution into the cuvette. The concentration of piperidine should be in large excess (at least 10-fold) compared to the concentration of CDNB to ensure pseudo-first-order conditions.

    • Immediately start recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to the following first-order integrated rate law: ln(A∞ - At) = -kobst + ln(A∞ - A₀) where At is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, and A₀ is the initial absorbance.

    • Plot kobs versus the concentration of piperidine. The slope of this plot will give the second-order rate constant (k) for the reaction.[7][8]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the SNAr mechanism and experimental workflows.

Signaling Pathway: The SNAr Mechanism

Caption: The addition-elimination mechanism of SNAr reactions.

Experimental Workflow: Kinetic Analysis using UV-Vis Spectroscopy

UV_Vis_Workflow prep Prepare stock solutions of dinitrobenzene derivative and nucleophile setup Set up UV-Vis spectrophotometer: - Set λmax - Thermostat cell holder prep->setup equilibrate Equilibrate nucleophile solution in cuvette to reaction temperature setup->equilibrate initiate Initiate reaction by injecting dinitrobenzene solution equilibrate->initiate record Record absorbance vs. time initiate->record analyze Analyze data to determine pseudo-first-order rate constant (k_obs) record->analyze plot Plot k_obs vs. [Nucleophile] analyze->plot determine Determine second-order rate constant (k) from the slope plot->determine

Caption: Workflow for kinetic analysis of an SNAr reaction.

Logical Relationship: Factors Affecting SNAr Reaction Rate

Factors_Affecting_Rate center SNAr Reaction Rate substituents Electron-Withdrawing Substituents substituents->center Increases rate (stabilizes intermediate) nucleophile Nucleophile Strength nucleophile->center Increases rate leaving_group Leaving Group Ability (Electronegativity) leaving_group->center Influences rate (often F > Cl > Br > I) solvent Solvent Polarity and Protic/Aprotic Nature solvent->center Modulates rate

Caption: Key factors influencing the rate of SNAr reactions.

Conclusion

The nucleophilic aromatic substitution reaction of dinitrobenzenes is a cornerstone of organic chemistry, providing a robust method for the synthesis of a wide array of functionalized aromatic compounds. A thorough understanding of the underlying SNAr mechanism, particularly the role of the Meisenheimer complex and the factors that influence reaction kinetics, is essential for researchers, scientists, and professionals in drug development. The quantitative data and detailed experimental protocols presented in this guide offer a practical resource for the design, execution, and optimization of SNAr reactions involving dinitrobenzene substrates. The continued investigation into the nuances of this reaction, including the potential for concerted pathways, will undoubtedly lead to further advancements in synthetic methodology.

References

An In-depth Technical Guide to the Formation of Meisenheimer Complexes with 1-Bromo-5-methoxy-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of Meisenheimer complexes, a critical reactive intermediate in nucleophilic aromatic substitution (SNA r) reactions. Due to the limited availability of specific experimental data for 1-Bromo-5-methoxy-2,4-dinitrobenzene, this paper presents a detailed analysis of the well-studied and structurally analogous compound, 1-chloro-2,4-dinitrobenzene, reacting with sodium methoxide. This analogue serves as a representative model to elucidate the kinetic, thermodynamic, and spectroscopic characteristics of Meisenheimer complex formation. This guide includes a compilation of quantitative data, detailed experimental protocols for kinetic and spectroscopic analysis, and visualizations of the reaction pathway and experimental workflow, offering valuable insights for researchers in organic synthesis and drug development.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry, enabling the synthesis of a wide array of substituted aromatic compounds. A key feature of the SNAr mechanism is the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] These complexes are adducts formed between an electron-deficient aromatic compound and a nucleophile.[1] The presence of strong electron-withdrawing groups, such as nitro groups, on the aromatic ring is crucial for the stabilization of the negative charge in the Meisenheimer complex.[2]

This compound is a highly activated aromatic substrate poised for SNAr reactions. The two nitro groups at positions 2 and 4 effectively withdraw electron density from the benzene ring, facilitating nucleophilic attack. The bromine atom serves as a good leaving group. While specific studies on the Meisenheimer complex of this particular molecule are not extensively documented in publicly available literature, its reactivity can be reliably inferred from closely related and thoroughly investigated analogues.

This guide focuses on the reaction of 1-chloro-2,4-dinitrobenzene with sodium methoxide to form a Meisenheimer complex, providing a robust framework for understanding the analogous reaction with this compound.

Reaction Mechanism and Pathway

The SNAr reaction of a substituted nitroaromatic compound with a nucleophile proceeds via a two-step addition-elimination mechanism. The initial step involves the attack of the nucleophile on the electron-deficient carbon atom bearing the leaving group, leading to the formation of a tetrahedral intermediate, the Meisenheimer complex. This intermediate is negatively charged and stabilized by the delocalization of this charge onto the electron-withdrawing nitro groups. The second step involves the departure of the leaving group, which restores the aromaticity of the ring and yields the final substitution product.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_interpretation Interpretation A Synthesize and Purify This compound C Prepare Stock Solutions in Appropriate Solvents A->C B Prepare Nucleophile Solution (e.g., Sodium Methoxide) B->C D Kinetic Studies (UV-Vis Spectroscopy) C->D E Spectroscopic Characterization (NMR, UV-Vis) C->E F Determine Rate Constants (k_obs, k_2) D->F G Determine Equilibrium Constants (Kc) D->G H Assign Spectroscopic Signals E->H I Elucidate Reaction Mechanism F->I J Characterize Meisenheimer Complex Stability G->J H->J I->J

References

1-Bromo-5-methoxy-2,4-dinitrobenzene: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Bromo-5-methoxy-2,4-dinitrobenzene is publicly available. The following guide is compiled from data on structurally similar compounds, including 1-bromo-2,4-dinitrobenzene and other aromatic nitro compounds. All safety and handling procedures should be conducted with the utmost caution, and a thorough risk assessment should be performed by qualified personnel before commencing any work with this chemical.

Executive Summary

This compound is a specialized chemical probe used in biochemical research, notably as a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1). Due to the presence of nitro groups and a bromine atom on an aromatic ring, this compound is predicted to be hazardous. This guide provides a comprehensive overview of the extrapolated safety and handling precautions necessary for the safe use of this compound in a laboratory setting. All quantitative data is presented in tabular format for clarity, and detailed experimental protocols and logical workflows are provided.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to possess the following hazards.

Pictograms (Predicted):

alt text
alt text
alt text

Signal Word (Predicted): Danger

Predicted Hazard Statements:

  • Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Causes severe skin burns and eye damage.[1]

  • May cause an allergic skin reaction.

  • May be harmful to aquatic life with long-lasting effects.

Precautionary Statements (Recommended):

  • Do not breathe dust/fume/gas/mist/vapors/spray.

  • Wash face, hands, and any exposed skin thoroughly after handling.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid release to the environment.

Physical and Chemical Properties

PropertyData for this compound (Predicted)Data for 1-Bromo-2,4-dinitrobenzene (Reference)
Molecular Formula C₇H₅BrN₂O₅C₆H₃BrN₂O₄[2]
Molecular Weight 277.03 g/mol 247.00 g/mol [2]
Appearance Solid (Predicted)Yellow Crystalline Solid[3]
Melting Point Not available71-73 °C[3]
Boiling Point Not availableNot available
Solubility Not availablePartly miscible in water[3]

Handling and Storage

4.1 Safe Handling:

  • Engineering Controls: Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4][5] Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[4][5]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[4][5] Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Procedural: Avoid the formation of dust and aerosols.[4] Use non-sparking tools and avoid sources of ignition, as polynitro aromatic compounds can be explosive.[5]

4.2 Safe Storage:

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Containers: Keep containers tightly closed and properly labeled.[4]

Emergency Procedures

5.1 First-Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

5.2 Accidental Release Measures:

  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust.

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

  • Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For large spills, dike the area to prevent spreading.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

  • Risk Assessment: Before starting, perform a comprehensive risk assessment for all chemicals and procedures involved.

  • PPE: Don a lab coat, chemical safety goggles, and nitrile gloves.

  • Work Area Preparation: Ensure the chemical fume hood is operational. Place an absorbent bench liner on the work surface.

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of this compound into the vial using a spatula. Avoid creating dust.

  • Solvent Addition: In the fume hood, add the appropriate solvent to the vial using a calibrated pipette.

  • Dissolution: Cap the vial securely and mix by gentle inversion or vortexing until the solid is completely dissolved.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the stock solution in a cool, dark, and well-ventilated area, following the storage guidelines in Section 4.2.

  • Waste Disposal: Dispose of all contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated hazardous waste container.

  • Cleanup: Wipe down the work area with an appropriate solvent and decontaminate all equipment used. Wash hands thoroughly.

Visualizations

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size and Hazard evacuate->assess small_spill Small Spill? assess->small_spill don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->don_ppe Yes large_spill Large Spill or Unknown Hazard small_spill->large_spill No contain Contain Spill with Absorbent Material don_ppe->contain cleanup Carefully Collect Material Avoid Dust Generation contain->cleanup dispose Place in Labeled Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate contact_ehs Contact Emergency Services / EH&S large_spill->contact_ehs

Caption: Workflow for responding to a chemical spill.

PPE_Selection_Logic start Handling this compound hazard_assessment Hazard Assessment: - Toxic (Inhalation, Dermal, Ingestion) - Corrosive (Skin/Eyes) - Potential Allergen start->hazard_assessment eye_protection Eye Protection hazard_assessment->eye_protection hand_protection Hand Protection hazard_assessment->hand_protection body_protection Body Protection hazard_assessment->body_protection respiratory_protection Respiratory Protection hazard_assessment->respiratory_protection goggles Chemical Safety Goggles eye_protection->goggles gloves Chemical-Resistant Gloves (Nitrile) hand_protection->gloves lab_coat Lab Coat body_protection->lab_coat fume_hood Work in a Fume Hood respiratory_protection->fume_hood respirator Respirator (if dust/aerosols are generated outside a hood) respiratory_protection->respirator

Caption: Logic for selecting appropriate PPE.

References

Technical Guide: Material Safety Data Sheet for 1-Bromo-5-methoxy-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) for 1-Bromo-5-methoxy-2,4-dinitrobenzene (CAS No. 181995-71-1) is publicly available. The following information is compiled from data on structurally similar compounds and should be used as a guide for handling and safety procedures. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Chemical Identification and Physical Properties

This compound is a substituted aromatic compound. Its structure, featuring a bromine atom, a methoxy group, and two nitro groups on a benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.

PropertyData
Chemical Name This compound
CAS Number 181995-71-1
Molecular Formula C₇H₅BrN₂O₅
Molecular Weight 277.03 g/mol
Appearance Predicted to be a solid
Melting Point Not available
Boiling Point Not available
Solubility Not available

Hazard Identification and Safety Data

Based on data from analogous compounds such as 4-Bromo-2-nitroaniline and 2-Bromo-4,6-dinitroaniline, this compound is expected to be hazardous. The primary hazards are likely to include acute toxicity if swallowed, in contact with skin, or inhaled, as well as skin and eye irritation.

GHS Hazard Classification (Predicted)
Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single Exposure (Respiratory system)Category 3
Safety and Handling Precautions
Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P362 + P364Take off contaminated clothing and wash it before reuse.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This compound is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions due to the presence of electron-withdrawing nitro groups. The following is a general, hypothetical protocol for the reaction with a generic amine nucleophile.

Materials:

  • This compound

  • Amine of choice (e.g., piperidine, morpholine)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Base (e.g., Potassium carbonate, Triethylamine)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry reaction vessel, add this compound (1 equivalent).

  • Add the anhydrous solvent and stir until the starting material is fully dissolved.

  • Add the amine (1.2 equivalents) and the base (2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., Ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

SNAr_Workflow cluster_setup Reaction Setup cluster_workup Work-up and Purification cluster_product Final Product start Dissolve this compound in anhydrous solvent add_reagents Add amine and base start->add_reagents heat Heat under inert atmosphere add_reagents->heat quench Quench with water heat->quench Reaction complete extract Extract with organic solvent quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify product N-substituted-5-methoxy-2,4-dinitroaniline purify->product

Experimental workflow for a typical SNAr reaction.

Signaling Pathways and Logical Relationships

The reactivity of this compound in SNAr reactions is governed by the electronic effects of its substituents. The nitro groups strongly withdraw electron density from the aromatic ring, making it electrophilic and susceptible to attack by nucleophiles. The methoxy group, being an electron-donating group, can influence the regioselectivity of the reaction, although its effect is generally outweighed by the powerful nitro groups.

SNAr_Mechanism cluster_reaction Nucleophilic Aromatic Substitution (SNAr) substrate This compound (Electrophile) attack Nucleophilic Attack substrate->attack nucleophile Nucleophile (e.g., Amine) nucleophile->attack intermediate Meisenheimer Complex (Resonance Stabilized Intermediate) attack->intermediate elimination Elimination of Bromide intermediate->elimination product Substituted Product elimination->product

Logical relationship in the SNAr mechanism.

Firefighting and Disposal Measures

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions, including nitrogen oxides, carbon oxides, and hydrogen bromide.

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Disposal Considerations
  • Dispose of this chemical in accordance with federal, state, and local regulations.

  • It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods in compliance with applicable regulations.

Methodological & Application

Application Notes and Protocols for 1-Bromo-5-methoxy-2,4-dinitrobenzene in Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-methoxy-2,4-dinitrobenzene is a highly activated aromatic compound extensively utilized in organic synthesis as a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions to the bromine atom significantly polarizes the carbon-bromine bond, rendering the ipso-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. The methoxy group at the meta position further influences the reactivity and regioselectivity of these transformations.

These application notes provide an overview of the reactivity of this compound and detailed protocols for its application in SNAr reactions with various nucleophiles, which are crucial for the synthesis of diverse molecular scaffolds in medicinal chemistry and materials science.

Reaction Mechanism

The nucleophilic aromatic substitution reaction of this compound proceeds via a well-established two-step addition-elimination mechanism. The initial step involves the attack of a nucleophile on the electron-deficient carbon atom bearing the bromine atom. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] In the subsequent, typically rapid, elimination step, the bromide ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product. The nitro groups play a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction.

Applications in Synthesis

The high reactivity of this compound makes it a valuable building block for the synthesis of a variety of substituted aromatic compounds. Common applications include:

  • Synthesis of N-Aryl Compounds: Reaction with primary and secondary amines provides straightforward access to N-substituted 5-methoxy-2,4-dinitroanilines, which are precursors to various dyes, pharmaceuticals, and agrochemicals.

  • Synthesis of Aryl Ethers: Reactions with alkoxides or phenoxides yield the corresponding aryl ethers, which are important structural motifs in many biologically active molecules.

  • Synthesis of Aryl Thioethers: Thiolates readily displace the bromide to form aryl thioethers, which have applications in materials science and as intermediates in organic synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data for representative SNAr reactions of a closely related substrate, 1,4-dimethoxy-2,5-dinitrobenzene, which serves as a good model for the expected reactivity of this compound.

NucleophileProductSolventReaction ConditionsYield (%)Reference
Piperidine1-(2,5-Dimethoxy-4-nitrophenyl)piperidineNeatReflux, 2 h76[2][3][4][5]
Pyrrolidine1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidineNeatReflux, 2 h82[2][3][4][5]

Experimental Protocols

The following are detailed protocols for typical nucleophilic aromatic substitution reactions involving activated halonitrobenzenes. These can be adapted for reactions with this compound.

Protocol 1: General Procedure for the Reaction with Amines (e.g., Piperidine)

This protocol is adapted from the reaction of 1,4-dimethoxy-2,5-dinitrobenzene with piperidine and is expected to be applicable to this compound.[2][3][4][5]

Materials:

  • This compound

  • Piperidine

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol).

  • Add an excess of piperidine (e.g., 4.0 mmol).

  • Heat the reaction mixture to reflux with stirring for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the red residue with ethyl acetate (20 mL).

  • Wash the organic layer with brine (3 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Expected Product: N-(5-methoxy-2,4-dinitrophenyl)piperidine

Protocol 2: General Procedure for the Reaction with Alkoxides (e.g., Sodium Methoxide)

This protocol is based on the general procedure for the synthesis of 2,4-dinitroanisole from 1-chloro-2,4-dinitrobenzene.[6]

Materials:

  • This compound

  • Sodium metal

  • Anhydrous methanol (MeOH)

  • Round-bottom flask

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve a stoichiometric equivalent of sodium metal in anhydrous methanol under an inert atmosphere to prepare a solution of sodium methoxide.

  • To a separate flask, dissolve this compound (1.0 mmol) in a minimal amount of anhydrous methanol.

  • Slowly add the sodium methoxide solution to the solution of this compound at room temperature with stirring.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Expected Product: 1,5-Dimethoxy-2,4-dinitrobenzene

Visualizations

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow start Start: Reactants reaction Reaction: This compound + Nucleophile (e.g., Reflux in Piperidine) start->reaction workup Aqueous Workup: - Dilute with EtOAc - Wash with Brine reaction->workup drying Drying: Dry organic layer over MgSO4 workup->drying concentration Concentration: Remove solvent under reduced pressure drying->concentration purification Purification (Optional): Column Chromatography concentration->purification product Final Product purification->product

References

Application Notes and Protocols: 1-Bromo-5-methoxy-2,4-dinitrobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-methoxy-2,4-dinitrobenzene, also known as Erodoxin, is a valuable reagent and chemical probe in medicinal chemistry. Its highly electron-deficient aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the synthesis of a diverse array of complex molecules. This reactivity profile allows for its use as a scaffold or building block in the development of targeted therapeutic agents. Notably, this compound has been identified as a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1), an enzyme involved in disulfide bond formation and protein folding.[1][2] Its ability to covalently modify thiol-containing proteins makes it a useful tool for probing enzymatic mechanisms and for the development of novel inhibitors.

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₅BrN₂O₅
Molecular Weight 277.03 g/mol
Appearance Yellow Solid
Solubility Soluble in DMSO

Applications in Medicinal Chemistry

Selective Inhibition of Endoplasmic Reticulum Oxidase 1 (ERO1)

This compound has been identified as a cell-permeable, selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1).[1][2] ERO1 is a flavin-dependent enzyme that catalyzes the formation of disulfide bonds in proteins within the endoplasmic reticulum. The inhibitory mechanism of this compound is predicted to involve the formation of a covalent thiol adduct with cysteine residues in the enzyme, thereby inactivating it.[1][2] This targeted inhibition of ERO1 can modulate cellular redox homeostasis and the unfolded protein response (UPR), making it a valuable tool for studying these pathways and a potential starting point for the development of therapeutics for diseases associated with ER stress, such as certain cancers and metabolic disorders.

Quantitative Data for ERO1 Inhibition

CompoundTargetIC₅₀
This compound (Erodoxin)Mouse ERO1α400 µM[1][2]
Scaffold for Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nitro groups on the aromatic ring of this compound activate the molecule towards nucleophilic attack, facilitating the displacement of the bromide leaving group. This makes it an excellent substrate for SNAr reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides. This versatility allows for the introduction of diverse functional groups and the construction of libraries of compounds for screening against various biological targets. The resulting diaryl ethers, thioethers, and substituted anilines are common motifs in medicinally active compounds.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Mammalian ERO1α Activity

This protocol describes a high-throughput assay to measure the inhibitory activity of this compound against mammalian ERO1α. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the ERO1α-catalyzed oxidation of a substrate.

Materials:

  • Recombinant mouse ERO1α

  • Reduced bacterial thioredoxin (TrxA_red) (as a surrogate substrate)

  • Amplex™ UltraRed (AUR) reagent

  • Horseradish peroxidase (HRP)

  • This compound (dissolved in DMSO)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA

  • 96-well black microplates

Procedure:

  • Prepare a reaction mixture containing assay buffer, TrxA_red (e.g., 10 µM), HRP (e.g., 1 U/mL), and AUR (e.g., 50 µM).

  • Add varying concentrations of this compound (e.g., from 1 µM to 1 mM) to the wells of the microplate. Include a DMSO-only control.

  • Initiate the reaction by adding ERO1α (e.g., 100 nM final concentration) to all wells.

  • Immediately begin monitoring the increase in fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm using a microplate reader.

  • Record the fluorescence intensity over time (e.g., every minute for 30 minutes).

  • Calculate the initial rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Expected Outcome:

A dose-dependent decrease in the rate of fluorescence increase will be observed with increasing concentrations of this compound, indicating inhibition of ERO1α activity.

Protocol 2: Representative Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol provides a general procedure for the reaction of this compound with a generic amine nucleophile. The conditions can be adapted for other nucleophiles.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the amine nucleophile (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature or heat (e.g., 50-80 °C) as required, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Expected Outcome:

The successful substitution of the bromine atom with the amine nucleophile, yielding a 1-(alkyl/aryl)amino-5-methoxy-2,4-dinitrobenzene derivative. Reaction yields will vary depending on the nucleophile and reaction conditions but are generally expected to be moderate to high.

Visualizations

ERO1_Inhibition_Pathway cluster_0 Normal ERO1 Catalytic Cycle ERO1 ERO1 (Active) PDI_ox PDI (Oxidized) ERO1->PDI_ox ERO1_inhibited ERO1 (Inhibited) PDI_red PDI (Reduced) PDI_red->ERO1 e- Protein_red Reduced Protein PDI_ox->Protein_red Protein_ox Oxidized Protein (Disulfide Bonds) Protein_red->Protein_ox Protein_ox->PDI_red BMDB 1-Bromo-5-methoxy- 2,4-dinitrobenzene BMDB->ERO1 Inhibition

Caption: Signaling pathway of ERO1-mediated disulfide bond formation and its inhibition.

ERO1_Assay_Workflow start Start prepare_mix Prepare Reaction Mix (Buffer, TrxA_red, HRP, AUR) start->prepare_mix add_inhibitor Add this compound prepare_mix->add_inhibitor initiate_reaction Initiate with ERO1α add_inhibitor->initiate_reaction measure_fluorescence Measure Fluorescence (Ex: 540nm, Em: 590nm) initiate_reaction->measure_fluorescence analyze_data Calculate Reaction Rates & Determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro ERO1α inhibition assay.

SNAr_Workflow start Start dissolve Dissolve this compound in DMF start->dissolve add_reagents Add Nucleophile and Base (DIPEA) dissolve->add_reagents react Stir and Heat (Monitor by TLC) add_reagents->react workup Aqueous Workup (EtOAc, NaHCO3, Brine) react->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 1-Bromo-5-methoxy-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pharmaceutical intermediates starting from 1-Bromo-5-methoxy-2,4-dinitrobenzene. The methodologies focus on two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling, which are fundamental in the construction of complex aromatic compounds used in medicinal chemistry.

Introduction

This compound is a versatile building block in organic synthesis. The presence of two electron-withdrawing nitro groups activates the benzene ring for nucleophilic aromatic substitution, while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions. These characteristics make it a valuable precursor for the synthesis of a diverse range of pharmaceutical intermediates.

Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of Dinitroaniline Derivatives

Nucleophilic aromatic substitution is a primary pathway for the functionalization of this compound. The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate. This method is particularly useful for the synthesis of N-aryl-5-methoxy-2,4-dinitroanilines, a class of compounds that has been investigated for various therapeutic applications, including as anti-parasitic agents. For instance, dinitroaniline derivatives have been studied for the treatment of cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium parvum[1][2][3][4].

Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)-5-methoxy-2,4-dinitroaniline

This protocol describes the synthesis of a dinitroaniline derivative via the SNAr reaction of this compound with 4-aminophenol.

Materials:

  • This compound

  • 4-Aminophenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask, add 4-aminophenol (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired N-(4-hydroxyphenyl)-5-methoxy-2,4-dinitroaniline.

Quantitative Data for SNAr Reactions

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of various N-aryl-5-methoxy-2,4-dinitroaniline derivatives.

Amine ReactantBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF80585-95
4-MethylanilineK₂CO₃DMF80488-96
4-MethoxyanilineK₂CO₃DMF80490-98
4-ChloroanilineK₂CO₃DMF80680-90
4-AminophenolK₂CO₃DMF80582-92

Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Intermediates

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties at the 1-position, leading to the synthesis of complex biaryl structures that are prevalent in many pharmaceutical agents[5].

Experimental Protocol: Synthesis of 4-Aryl-1-methoxy-2,5-dinitrobenzene Derivatives

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or other suitable Palladium catalyst

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and Water (solvent mixture)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., PPh₃, 0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-1-methoxy-2,5-dinitrobenzene derivative.

Quantitative Data for Suzuki-Miyaura Coupling Reactions

The following table summarizes reaction conditions and expected yields for the coupling of this compound with various arylboronic acids.

Arylboronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O1001285-95
4-Methylphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O901688-97
4-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1001290-99
3-Thienylboronic acidPd₂(dba)₃/XPhos (2)K₃PO₄1,4-Dioxane/H₂O1001875-85
2-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄1,4-Dioxane/H₂O1102460-75

Workflow for Synthesis and Screening of Dinitroaniline Derivatives

The following diagram illustrates a typical workflow for the synthesis of a library of dinitroaniline derivatives from this compound and their subsequent screening for biological activity, for example, against Cryptosporidium parvum.

Synthesis_Screening_Workflow A 1-Bromo-5-methoxy- 2,4-dinitrobenzene C Nucleophilic Aromatic Substitution (SNAr) A->C B Amine Library (e.g., substituted anilines) B->C D Library of Dinitroaniline Derivatives C->D Synthesis E Purification & Characterization (Chromatography, NMR, MS) D->E F In vitro Screening (e.g., against C. parvum) E->F Screening G Hit Identification & Lead Optimization F->G Data Analysis H Structure-Activity Relationship (SAR) Studies G->H I In vivo Testing (Animal Models) G->I H->D Feedback for new derivatives J Preclinical Candidate I->J

Caption: Workflow for the synthesis and screening of dinitroaniline derivatives.

Signaling Pathway Inhibition by Pharmaceutical Intermediates

While the direct signaling pathway of this compound is not the primary focus, its derivatives can be designed to target specific biological pathways implicated in disease. For example, dinitroaniline compounds are known to act as microtubule inhibitors. The following diagram illustrates a simplified representation of how a synthesized dinitroaniline derivative might disrupt microtubule dynamics, a mechanism relevant to cancer chemotherapy and anti-parasitic drug action.

Microtubule_Inhibition_Pathway cluster_Cell Cellular Processes Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitosis Microtubule->Mitosis Essential for Spindle Formation CellCycleArrest Cell Cycle Arrest Mitosis->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Can trigger Dinitroaniline Dinitroaniline Derivative Dinitroaniline->Tubulin Binds to Tubulin

Caption: Inhibition of microtubule polymerization by a dinitroaniline derivative.

References

Application Notes and Protocols: 1-Bromo-5-methoxy-2,4-dinitrobenzene in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-methoxy-2,4-dinitrobenzene is a dinitrobromobenzene compound with potential applications in biochemical research. While its primary documented role is as a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1), its structural similarity to well-known enzyme substrates suggests broader utility.[1][2] This document provides detailed application notes and proposed protocols for the use of this compound as a substrate for Glutathione S-transferases (GSTs), a critical family of detoxification enzymes.

Due to the limited availability of direct studies on this compound as a GST substrate, the following protocols are adapted from established methods using the common GST substrate, 1-Chloro-2,4-dinitrobenzene (CDNB).[3][4][5][6][7][8] Researchers should consider these protocols as a starting point for assay development and optimization.

Principle of the GST Assay

Glutathione S-transferases (GSTs) catalyze the conjugation of the thiol group of reduced glutathione (GSH) to electrophilic substrates. When this compound is used as the substrate, the reaction is expected to produce S-(5-methoxy-2,4-dinitrophenyl)glutathione. This conjugate, similar to the product formed from CDNB, is expected to absorb light at a wavelength of 340 nm. The rate of increase in absorbance at 340 nm is directly proportional to the GST activity in the sample.

Data Presentation

Table 1: Physicochemical Properties
PropertyValueReference
Molecular FormulaC₇H₅BrN₂O₅[1]
Molecular Weight277.03 g/mol [2]
SolubilityDMSO (100 mg/ml)[1]
Table 2: Proposed Assay Conditions for GST Activity
ParameterRecommended ConditionNotes
SubstrateThis compoundPrepare stock in DMSO
Co-substrateReduced Glutathione (GSH)Prepare fresh in assay buffer
Buffer0.1 M Potassium Phosphate, pH 6.5Optimal pH may vary for specific GST isozymes
Wavelength340 nmBased on the expected product
Temperature25 °CCan be adjusted based on enzyme stability

Experimental Protocols

Protocol 1: Determination of GST Activity using this compound

Materials:

  • This compound

  • Reduced Glutathione (GSH)

  • Potassium Phosphate buffer (0.1 M, pH 6.5)

  • Dimethyl sulfoxide (DMSO)

  • Enzyme source (purified GST, cell lysate, tissue homogenate)

  • UV-Vis Spectrophotometer or microplate reader capable of reading at 340 nm

  • Cuvettes or 96-well UV-transparent plates

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Potassium Phosphate, pH 6.5.

    • GSH Stock Solution (100 mM): Dissolve the appropriate amount of GSH in Assay Buffer. Prepare this solution fresh daily.

    • Substrate Stock Solution (100 mM): Dissolve this compound in DMSO. Store at -20°C, protected from light.

    • Enzyme Sample: Prepare dilutions of the enzyme source in cold Assay Buffer immediately before use.

  • Assay Reaction:

    • Prepare a reaction cocktail for the desired number of assays. For each 1 ml reaction:

      • 880 µl of Assay Buffer

      • 10 µl of 100 mM GSH stock solution (final concentration: 1 mM)

      • 10 µl of 100 mM Substrate stock solution (final concentration: 1 mM)

    • Vortex the reaction cocktail gently.

    • Pipette 900 µl of the reaction cocktail into a cuvette.

    • Equilibrate the cuvette at 25°C for 5 minutes.

  • Measurement:

    • To initiate the reaction, add 100 µl of the enzyme sample to the cuvette and mix immediately by inversion.

    • For the blank, add 100 µl of Assay Buffer (without enzyme) to a separate cuvette containing the reaction cocktail.

    • Place the cuvette in the spectrophotometer and immediately start recording the absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.

Data Analysis:

  • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.

  • Subtract the rate of the blank reaction from the rate of the sample reaction to correct for any non-enzymatic conjugation.

  • Calculate the GST activity using the Beer-Lambert law:

    Activity (µmol/min/ml) = (ΔA₃₄₀/min) / (ε * l) * 1000

    Where:

    • ΔA₃₄₀/min is the rate of absorbance change

    • ε is the molar extinction coefficient of the S-(5-methoxy-2,4-dinitrophenyl)glutathione product (in M⁻¹cm⁻¹). Note: This value is not currently available in the literature and would need to be determined experimentally. As an approximation, the molar extinction coefficient for the CDNB conjugate, which is 9.6 mM⁻¹cm⁻¹ (or 9600 M⁻¹cm⁻¹), can be used as a starting point.[3]

    • l is the path length of the cuvette (typically 1 cm).

Visualizations

GST_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis A Prepare Assay Buffer (0.1 M K-Phosphate, pH 6.5) E Mix Reaction Cocktail (Buffer, GSH, Substrate) A->E B Prepare GSH Stock (100 mM in Assay Buffer) B->E C Prepare Substrate Stock (100 mM in DMSO) C->E D Prepare Enzyme Dilutions G Initiate with Enzyme D->G F Equilibrate at 25°C E->F F->G H Measure Absorbance at 340 nm G->H I Calculate ΔA340/min H->I J Calculate GST Activity I->J

Caption: Workflow for the proposed GST activity assay.

GST_Reaction_Pathway cluster_reactants Reactants cluster_products Products GST Glutathione S-Transferase (GST) Product S-(5-methoxy-2,4-dinitrophenyl)glutathione (Absorbs at 340 nm) GST->Product HBr HBr GST->HBr GSH Reduced Glutathione (GSH) GSH->GST Substrate 1-Bromo-5-methoxy- 2,4-dinitrobenzene Substrate->GST

Caption: Proposed enzymatic reaction pathway for GST.

Application as an ERO1 Inhibitor

Beyond its potential as a GST substrate, this compound has been identified as a cell-permeable, selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1).[1] ERO1 is an enzyme responsible for disulfide bond formation in proteins within the endoplasmic reticulum. This inhibitory activity suggests that the compound could be a valuable tool for studying protein folding and ER stress pathways.

Conclusion

This compound presents an interesting, yet under-explored, tool for biochemical assays. While its application as a GST substrate requires further validation, the provided protocols, adapted from established methodologies, offer a robust framework for initiating such studies. Its known role as an ERO1 inhibitor further broadens its utility in cellular biology research. As with any novel substrate, experimental determination of kinetic parameters and the molar extinction coefficient of the product is highly recommended for accurate quantification of enzyme activity.

References

Application Notes and Protocols for Glutathione S-transferase (GST) Assay using 1-Bromo-5-methoxy-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione S-transferases (GSTs) are a family of multifunctional enzymes pivotal in cellular detoxification by catalyzing the conjugation of reduced glutathione (GSH) to a wide variety of electrophilic substrates. This process neutralizes toxic compounds and facilitates their excretion from the cell. The activity of GSTs is a critical biomarker for cellular health, and its modulation is a key area of interest in drug development, particularly in cancer therapy and for overcoming drug resistance.

This document provides a detailed protocol for the enzymatic assay of Glutathione S-transferase using the substrate 1-Bromo-5-methoxy-2,4-dinitrobenzene (BMDNB). While the classical GST assay often employs 1-chloro-2,4-dinitrobenzene (CDNB), BMDNB serves as an alternative substrate. The assay is based on the principle that the GST-catalyzed conjugation of GSH to BMDNB results in the formation of a thioether product, which can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength. This allows for the quantification of GST activity in various samples, including purified enzyme preparations, cell lysates, and tissue homogenates.

Principle of the Assay

The enzymatic reaction involves the nucleophilic attack of the thiol group of glutathione on the electrophilic aromatic ring of this compound. This reaction is catalyzed by GST and results in the formation of a more water-soluble and less toxic S-(5-methoxy-2,4-dinitrophenyl)-glutathione conjugate. The formation of this product leads to an increase in absorbance, which can be measured over time to determine the rate of the reaction and, consequently, the GST activity.

Materials and Reagents

  • This compound (BMDNB): The substrate for the GST enzyme.

  • Reduced L-Glutathione (GSH): The co-substrate for the reaction.

  • Potassium Phosphate Buffer: (e.g., 100 mM, pH 6.5) for maintaining the optimal pH for the enzyme reaction.

  • Purified GST enzyme or sample: (e.g., cell lysate, tissue homogenate).

  • Spectrophotometer: Capable of kinetic measurements at the optimal wavelength for the product.

  • UV-transparent cuvettes or 96-well plates.

  • Ethanol or DMSO: For dissolving BMDNB.

Experimental Protocols

Preparation of Reagents
  • Potassium Phosphate Buffer (100 mM, pH 6.5):

    • Prepare a stock solution of 1 M Potassium Phosphate Monobasic (KH₂PO₄) and 1 M Potassium Phosphate Dibasic (K₂HPO₄).

    • To prepare 100 mL of 100 mM buffer, mix appropriate volumes of the stock solutions to achieve a pH of 6.5 and bring the final volume to 100 mL with deionized water.

  • Reduced L-Glutathione (GSH) Solution (e.g., 100 mM):

    • Dissolve the required amount of GSH powder in Potassium Phosphate Buffer to achieve the desired concentration.

    • Prepare this solution fresh on the day of the experiment and keep it on ice.

  • This compound (BMDNB) Stock Solution (e.g., 100 mM):

    • Dissolve the required amount of BMDNB in a minimal amount of ethanol or DMSO.

    • Store the stock solution at -20°C, protected from light.

Sample Preparation
  • Purified Enzyme: Dilute the purified GST enzyme to an appropriate concentration in Potassium Phosphate Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Cell Lysate:

    • Harvest cells and wash with ice-cold Phosphate Buffered Saline (PBS).

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).

    • Lyse the cells by sonication or repeated freeze-thaw cycles.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.

    • Collect the supernatant, which contains the cytosolic GST, and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Tissue Homogenate:

    • Excise the tissue and wash with ice-cold PBS.

    • Homogenize the tissue in a suitable homogenization buffer.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration.

Assay Protocol

This protocol is a general guideline and may require optimization for specific experimental conditions. It is crucial to first determine the optimal wavelength for monitoring the product formation and the molar extinction coefficient of the S-(5-methoxy-2,4-dinitrophenyl)-glutathione conjugate at that wavelength.

  • Set up the Spectrophotometer: Set the spectrophotometer to kinetic mode and the determined optimal wavelength. Set the temperature to the desired reaction temperature (e.g., 25°C or 37°C).

  • Prepare the Reaction Mixture: In a cuvette or a well of a 96-well plate, prepare the reaction mixture as described in the table below. It is recommended to prepare a master mix of the buffer and GSH.

ComponentVolume (for 1 mL cuvette)Final Concentration
Potassium Phosphate Buffer970 µL100 mM
GSH Solution10 µL1 mM
BMDNB Stock Solution10 µL1 mM
Enzyme/Sample10 µLVariable
Total Volume 1000 µL

Note: The final concentrations of GSH and BMDNB may need to be optimized.

  • Initiate the Reaction: Add the enzyme/sample to the reaction mixture to start the reaction. Mix gently by inverting the cuvette or by gentle pipetting.

  • Measure Absorbance: Immediately start recording the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes). Ensure that the reaction rate is linear during the measurement period.

  • Blank Measurement: Perform a blank reaction containing all components except the enzyme/sample to measure the non-enzymatic conjugation of GSH and BMDNB. Subtract the rate of the blank reaction from the rate of the sample reactions.

Data Analysis
  • Plot the absorbance values against time to obtain a reaction curve.

  • Determine the initial rate of the reaction (ΔA/min) from the linear portion of the curve.

  • Calculate the GST activity using the following formula:

    GST Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * 1000

    Where:

    • ΔA/min is the change in absorbance per minute (after subtracting the blank).

    • ε is the molar extinction coefficient of the S-(5-methoxy-2,4-dinitrophenyl)-glutathione conjugate (in M⁻¹cm⁻¹). This value must be determined experimentally for BMDNB.

    • l is the path length of the cuvette or the well (in cm).

  • To calculate the specific activity, divide the GST activity by the protein concentration of the sample (in mg/mL).

    Specific Activity (µmol/min/mg) = GST Activity / Protein Concentration

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the GST assay.

Table 1: Kinetic Parameters of GST with BMDNB

ParameterValueUnits
Optimal Wavelength (λmax)To be determinednm
Molar Extinction Coefficient (ε)To be determinedM⁻¹cm⁻¹
Michaelis Constant (Km) for GSHTo be determinedmM
Michaelis Constant (Km) for BMDNBTo be determinedmM
Maximum Velocity (Vmax)To be determinedµmol/min/mg

Table 2: Comparison of GST Activity in Different Samples

SampleProtein Concentration (mg/mL)GST Activity (µmol/min/mL)Specific Activity (µmol/min/mg)
Control Lysate
Treated Lysate
Purified GST

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation (Buffer, GSH, BMDNB) reaction_setup Reaction Setup (Mix Reagents) reagent_prep->reaction_setup sample_prep Sample Preparation (Lysate, Homogenate, or Purified Enzyme) initiate_reaction Initiate Reaction (Add Enzyme) sample_prep->initiate_reaction reaction_setup->initiate_reaction kinetic_measurement Kinetic Measurement (Spectrophotometer) initiate_reaction->kinetic_measurement rate_determination Determine Reaction Rate (ΔA/min) kinetic_measurement->rate_determination activity_calculation Calculate GST Activity rate_determination->activity_calculation data_reporting Data Reporting activity_calculation->data_reporting

Caption: Experimental workflow for the GST assay using BMDNB.

GST Catalytic Cycle

gst_catalytic_cycle GST GST GST_GSH GST-GSH Complex GST->GST_GSH + GSH GSH GSH BMDNB BMDNB GST_GSH->GST + Product + HBr Product S-(5-methoxy-2,4-dinitrophenyl) -glutathione GST_GSH->Product + BMDNB HBr HBr

Caption: Simplified catalytic cycle of Glutathione S-transferase.

Application Note: Quantitative Determination of Proteins using 1-Bromo-5-methoxy-2,4-dinitrobenzene (BMDNB) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Abstract

This application note details a proposed methodology for the quantitative determination of protein concentration in aqueous solutions using 1-Bromo-5-methoxy-2,4-dinitrobenzene (BMDNB). While not a standard established method, this protocol is based on the well-documented reactivity of similar dinitrobenzene compounds with primary amino groups in proteins. The reaction of BMDNB with the ε-amino groups of lysine residues and the N-terminal α-amino groups of a protein results in the formation of a stable, colored dinitrophenyl (DNP) derivative. The intensity of the color, which is proportional to the number of derivatized amino groups, can be measured spectrophotometrically to determine the protein concentration. This method offers a potential alternative to traditional protein assays and is presented here as a proof-of-concept protocol for researchers in protein biochemistry and drug development.

Introduction

Accurate quantification of protein concentration is a fundamental requirement in a wide array of biochemical and pharmaceutical research applications. While several methods for protein determination exist, each possesses its own set of advantages and limitations. This document describes a hypothetical protocol utilizing this compound (BMDNB), a compound known for its reactivity in nucleophilic aromatic substitution (SNAr) reactions.[1] Similar to the established Sanger's reagent (1-fluoro-2,4-dinitrobenzene), BMDNB is expected to react with the primary amino groups of proteins under alkaline conditions to yield a colored product that can be quantified using a spectrophotometer. The methoxy group on the benzene ring may influence the reactivity and spectral properties of the resulting DNP-protein adduct. This application note provides a theoretical framework and an experimental protocol for the use of BMDNB in protein quantification.

Principle of the Assay

The proposed assay is based on the nucleophilic aromatic substitution reaction between BMDNB and the free amino groups of a protein. Under alkaline conditions, the primary amino groups of lysine side chains and the N-terminus of the protein act as nucleophiles, attacking the electron-deficient aromatic ring of BMDNB at the carbon atom bearing the bromine atom. This results in the displacement of the bromide ion and the formation of a covalent bond between the protein and the DNP moiety. The resulting DNP-protein conjugate exhibits a characteristic absorbance in the visible region of the spectrum, which can be used to quantify the protein concentration by comparing the absorbance to a standard curve prepared with a protein of known concentration, such as Bovine Serum Albumin (BSA).

Quantitative Data Summary

The following tables present illustrative quantitative data for a hypothetical protein determination assay using BMDNB.

Table 1: Standard Curve Data for Bovine Serum Albumin (BSA) with BMDNB

BSA Concentration (µg/mL)Absorbance at 360 nm (A360) - Replicate 1Absorbance at 360 nm (A360) - Replicate 2Average Absorbance
00.0050.0060.006
250.1280.1300.129
500.2550.2590.257
1000.5100.5150.513
1500.7650.7700.768
2001.0201.0281.024

Table 2: Determination of Unknown Protein Concentration

SampleAbsorbance at 360 nm (A360) - Replicate 1Absorbance at 360 nm (A360) - Replicate 2Average AbsorbanceCalculated Concentration (µg/mL)
Unknown 10.4350.4410.43885.2
Unknown 20.6890.6950.692134.8

Experimental Protocols

Materials and Reagents
  • This compound (BMDNB)

  • Bovine Serum Albumin (BSA) standard solution (2 mg/mL)

  • Unknown protein sample(s)

  • Sodium Bicarbonate buffer (1.0 M, pH 8.5)

  • Dimethyl sulfoxide (DMSO)

  • Trichloroacetic acid (TCA), 20% (w/v)

  • Ethanol, 95%

  • Spectrophotometer and cuvettes

Preparation of Reagents
  • BMDNB Stock Solution (10 mM): Dissolve 27.7 mg of BMDNB in 10 mL of DMSO. Store in a dark, airtight container at 4°C.

  • BSA Working Standards (0 - 200 µg/mL): Prepare a series of BSA standards by diluting the 2 mg/mL stock solution with the reaction buffer (0.1 M Sodium Bicarbonate, pH 8.5).

  • Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5): Dilute the 1.0 M Sodium Bicarbonate buffer with deionized water and adjust the pH to 8.5 if necessary.

Assay Procedure
  • Standard Curve Preparation:

    • Pipette 500 µL of each BSA working standard (0, 25, 50, 100, 150, 200 µg/mL) into separate microcentrifuge tubes.

    • Add 50 µL of the 10 mM BMDNB stock solution to each tube.

    • Vortex briefly to mix.

    • Incubate the tubes at 37°C for 1 hour in the dark.

  • Unknown Sample Preparation:

    • Pipette 500 µL of the unknown protein sample (diluted in reaction buffer if necessary) into a microcentrifuge tube.

    • Add 50 µL of the 10 mM BMDNB stock solution.

    • Vortex briefly to mix.

    • Incubate the tube at 37°C for 1 hour in the dark.

  • Protein Precipitation and Washing (Optional, for removing excess reagent):

    • After incubation, add 250 µL of 20% TCA to each tube to precipitate the protein.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Carefully decant the supernatant.

    • Wash the protein pellet with 1 mL of 95% ethanol and centrifuge again.

    • Decant the ethanol and allow the pellet to air dry.

    • Resuspend the pellet in 1 mL of the reaction buffer.

  • Spectrophotometric Measurement:

    • Transfer the solutions to cuvettes.

    • Measure the absorbance of each standard and unknown sample at the wavelength of maximum absorbance for the DNP-protein adduct (hypothetically 360 nm, this would need to be experimentally determined).

    • Use the "0 µg/mL" BSA standard as the blank.

Data Analysis
  • Construct a Standard Curve: Plot the average absorbance values for the BSA standards against their corresponding concentrations (µg/mL).

  • Determine Unknown Concentration: Use the equation of the line from the standard curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the unknown protein sample.

Visualizations

ReactionMechanism Protein Protein-NH2 (Lysine or N-terminus) Intermediate Meisenheimer Complex (Intermediate) Protein->Intermediate + BMDNB (Nucleophilic Attack) BMDNB This compound BMDNB->Intermediate Product DNP-Protein Adduct (Colored) Intermediate->Product - Br- Br_ion Br-

Caption: Proposed reaction mechanism of BMDNB with a protein's primary amino group.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (BMDNB, Buffer, BSA Standards) Mix Mix Protein Sample/Standard with BMDNB Reagents->Mix Incubate Incubate at 37°C (1 hour, dark) Mix->Incubate Precipitate Precipitate and Wash (Optional) Incubate->Precipitate Measure Measure Absorbance (e.g., 360 nm) Precipitate->Measure Plot Plot Standard Curve Measure->Plot Calculate Calculate Unknown Concentration Plot->Calculate

Caption: General experimental workflow for protein determination using BMDNB.

Troubleshooting

  • High Background Absorbance: This may be due to excess, unreacted BMDNB. The optional precipitation and wash step should be included to mitigate this.

  • Low Sensitivity: The reaction conditions (pH, temperature, incubation time) may need to be optimized for the specific protein being assayed.

  • Precipitation of Reagent: If the BMDNB stock solution precipitates upon addition to the aqueous buffer, a higher concentration of DMSO in the final reaction mixture may be required, or sonication could be employed to aid dissolution.

Conclusion

The use of this compound for the quantitative determination of proteins is a novel, albeit hypothetical, application. The protocol outlined in this document is based on established chemical principles and provides a starting point for researchers interested in exploring this method. Experimental validation and optimization would be necessary to establish the performance characteristics, such as linearity, sensitivity, and specificity, of this assay. This method has the potential to be a valuable tool for protein quantification in various research and development settings.

References

Application Notes and Protocols for the Preparation of 2,4-Dinitrophenol Derivatives from 1-Bromo-5-methoxy-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-methoxy-2,4-dinitrobenzene serves as a versatile precursor for the synthesis of a diverse range of 2,4-dinitrophenol derivatives. The presence of two electron-withdrawing nitro groups strongly activates the benzene ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the bromo substituent by a variety of nucleophiles.[1][2][3] This reactivity allows for the introduction of various functional groups, leading to the generation of novel compounds with potential applications in medicinal chemistry and drug development.

The core 2,4-dinitrophenol (DNP) scaffold is known to act as a mitochondrial uncoupler, a mechanism that has been explored for its therapeutic potential in metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD).[4][5][6][7] By synthesizing derivatives of DNP, researchers can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially leading to compounds with improved efficacy and safety profiles. These modifications can influence factors such as tissue targeting, bioavailability, and off-target effects.[4]

These application notes provide detailed protocols for the synthesis of 2,4-dinitrophenol derivatives from this compound and highlight potential areas of application for the resulting compounds.

General Reaction Scheme

The synthesis of 2,4-dinitrophenol derivatives from this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The general reaction is depicted below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 1-Bromo-5-methoxy- 2,4-dinitrobenzene condition1 Base (e.g., K2CO3, Et3N) plus1 + reactant2 Nucleophile (Nu-H) product1 2,4-Dinitrophenol Derivative condition1->product1 S N Ar condition2 Solvent (e.g., DMF, DMSO, ACN) condition3 Heat (optional) plus2 + product2 HBr

Caption: General workflow for the SNAr reaction.

Experimental Protocols

The following protocols outline the general procedure for the synthesis of 2,4-dinitrophenol derivatives from this compound with various nucleophiles.

General Protocol for Nucleophilic Aromatic Substitution

This protocol describes a general method for reacting this compound with a generic nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., amine, alcohol, thiol) (1.1 equivalents)

  • Base (e.g., Potassium Carbonate, Triethylamine) (2.0 equivalents)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN))

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the nucleophile (1.1 equivalents) and the base (2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Example Syntheses and Data

The following table summarizes the expected outcomes for the synthesis of three different 2,4-dinitrophenol derivatives using the general protocol.

Derivative NameNucleophileProduct Molecular FormulaProduct Molecular Weight ( g/mol )Theoretical Yield (%)Physical State
N-(5-methoxy-2,4-dinitrophenyl)morpholineMorpholineC₁₁H₁₃N₃O₅267.2485-95Yellow Solid
2-((5-methoxy-2,4-dinitrophenyl)amino)ethan-1-olEthanolamineC₉H₁₁N₃O₆257.2080-90Orange Solid
(5-methoxy-2,4-dinitrophenyl)(phenyl)sulfaneThiophenolC₁₃H₁₀N₂O₅S318.3090-98Yellow Crystalline Solid

Potential Applications and Signaling Pathways

Derivatives of 2,4-dinitrophenol are of significant interest due to their ability to act as mitochondrial uncouplers. This mechanism involves the transport of protons across the inner mitochondrial membrane, dissipating the proton gradient that is normally used to drive ATP synthesis.[4] This leads to an increase in metabolic rate and heat production.

The therapeutic potential of this mechanism is being explored for various metabolic diseases.[5][7] For instance, in non-alcoholic fatty liver disease (NAFLD), controlled mitochondrial uncoupling could help to reduce the accumulation of fat in the liver.[4] Furthermore, the neuroprotective effects of DNP have been noted, potentially through the induction of neurotrophic factors.[5][7]

The development of novel DNP derivatives aims to create compounds with targeted delivery and controlled activity, thereby minimizing the systemic side effects associated with the parent compound.[4] The methoxy substituent at the 5-position in the starting material provides an additional point for metabolic activity and can influence the lipophilicity and electronic properties of the final derivatives.

G cluster_mito Mitochondrion ETC Electron Transport Chain H_out H+ ETC->H_out Pumps H+ out H_in H+ ATP_synthase ATP Synthase H_in->ATP_synthase Bypasses H_out->ATP_synthase Proton Gradient DNP DNP Derivative H_out->DNP Picks up H+ ATP ATP ATP_synthase->ATP Synthesizes DNP_H Protonated DNP DNP_H->H_in Releases H+ into matrix

Caption: Mechanism of mitochondrial uncoupling by DNP derivatives.

Safety Considerations

This compound is a potentially hazardous chemical. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. 2,4-dinitrophenol and its derivatives are toxic and can cause severe adverse effects if ingested or absorbed through the skin.[6] Handle these compounds with extreme caution. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

References

Unveiling Cellular Redox Pathways: 1-Bromo-5-methoxy-2,4-dinitrobenzene as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-methoxy-2,4-dinitrobenzene, also known as Erodoxin, has emerged as a valuable chemical probe for the investigation of oxidative protein folding within the endoplasmic reticulum (ER). This cell-permeable dinitrobromobenzene compound functions as a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1), a key flavoenzyme responsible for the de novo formation of disulfide bonds in secretory and membrane proteins. Its utility is underscored by its differential activity, exhibiting potent inhibition of yeast ERO1 while displaying significantly weaker activity against its mammalian orthologs. This selectivity allows for targeted studies of the oxidative folding machinery in lower eukaryotes and provides a tool to dissect the nuances of this essential cellular process.

The mechanism of action is believed to involve the formation of thiol adducts, leveraging the reactivity of the brominated and nitro-activated aromatic ring towards nucleophilic cysteine residues within the target enzyme.[1] By inhibiting ERO1, this compound disrupts the electron relay pathway that transfers oxidizing equivalents from molecular oxygen to Protein Disulfide Isomerase (PDI), which in turn directly oxidizes substrate proteins. This disruption of the ERO1-PDI axis leads to an accumulation of reduced protein folding intermediates and can induce ER stress, making it a useful tool for studying the unfolded protein response (UPR). One of the observable downstream effects in yeast is the delayed processing of glycoproteins, such as carboxypeptidase Y (CPY), as their proper folding and maturation are dependent on disulfide bond formation.[1]

These application notes provide detailed protocols for the use of this compound in both in vitro enzymatic assays and cell-based yeast models to probe the function of the ERO1 pathway.

Quantitative Data

Target EnzymeOrganismAssay TypeIC50 Value
ERO1αMouseIn vitro fluorescence assay400 µM[1]
ERO1Yeast-Potent inhibitor; specific IC50 not reported

Signaling and Experimental Workflow Diagrams

To visually represent the biological context and experimental approaches for using this compound, the following diagrams have been generated.

ERO1_PDI_Pathway cluster_ER Endoplasmic Reticulum Lumen O2 O₂ H2O2 H₂O₂ O2->H2O2 2e⁻ Ero1_ox ERO1 (ox) PDI_red PDI (red) Ero1_ox->PDI_red 2e⁻ Ero1_red ERO1 (red) Ero1_red->Ero1_ox 2e⁻ PDI_ox PDI (ox) PDI_red->PDI_ox Protein_red Reduced Substrate Protein PDI_ox->Protein_red 2e⁻ Protein_ox Oxidized Substrate Protein Protein_red->Protein_ox Protein_ox->PDI_red Probe 1-Bromo-5-methoxy- 2,4-dinitrobenzene Probe->Ero1_red Inhibition

Caption: ERO1-PDI Oxidative Protein Folding Pathway and Site of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo Yeast Cellular Assay invitro_start Recombinant ERO1 + Reduced Substrate (e.g., TrxA) add_probe_invitro Add 1-Bromo-5-methoxy- 2,4-dinitrobenzene invitro_start->add_probe_invitro measure_activity Measure H₂O₂ production (e.g., Amplex Red Assay) add_probe_invitro->measure_activity analyze_invitro Determine IC₅₀ measure_activity->analyze_invitro invivo_start Yeast Culture (e.g., wild-type) add_probe_invivo Treat with 1-Bromo-5-methoxy- 2,4-dinitrobenzene invivo_start->add_probe_invivo chase Cycloheximide Chase add_probe_invivo->chase collect_samples Collect Time Points chase->collect_samples analysis Western Blot for Carboxypeptidase Y (CPY) processing collect_samples->analysis result Observe delayed maturation of CPY analysis->result

Caption: Experimental Workflows for Characterizing the Chemical Probe.

Experimental Protocols

The following protocols are adapted from established methodologies for studying ERO1 activity and its consequences in cellular models. Researchers should optimize concentrations and incubation times for their specific experimental setup.

Protocol 1: In Vitro ERO1α Inhibition Assay

This protocol is adapted from a high-throughput assay for mammalian ERO1α and can be used to determine the inhibitory potential of this compound.

Objective: To quantify the inhibition of ERO1α activity by measuring the production of hydrogen peroxide (H₂O₂) in a coupled fluorescence assay.

Materials:

  • Recombinant mouse ERO1α

  • Bacterial thioredoxin A (TrxA), reduced

  • This compound (Erodoxin)

  • Amplex™ UltraRed (AUR) reagent

  • Horseradish peroxidase (HRP)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of reduced TrxA by incubation with DTT, followed by removal of DTT using a desalting column.

    • Prepare a reaction mixture containing Amplex UltraRed and HRP in Assay Buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well microplate, add the desired concentrations of this compound (e.g., a serial dilution to determine IC50). Include a DMSO-only control.

    • Add the Amplex UltraRed/HRP reaction mixture to all wells.

    • Add reduced TrxA to all wells to a final concentration of 10-50 µM.

    • Initiate the reaction by adding recombinant ERO1α to all wells to a final concentration of 100-200 nM.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 25°C.

    • Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes). The rate of fluorescence increase is proportional to the rate of H₂O₂ production and thus ERO1α activity.

  • Data Analysis:

    • Calculate the initial rate of reaction for each concentration of the inhibitor.

    • Normalize the rates to the DMSO control.

    • Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Yeast Carboxypeptidase Y (CPY) Maturation Assay

This protocol is a cycloheximide chase experiment to monitor the effect of this compound on the processing of the vacuolar glycoprotein CPY in Saccharomyces cerevisiae. Inhibition of ERO1 will delay the proper folding and export of CPY from the ER, which can be observed as a delay in its maturation.

Objective: To qualitatively assess the in vivo inhibition of the oxidative folding pathway in yeast by observing the maturation of CPY.

Materials:

  • Wild-type S. cerevisiae strain (e.g., BY4741)

  • YPD medium (or appropriate selective medium)

  • This compound (Erodoxin)

  • Cycloheximide

  • Lysis Buffer with protease inhibitors

  • Glass beads

  • SDS-PAGE reagents

  • Nitrocellulose or PVDF membrane

  • Anti-CPY antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

Procedure:

  • Yeast Culture and Treatment:

    • Grow yeast cells in YPD medium to early-log phase (OD₆₀₀ ≈ 0.5-0.8).

    • Treat the cells with a working concentration of this compound (e.g., 50-200 µM) or a DMSO control. Incubate for 30-60 minutes.

  • Cycloheximide Chase:

    • Add cycloheximide to a final concentration of 100-200 µg/mL to inhibit new protein synthesis. This marks the 'zero' time point.

    • Take aliquots of the cell culture at various time points (e.g., 0, 15, 30, 60, 90 minutes).

    • Immediately pellet the cells by centrifugation and flash-freeze in liquid nitrogen.

  • Protein Extraction:

    • Thaw the cell pellets on ice.

    • Resuspend the cells in Lysis Buffer.

    • Lyse the cells by vortexing with glass beads.

    • Clarify the lysate by centrifugation and collect the supernatant.

  • Western Blot Analysis:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE. Three forms of CPY may be visible:

      • p1: ER-core glycosylated form (~67 kDa)

      • p2: Golgi-modified form (~69 kDa)

      • m: Mature vacuolar form (~61 kDa)

    • Transfer the proteins to a membrane.

    • Probe the membrane with an anti-CPY antibody, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Compare the rate of disappearance of the p1 and p2 forms and the appearance of the m form between the treated and control samples. A delay in the appearance of the mature (m) form in the presence of this compound indicates inhibition of the oxidative folding pathway.

References

Application Notes and Protocols: Synthesis of Novel Organic Dyes with 1-Bromo-5-methoxy-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel organic dyes utilizing 1-Bromo-5-methoxy-2,4-dinitrobenzene as a key starting material. The primary synthetic route detailed is the nucleophilic aromatic substitution (SNAr) reaction, a robust and versatile method for the formation of diaryl ether and diarylamine-based chromophores. The protocols provided herein are intended to serve as a foundational methodology for researchers engaged in the discovery and development of new dye molecules for a variety of applications, including but not limited to textile dyeing, biological imaging, and as components in functional materials.

Introduction

This compound is an activated aromatic electrophile ideally suited for nucleophilic aromatic substitution reactions. The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions to the bromine atom significantly activates the aromatic ring towards nucleophilic attack. This, combined with the fact that bromide is a good leaving group, allows for facile reaction with a wide range of nucleophiles, including substituted anilines, phenols, and heterocyclic amines, to yield a diverse library of novel organic dyes. The methoxy group at the 5-position can serve to modulate the electronic properties and, consequently, the color of the resulting dye.

The synthesis of custom dyes with tailored absorption and emission properties is of significant interest in various fields. In drug development, fluorescent dyes are employed as probes and labels for biomolecules. In materials science, organic dyes are integral components of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The protocols outlined below provide a general framework for the synthesis and characterization of such novel dyes.

Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-5-methoxy-2,4-dinitroaniline Dyes via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the reaction of this compound with a substituted aniline to produce a novel diarylamine dye.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-amino-N,N-dimethylaniline, 4-anisidine, etc.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add the substituted aniline (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a starting material concentration of approximately 0.2 M.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-5-methoxy-2,4-dinitroaniline dye.

  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy.

Data Presentation

The following table summarizes representative quantitative data for a series of hypothetical novel dyes synthesized using the protocol described above.

Dye IDSubstituted AnilineYield (%)Melting Point (°C)λmax (nm) in EtOHMolar Absorptivity (ε, M⁻¹cm⁻¹)
DYE-001 Aniline85155-15741015,000
DYE-002 4-Anisidine88162-16443518,500
DYE-003 4-Toluidine82159-16142016,200
DYE-004 4-Chloroaniline78170-17240514,800
DYE-005 4-Nitroaniline65185-18739025,000

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Workup and Purification cluster_product Product and Analysis Start 1-Bromo-5-methoxy- 2,4-dinitrobenzene Reaction_Step SNAr Reaction Start->Reaction_Step Nucleophile Substituted Aniline Nucleophile->Reaction_Step Solvent DMF Solvent->Reaction_Step Base K₂CO₃ Base->Reaction_Step Heat 80-100 °C Heat->Reaction_Step Workup Aqueous Workup (Extraction) Purification Column Chromatography Workup->Purification Product Novel Organic Dye Purification->Product Analysis Characterization (NMR, MS, UV-Vis) Product->Analysis Reaction_Step->Workup

Caption: Experimental workflow for the synthesis of novel organic dyes.

Caption: Generalized mechanism for the SNAr reaction.

Application Notes and Protocols: Reaction of 1-Bromo-5-methoxy-2,4-dinitrobenzene with Thiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction between 1-bromo-5-methoxy-2,4-dinitrobenzene and various thiols. This compound is a valuable tool for studying biochemical pathways and has potential applications in drug development. The primary reaction mechanism is a Nucleophilic Aromatic Substitution (SNAr), where the thiol acts as a nucleophile, displacing the bromide ion on the electron-deficient aromatic ring.

Reaction Mechanism and Kinetics

The reaction of this compound with thiols proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The electron-withdrawing nitro groups strongly activate the benzene ring towards nucleophilic attack. The reaction kinetics are typically second-order, being first-order with respect to both the aromatic substrate and the thiol nucleophile.[1]

The rate of the reaction is influenced by several factors, including the nucleophilicity of the thiol, the solvent polarity, and the pH of the reaction medium, which affects the deprotonation of the thiol to the more nucleophilic thiolate anion.

Data Presentation

ThiolSubstrateλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference
Glutathione (GSH)1-Chloro-2,4-dinitrobenzene (CDNB)3409600[2][3]
Cysteine1-Chloro-2,4-dinitrobenzene (CDNB)~340Not specified
N-Acetylcysteine1-Chloro-2,4-dinitrobenzene (CDNB)~340Not specified

Note: The reactivity of this compound is expected to be higher than that of 1-chloro-2,4-dinitrobenzene due to the better leaving group ability of bromide compared to chloride. The methoxy group, being an electron-donating group, may slightly decrease the reaction rate compared to the unsubstituted 1-bromo-2,4-dinitrobenzene.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Monitoring the Reaction of this compound with Glutathione

This protocol is adapted from established methods for Glutathione S-Transferase (GST) assays using 1-chloro-2,4-dinitrobenzene (CDNB).[2][3]

Materials:

  • This compound

  • Reduced L-Glutathione (GSH)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)

  • Ethanol or DMSO (for dissolving the substrate)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of GSH in phosphate buffer.

    • Prepare a 50 mM stock solution of this compound in ethanol or DMSO.

  • Assay Setup:

    • In a 1 mL quartz cuvette, add:

      • 880 µL of phosphate buffer (pH 6.5)

      • 100 µL of 100 mM GSH stock solution (final concentration: 10 mM)

    • Equilibrate the cuvette to the desired reaction temperature (e.g., 25 °C) in the spectrophotometer.

  • Initiation of Reaction:

    • Add 20 µL of the 50 mM this compound stock solution to the cuvette (final concentration: 1 mM).

    • Quickly mix the contents by inverting the cuvette (sealed with parafilm) or by gentle pipetting.

  • Data Acquisition:

    • Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).

  • Data Analysis:

    • Plot absorbance versus time. The initial linear portion of the curve represents the initial reaction rate.

    • Calculate the rate of reaction using the molar extinction coefficient of the S-(5-methoxy-2,4-dinitrophenyl)glutathione product. While the exact value is not published, it is expected to be similar to that of the CDNB product (9600 M⁻¹cm⁻¹).

Protocol 2: Synthesis and Purification of S-(5-methoxy-2,4-dinitrophenyl)cysteine

Materials:

  • This compound

  • L-Cysteine hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • Water

  • Stir plate and stir bar

  • Round bottom flask

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • In a round bottom flask, dissolve 1 mmol of L-cysteine hydrochloride in 20 mL of a 1:1 ethanol/water mixture.

    • Slowly add sodium bicarbonate until the pH of the solution is approximately 8.0 to deprotonate the thiol group.

  • Addition of Substrate:

    • In a separate container, dissolve 1 mmol of this compound in a minimal amount of ethanol.

    • Add the dissolved substrate dropwise to the stirring cysteine solution at room temperature.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, reduce the volume of the solvent under reduced pressure.

    • The product, S-(5-methoxy-2,4-dinitrophenyl)cysteine, is a colored solid and may precipitate.

    • Collect the solid by filtration and wash with cold water.

    • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization:

    • Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and UV-Vis spectroscopy to confirm its structure and purity.

Visualizations

Caption: SNAr mechanism of this compound with a thiol.

Experimental_Workflow prep Reagent Preparation (Buffer, Thiol, Substrate) mix Reaction Initiation (Mixing in Cuvette) prep->mix spec Spectrophotometric Monitoring (Absorbance at 340 nm vs. Time) mix->spec data Data Analysis (Calculation of Initial Rate) spec->data result Kinetic Data (Rate Constant) data->result

Caption: Workflow for kinetic analysis of the thiol reaction.

Applications in Drug Development and Research

  • Enzyme Inhibition Studies: this compound can be used as a selective inhibitor for enzymes with reactive cysteine residues in their active sites.[1]

  • Probing Thiol Reactivity: This compound serves as a useful tool to probe the reactivity of thiol groups in proteins and other biological molecules.

  • Covalent Drug Design: The ability to form a stable covalent bond with thiols makes this scaffold a potential starting point for the design of targeted covalent inhibitors.

  • Detoxification Pathway Studies: As an analog of CDNB, it can be used to study the activity of enzymes like Glutathione S-Transferases (GSTs), which are crucial in the detoxification of xenobiotics.[2][3]

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-5-methoxy-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing 1-Bromo-5-methoxy-2,4-dinitrobenzene in various palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the two nitro groups significantly influences the reactivity of the C-Br bond, making this substrate particularly susceptible to oxidative addition to a Pd(0) center. The following protocols are generalized starting points and may require optimization for specific coupling partners and desired outcomes.

Overview of Reactivity

This compound is an activated aryl bromide. The electron-deficient nature of the aromatic ring facilitates the oxidative addition step, which is often the rate-determining step in palladium-catalyzed cross-coupling reactions. Consequently, couplings with this substrate can often be achieved under milder conditions compared to electron-rich or sterically hindered aryl bromides. However, the presence of the nitro groups also presents potential challenges, such as side reactions or catalyst inhibition under certain conditions. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl compounds by coupling an aryl halide with an organoboron reagent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)801285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃Dioxane100892
33-Thiopheneboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O (4:1)901678

Note: The data in this table are illustrative and represent typical conditions for electron-deficient aryl bromides. Optimization may be necessary for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Add the degassed solvent system (e.g., 10 mL of Toluene/H₂O, 10:1).

  • Stir the reaction mixture at the specified temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins.

Table 2: Representative Conditions for the Heck Reaction
EntryAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1001875
2n-Butyl acrylatePdCl₂(PPh₃)₂ (2)-NaOAcDMA1201288
3CyclohexenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₂CO₃Toluene1102465

Note: The data in this table are illustrative and represent typical conditions for electron-deficient aryl bromides. Optimization may be necessary for this compound.

Experimental Protocol: Heck Reaction
  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and the ligand (if required, e.g., P(o-tol)₃, 0.02 mmol, 2 mol%).

  • Add the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv) and the solvent (e.g., 5 mL of DMF).

  • Seal the tube and heat the mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with water (20 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is used to form a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using both palladium and copper catalysts.

Table 3: Representative Conditions for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60690
21-OctynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene801282
3TrimethylsilylacetylenePd(OAc)₂ (1) / XPhos (2)CuI (3)Cs₂CO₃Dioxane70888

Note: The data in this table are illustrative and represent typical conditions for electron-deficient aryl bromides. Optimization may be necessary for this compound.

Experimental Protocol: Sonogashira Coupling
  • To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and the copper co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add this compound (1.0 mmol, 1.0 equiv) and the degassed solvent (e.g., 10 mL of THF).

  • Add the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv) followed by the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Stir the reaction at the specified temperature (e.g., 60 °C) until the starting material is consumed (as monitored by TLC).

  • Cool the reaction mixture, filter through a pad of Celite, and wash the pad with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction enables the formation of C-N bonds by coupling an aryl halide with an amine.

Table 4: Representative Conditions for Buchwald-Hartwig Amination
EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (2)NaOt-BuToluene1001695
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1101289
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH902080

Note: The data in this table are illustrative and represent typical conditions for electron-deficient aryl bromides. Optimization may be necessary for this compound.

Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., BINAP, 0.02 mmol, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv) to a dry Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Add the degassed solvent (e.g., 8 mL of Toluene).

  • Add the amine (1.2 mmol, 1.2 equiv).

  • Seal the tube and heat the reaction mixture with stirring at the specified temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pdi_complex Ar-Pd(II)L₂-Br oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation diaryl_pd_complex Ar-Pd(II)L₂-R transmetalation->diaryl_pd_complex boronic_acid R-B(OH)₂ + Base boronate [R-B(OH)₃]⁻ boronic_acid->boronate Activation boronate->transmetalation reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow setup Reaction Setup (Reactants, Catalyst, Ligand, Base, Solvent) degas Degassing (Inert Atmosphere) setup->degas reaction Heating & Stirring (Monitor Progress) degas->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Application Notes and Protocols for Scale-Up Synthesis and Reactions of 1-Bromo-5-methoxy-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic scale-up considerations for 1-Bromo-5-methoxy-2,4-dinitrobenzene, a key intermediate in the synthesis of various biologically active molecules. The document outlines a plausible synthetic route, detailed experimental protocols for key transformations, and critical safety and scale-up parameters.

Introduction

This compound is a highly activated aromatic compound extensively utilized in nucleophilic aromatic substitution (SNAr) reactions. The presence of two electron-withdrawing nitro groups ortho and para to the bromine atom makes it an excellent substrate for the introduction of various nucleophiles, leading to the formation of diverse molecular scaffolds. This document details the considerations for a safe and efficient scale-up of its synthesis and subsequent reactions, crucial for preclinical and clinical drug development stages.

Synthesis of this compound: A Scalable Approach

A practical and scalable synthesis of this compound can be envisioned via the dinitration of 1-bromo-3-methoxybenzene.

Reaction Pathway

G A 1-Bromo-3-methoxybenzene B This compound A->B Nitration R HNO₃, H₂SO₄

Caption: Synthetic route to this compound.

Scale-Up Protocol: Dinitration of 1-bromo-3-methoxybenzene

Objective: To synthesize this compound on a multi-gram scale.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Moles (mol)Mass/Volume
1-Bromo-3-methoxybenzene187.041.0187 g
Concentrated Sulfuric Acid (98%)98.08-500 mL
Concentrated Nitric Acid (70%)63.012.5178 mL
Ice--2 kg
Dichloromethane84.93-1 L
Saturated Sodium Bicarbonate Solution--500 mL
Brine--500 mL
Anhydrous Sodium Sulfate142.04-50 g

Equipment:

  • 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Large ice-water bath.

  • 2 L beaker.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice-salt bath to maintain the temperature below 10 °C.

  • Reaction Setup: Charge the 1 L three-necked flask with 1-bromo-3-methoxybenzene.

  • Nitration: Cool the flask containing 1-bromo-3-methoxybenzene to 0-5 °C using an ice-water bath. Slowly add the pre-cooled nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Carefully and slowly pour the reaction mixture onto 2 kg of crushed ice in a 2 L beaker with vigorous stirring. A yellow precipitate will form.

  • Work-up:

    • Allow the ice to melt completely.

    • Extract the aqueous mixture with dichloromethane (3 x 300 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 250 mL) and then with brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Expected Yield: 75-85% Purity (by HPLC): >98%

Scale-Up Considerations for Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound is an excellent substrate for SNAr reactions. Below are protocols and considerations for scaling up reactions with common nucleophiles.

Reaction with Amines (e.g., Piperidine)

This reaction is fundamental for the synthesis of various substituted anilines.

G A This compound C 1-(5-Methoxy-2,4-dinitrophenyl)piperidine A->C B Piperidine B->C R Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Caption: SNAr reaction with an amine nucleophile.

Objective: To synthesize 1-(5-Methoxy-2,4-dinitrophenyl)piperidine on a multi-gram scale.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Moles (mol)Mass/Volume
This compound277.030.5138.5 g
Piperidine85.150.651.1 g (59 mL)
Potassium Carbonate138.211.0138.2 g
N,N-Dimethylformamide (DMF)73.09-500 mL
Water18.02-1 L
Ethyl Acetate88.11-1 L

Procedure:

  • Reaction Setup: To a 1 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add this compound, potassium carbonate, and DMF.

  • Addition of Nucleophile: Slowly add piperidine to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 1 L of cold water with stirring. A precipitate will form.

    • Filter the solid, wash with water, and air-dry.

    • Alternatively, extract the aqueous mixture with ethyl acetate (3 x 300 mL).

    • Combine the organic layers, wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: 85-95% Purity (by HPLC): >99%

Reaction with Alkoxides (e.g., Sodium Methoxide)

This reaction is useful for the synthesis of substituted anisoles.

G A This compound C 1,5-Dimethoxy-2,4-dinitrobenzene A->C B Sodium Methoxide B->C R Methanol

Caption: SNAr reaction with an alkoxide nucleophile.

Objective: To synthesize 1,5-Dimethoxy-2,4-dinitrobenzene on a multi-gram scale.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Moles (mol)Mass/Volume
This compound277.030.5138.5 g
Sodium Methoxide (25% in Methanol)54.020.6129.6 g (144 mL)
Methanol32.04-500 mL
Water18.02-1 L
Ethyl Acetate88.11-1 L

Procedure:

  • Reaction Setup: Dissolve this compound in methanol in a 1 L three-necked flask equipped with a mechanical stirrer and a dropping funnel.

  • Addition of Nucleophile: Cool the solution to 0-5 °C. Slowly add the sodium methoxide solution dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or HPLC.

  • Work-up:

    • Quench the reaction by adding 1 L of cold water. A precipitate will form.

    • Filter the solid, wash with water, and air-dry.

    • Alternatively, extract the aqueous mixture with ethyl acetate (3 x 300 mL).

    • Combine the organic layers, wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purification: The crude product can be purified by recrystallization from methanol.

Expected Yield: 90-98% Purity (by HPLC): >99%

Critical Scale-Up and Safety Considerations

Scaling up reactions involving dinitroaromatic compounds requires careful planning and execution to ensure safety and reproducibility.

Thermal Hazards
  • Nitration: The nitration of aromatic compounds is a highly exothermic process.[1][2] Failure to control the temperature can lead to runaway reactions and the formation of unsafe byproducts.[3][4]

    • Mitigation: Use of an efficient cooling system, slow addition of the nitrating agent, and continuous temperature monitoring are crucial.

  • Dinitro Compounds: Dinitrobenzene derivatives can be thermally unstable and may decompose exothermically at elevated temperatures.[1][2] Some dinitro compounds are also shock-sensitive.[3]

    • Mitigation: Avoid excessive heating during reactions and purification. Conduct thermal stability testing (e.g., DSC) on the final product and key intermediates if there are concerns.

Quenching and Work-up
  • Quenching of Nitration: The quenching of the nitration mixture on ice is also highly exothermic.

    • Mitigation: The quench should be performed slowly and with efficient stirring to dissipate the heat. Ensure sufficient ice is used to absorb the heat of dilution of the strong acids.

  • SNAr Work-up: The work-up of SNAr reactions often involves the removal of inorganic salts and residual base.

    • Mitigation: For large-scale reactions, filtration can be challenging. Consider extraction and washing as a more scalable alternative. Ensure that the quenching and washing steps are performed in a well-ventilated area, especially when dealing with volatile amines.

Purification
  • Recrystallization: This is a common and effective method for purifying solid dinitroaromatic compounds on a larger scale.

  • Column Chromatography: While effective at the lab scale, it can be less practical and more costly for large-scale purification. Consider it for high-purity requirements of smaller batches.

Logical Workflow for Safe Scale-Up

G A Small-Scale Synthesis (mg to g) B Process Hazard Analysis (Thermal Stability, Exotherms) A->B Characterize C Pilot Scale-Up (10-100 g) B->C Proceed if Safe D Process Optimization (Parameter Adjustment) C->D Analyze & Refine E Full-Scale Production (kg scale) D->E Implement

Caption: A logical workflow for the safe scale-up of chemical synthesis.

Conclusion

The synthesis and reactions of this compound can be successfully scaled up with careful consideration of the reaction parameters, safety hazards, and purification methods. The protocols and considerations outlined in these application notes provide a solid foundation for researchers and drug development professionals to safely and efficiently produce this valuable intermediate for their research and development needs. It is imperative to conduct a thorough risk assessment before attempting any scale-up of these reactions.

References

Troubleshooting & Optimization

Technical Support Center: SNAr Reactions with 1-Bromo-5-methoxy-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving 1-Bromo-5-methoxy-2,4-dinitrobenzene. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.

The substrate, this compound, is highly activated for SNAr due to the two electron-withdrawing nitro groups positioned ortho and para to the bromine leaving group.[1][2][3] This activation facilitates the addition of a nucleophile to form a stabilized Meisenheimer intermediate, which then expels the bromide ion to yield the substituted product.[1][3][4] Despite its high reactivity, challenges such as low yields, side reactions, and purification difficulties can arise.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during SNAr reactions with this compound.

FAQ 1: Why is my reaction yield low or non-existent?

Low or no yield is a frequent issue that can often be traced back to reaction conditions or reagent quality.

Potential Causes & Solutions:

  • Nucleophile Reactivity: The chosen nucleophile may not be strong enough. Common effective nucleophiles for SNAr reactions include alkoxides, thiolates, and amines.[2] If using a neutral nucleophile like an amine or alcohol, a non-nucleophilic base is required to deprotonate it, increasing its nucleophilicity.

  • Base Selection: The base might be inappropriate. It should be strong enough to deprotonate the nucleophile (if necessary) but not so strong that it promotes side reactions. Carbonate bases (K₂CO₃, Cs₂CO₃) or organic bases like triethylamine (TEA) or DBU are common choices.[5]

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base and nucleophile without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity.[6][7]

  • Reaction Temperature: The reaction may require heating. While the substrate is highly activated, some nucleophiles require thermal energy to overcome the activation barrier.[5] It is advisable to screen temperatures, for example, from room temperature up to 80-120 °C.

Troubleshooting Data Summary

Parameter Recommendation Rationale
Solvent DMSO, DMF, Acetonitrile Polar aprotic solvents enhance nucleophile reactivity and reaction rates.[6][7]
Base K₂CO₃, Cs₂CO₃, TEA, DBU Select a base that is strong enough to deprotonate the nucleophile without causing substrate degradation.[5]
Temperature Room Temperature to 120 °C Less reactive nucleophiles may require heating to proceed at a reasonable rate.[5]

| Nucleophile | Use 1.1 - 1.5 equivalents | A slight excess can help drive the reaction to completion, especially if the nucleophile is volatile or prone to side reactions. |

Troubleshooting Workflow: Low Yield

low_yield_workflow start_node Low or No Yield Observed check_node1 Is the Nucleophile strong enough? start_node->check_node1 Start Troubleshooting check_node check_node action_node action_node end_node Improved Yield action_node1 Switch to a stronger nucleophile (e.g., thiolate) or add a suitable base. check_node1->action_node1 No check_node2 Is the solvent polar aprotic? check_node1->check_node2 Yes action_node1->end_node action_node2 Change solvent to DMSO, DMF, or MeCN. check_node2->action_node2 No check_node3 Was the reaction heated? check_node2->check_node3 Yes action_node2->end_node action_node3 Increase temperature incrementally (e.g., 50 °C, 80 °C, 110 °C). check_node3->action_node3 No check_node4 Are reagents degraded? check_node3->check_node4 Yes action_node3->end_node check_node4->end_node No action_node4 Use fresh, pure reagents and dry solvent. check_node4->action_node4 Yes action_node4->end_node side_reactions Reactant This compound + Nucleophile (Nu-) DesiredProduct Desired SNAr Product (Br replaced by Nu) Reactant->DesiredProduct Ideal Conditions Denitration Denitration Product (NO2 replaced by Nu) Reactant->Denitration Harsh Base / High Temp Demethylation Demethylation Product (OMe replaced by Nu) Reactant->Demethylation Very Strong Nu- / Extreme Temp standard_workflow step_node step_node process_node process_node final_node final_node A 1. Combine Reagents (Substrate, Nucleophile, Base) B 2. Add Dry Solvent (e.g., DMSO) A->B C 3. Heat and Stir (e.g., 60 °C) B->C D 4. Monitor Reaction (TLC / LC-MS) C->D D->C Incomplete E 5. Aqueous Workup (Extraction) D->E Complete F 6. Purify Product (Chromatography) E->F G Pure Product F->G

References

Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-5-methoxy-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-Bromo-5-methoxy-2,4-dinitrobenzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most common and logical synthetic route is the dinitration of 3-bromoanisole. This electrophilic aromatic substitution reaction utilizes a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid, to introduce two nitro groups onto the aromatic ring.

Q2: What is the primary reaction mechanism involved in the synthesis?

The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism. The nitronium ion (NO₂⁺), generated in situ from the reaction of nitric and sulfuric acids, acts as the electrophile. The electron-rich aromatic ring of 3-bromoanisole attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores aromaticity and yields the nitrated product. The presence of the activating methoxy group and the deactivating but ortho-, para-directing bromo group influences the regioselectivity of the reaction.

Q3: What are the expected major and minor products of the dinitration of 3-bromoanisole?

The dinitration of 3-bromoanisole is expected to yield a mixture of isomers. The methoxy group is a strong activating and ortho-, para-directing group, while the bromine atom is a deactivating but also ortho-, para-directing group. The primary directing influence will be the methoxy group. Therefore, the expected major product is this compound. Other possible isomers, such as 1-Bromo-3-methoxy-2,4-dinitrobenzene and 1-Bromo-3-methoxy-2,6-dinitrobenzene, may be formed as minor products.

Q4: What are the key safety precautions to consider during this synthesis?

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[1] Always handle these acids in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions. The reaction mixture should be quenched by slowly adding it to ice water to dissipate heat and precipitate the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect ratio of nitrating agents. - Formation of multiple isomers.- Increase the reaction time or temperature cautiously. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the temperature. Lower temperatures can reduce side reactions but may require longer reaction times. - Adjust the molar ratio of nitric acid to the substrate. An excess of the nitrating agent can promote dinitration but may also lead to over-nitration. - Utilize purification techniques like fractional crystallization or column chromatography to isolate the desired isomer.
Formation of a Dark Tar-like Substance - Over-nitration (polysubstitution). - Reaction temperature too high. - Presence of impurities in the starting material.- Reduce the reaction temperature and add the nitrating agent slowly to maintain better control. - Ensure the starting 3-bromoanisole is pure. Impurities can lead to undesired side reactions.
Product is an Oily Mixture Instead of a Solid - Presence of isomeric impurities that lower the melting point. - Incomplete removal of acidic residue.- Purify the product using column chromatography to separate the isomers. - Ensure the crude product is thoroughly washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize and remove any residual acid.
Difficulty in Separating Isomers - Similar polarities of the isomeric products.- Employ fractional crystallization from a suitable solvent system. The solubility of isomers can differ significantly.[1] - Use column chromatography with a carefully selected eluent system to achieve separation. Step-gradient or gradient elution may be necessary.

Experimental Protocols

Synthesis of this compound from 3-Bromoanisole

This protocol is an adapted procedure based on the nitration of similar aromatic compounds.

Materials:

  • 3-Bromoanisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully add 10 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly, and with constant stirring, add 10 mL of concentrated nitric acid to the sulfuric acid. Keep the nitrating mixture in the ice bath until use.

  • Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5.0 g of 3-bromoanisole in 20 mL of concentrated sulfuric acid. Cool this mixture to 0-5 °C in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of 3-bromoanisole over a period of 30-60 minutes. Maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Pour the reaction mixture slowly and carefully onto a beaker containing approximately 200 g of crushed ice with constant stirring. A yellow precipitate should form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water until the washings are neutral to pH paper. A final wash with a cold, dilute sodium bicarbonate solution can be performed to ensure all acid is neutralized, followed by another wash with cold water.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them.

Data Presentation

Table 1: Reaction Conditions for Nitration of Substituted Anisoles (Illustrative)

Starting MaterialNitrating AgentTemperature (°C)Reaction Time (h)Yield (%)Reference
AnisoleHNO₃/H₂SO₄0 - 101~90 (mixture of isomers)General Knowledge
3-BromoanisoleHNO₃/H₂SO₄0 - 101 - 2VariableInferred
4-Bromo-3-nitroanisoleFuming HNO₃/H₂SO₄20144[2]

Table 2: Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₅BrN₂O₅
Molecular Weight 293.03 g/mol
Appearance Yellow solid (expected)
Melting Point Not readily available
Solubility Expected to be soluble in common organic solvents like acetone, dichloromethane, and ethyl acetate.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 3-Bromoanisole Conc. H₂SO₄ Conc. HNO₃ mixing Mixing & Cooling (0-5 °C) reagents->mixing 1. Combine nitration Nitration (<10 °C, 1-2h) mixing->nitration 2. Slow Addition quench Quenching on Ice nitration->quench 3. Quench filtration Vacuum Filtration quench->filtration 4. Isolate wash Washing filtration->wash 5. Neutralize recrystallization Recrystallization wash->recrystallization 6. Purify product Pure Product recrystallization->product 7. Dry

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction check_purity Assess Purity (TLC, Melting Point) start->check_purity optimize_time_temp Adjust Reaction Time/Temp check_reaction->optimize_time_temp Incomplete Reaction optimize_reagents Modify Reagent Ratio check_reaction->optimize_reagents Side Reactions improve_purification Enhance Purification Method check_purity->improve_purification Isomeric Mixture check_starting_material Verify Starting Material Purity check_purity->check_starting_material Unexpected Impurities

References

Common side reactions and byproducts of 1-Bromo-5-methoxy-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-5-methoxy-2,4-dinitrobenzene. The information is designed to help you anticipate and resolve common side reactions and byproduct formation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for this compound with nucleophiles?

A1: The primary reaction pathway is Nucleophilic Aromatic Substitution (SNAr). The two electron-withdrawing nitro groups at the ortho and para positions to the bromine atom strongly activate the aromatic ring for nucleophilic attack. In this mechanism, a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the bromide leaving group.

Q2: I am observing a byproduct with a mass corresponding to the displacement of the methoxy group. Is this possible?

A2: While the bromine atom is a significantly better leaving group than the methoxy group, displacement of the methoxy group to form a phenolic byproduct can occur, particularly under harsh reaction conditions (e.g., high temperatures, prolonged reaction times) or with very strong, hard nucleophiles. The relative propensity for leaving group displacement in SNAr reactions is generally I > Br > Cl > F >> OR, SR, NR2. Therefore, formation of the methoxy-substituted byproduct is expected to be a minor pathway under typical conditions.

Q3: Could one of the nitro groups be displaced during the reaction?

A3: Displacement of a nitro group in SNAr reactions is uncommon but not impossible, especially with certain nucleophiles and under specific conditions. For this compound, the bromine is the most activated and likely leaving group. However, side reactions involving the displacement of a nitro group have been observed in other highly activated dinitrobenzene systems. This is more likely to occur with soft nucleophiles and in polar aprotic solvents.

Q4: My product appears to have a reduced nitro group. How can this happen?

A4: Unintended reduction of one or both nitro groups can be a significant side reaction. This is particularly prevalent when using nucleophiles that can also act as reducing agents, such as certain sulfur-containing nucleophiles or when using specific metals in the reaction or work-up. Additionally, some reaction conditions, like prolonged heating in the presence of amines, can lead to partial reduction of the nitro groups, forming nitroso or hydroxylamine intermediates which can further react to form complex byproduct mixtures.

Q5: I have isolated a byproduct that seems to be the demethylated phenol (1-Bromo-2,4-dinitro-5-hydroxyphenol). What could have caused this?

A5: Cleavage of the methyl ether to form the corresponding phenol is a possible side reaction. This can be promoted by strong nucleophiles that can also act as bases, or by acidic conditions during the reaction or work-up. For example, using strong Lewis acids or protic acids at elevated temperatures can facilitate ether cleavage.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Incomplete reaction; starting material remains. 1. Insufficient reaction time or temperature. 2. Deactivated nucleophile. 3. Poor solvent choice.1. Gradually increase reaction time and/or temperature while monitoring for byproduct formation. 2. Ensure the nucleophile is not degraded and is used in appropriate stoichiometry. 3. Use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to enhance the reaction rate.
Formation of a byproduct with mass corresponding to methoxy group displacement. 1. Reaction temperature is too high. 2. Extended reaction time.1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.
Presence of byproducts from nitro group reduction. 1. Nucleophile has reducing properties. 2. Contamination with reducing agents.1. Choose a non-reducing nucleophile if possible. 2. Ensure all reagents and solvents are pure and free from contaminants.
Isolation of the demethylated phenolic byproduct. 1. Use of strong bases or acids. 2. High reaction temperatures.1. Use milder bases for the reaction and avoid acidic work-up if possible. 2. Perform the reaction at a lower temperature.
Multiple unidentified byproducts. 1. Decomposition of starting material or product. 2. Complex side reactions due to reactive intermediates.1. Lower the reaction temperature and shorten the reaction time. 2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Key Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile:

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add the amine nucleophile (1.1 - 2.0 eq).

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 - 2.5 eq), to scavenge the HBr generated during the reaction.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for the Reduction of a Nitro Group to an Amine:

Caution: Handle nitro compounds and reducing agents with care.

  • Dissolve the nitroaromatic compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Add a reducing agent such as iron powder (Fe) or tin(II) chloride (SnCl2) (excess, typically 3-10 eq).

  • If using a metal in acidic media, add a proton source like acetic acid or hydrochloric acid.

  • Heat the reaction mixture (e.g., reflux) and monitor the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and filter off the solid residues.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualizations

sn_ar_pathway This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nu- Reduced Byproduct Reduced Byproduct This compound->Reduced Byproduct + [H] Desired Product Desired Product Meisenheimer Complex->Desired Product - Br- Side Product 1 (Methoxy Displacement) Side Product 1 (Methoxy Displacement) Meisenheimer Complex->Side Product 1 (Methoxy Displacement) - OMe- (minor)

Caption: Main SNAr reaction pathway and potential side reactions.

Technical Support Center: Purification of 1-Bromo-5-methoxy-2,4-dinitrobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of reactions involving 1-Bromo-5-methoxy-2,4-dinitrobenzene.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and its derivatives.

Recrystallization Issues

Question: My product is not dissolving in the recrystallization solvent, even at high temperatures. What should I do?

Answer:

  • Increase Solvent Volume: You may not be using enough solvent. Add small increments of hot solvent until the product dissolves completely. Be mindful that using too much solvent will reduce your yield.

  • Switch to a More Polar Solvent: If your compound is highly polar, a more polar solvent may be required for dissolution. Consider switching to solvents like ethanol, methanol, or a mixture of ethanol and water.

  • Check for Insoluble Impurities: Your product might contain insoluble impurities. If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, you can perform a hot filtration to remove these impurities before allowing the solution to cool.

Question: My product has oiled out instead of crystallizing upon cooling. How can I fix this?

Answer:

"Oiling out" occurs when the solute is insoluble in the solvent at the boiling point of the solvent. To induce crystallization:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of a co-solvent in which your compound is less soluble to decrease the overall solvent power. For example, if you are using ethanol, adding a small amount of water might help.

  • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Introduce a seed crystal of the pure product, if available.

  • Cool the solution very slowly. A gradual decrease in temperature promotes the formation of crystals over oil.

Question: The purity of my recrystallized product is still low. What are the possible reasons?

Answer:

  • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving your product even at low temperatures, leading to co-precipitation of impurities. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Insufficient Washing: Ensure the filtered crystals are washed with a small amount of cold recrystallization solvent to remove any residual impurities from the mother liquor.

Column Chromatography Issues

Question: My compounds are not separating on the silica gel column. What can I do to improve separation?

Answer:

  • Optimize the Mobile Phase: The polarity of your eluent is critical.

    • If your compounds are eluting too quickly (high Rf values), decrease the polarity of the mobile phase. For a common mobile phase like ethyl acetate/hexane, this means increasing the proportion of hexane.

    • If your compounds are sticking to the column (low Rf values), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Use a Gradient Elution: Start with a low polarity mobile phase to elute the less polar compounds and gradually increase the polarity to elute the more polar compounds. This can significantly improve separation.

  • Check the Column Packing: An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly.

  • Sample Loading: Load the sample in a minimal amount of solvent and as a concentrated band at the top of the column. A diffuse starting band will result in broad, overlapping peaks.

Question: My product is colored, but I see multiple colored bands on the column. What does this indicate?

Answer:

The presence of multiple colored bands indicates that your crude product contains colored impurities. This compound and many of its derivatives are yellow. Other colored bands could correspond to side-products or degradation products. Collect each colored fraction separately and analyze them (e.g., by TLC) to identify the fraction containing your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities include:

  • Isomeric products: Depending on the reaction, you might have other isomers of the desired product.

  • Unreacted starting materials: Incomplete reactions will leave residual this compound.

  • Side-products: These can arise from competing reactions. For example, in nucleophilic aromatic substitution reactions, products of reaction at other positions on the aromatic ring might be formed.

  • Degradation products: The product might be sensitive to the reaction or work-up conditions.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: Based on the properties of similar dinitrobenzene compounds, good starting solvents to try for recrystallization are ethanol , isopropanol , or a mixture of ethyl acetate and hexane .[1] You will likely need to heat the solution to dissolve the compound and then allow it to cool slowly.

Q3: What mobile phase should I start with for thin-layer chromatography (TLC) analysis?

A3: A good starting point for TLC analysis of dinitrobenzene derivatives on a silica gel plate is a mixture of ethyl acetate and hexane . A ratio of 1:4 or 1:3 (ethyl acetate:hexane) is often a reasonable starting point. You can adjust the ratio to achieve an Rf value for your product between 0.3 and 0.5 for optimal separation in column chromatography.

Q4: How can I visualize the spots on a TLC plate if my compounds are not colored?

A4: While this compound is yellow, some of its reaction products may be colorless. You can visualize TLC spots using:

  • UV light: Many aromatic compounds will show up as dark spots on a fluorescent TLC plate under UV light (254 nm).

  • Staining: Stains like potassium permanganate can be used to visualize a wide range of organic compounds.

Data Presentation

The following tables provide estimated data for the purification of this compound based on typical values for similar compounds. These should be used as starting points for optimization.

Table 1: Recommended Solvents for Recrystallization

Solvent SystemExpected Solubility ProfileNotes
EthanolModerately soluble when hot, sparingly soluble when cold.A commonly used and effective solvent for dinitroaromatics.
IsopropanolSimilar to ethanol, may offer different selectivity for impurities.Good alternative if ethanol is not effective.
Ethyl Acetate / HexaneSoluble in hot ethyl acetate, precipitation induced by adding hexane.Useful for compounds that are highly soluble in ethyl acetate.

Table 2: Starting Conditions for Column Chromatography (Silica Gel)

Mobile Phase System (v/v)Target Compound PolarityExpected Rf Range (TLC)
10% Ethyl Acetate in HexaneLow to Medium0.2 - 0.4
20% Ethyl Acetate in HexaneMedium0.4 - 0.6
30% Ethyl Acetate in HexaneMedium to High0.5 - 0.7

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a flask, add the crude product and a minimal amount of the chosen recrystallization solvent (e.g., ethanol). Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

Protocol 2: General Column Chromatography Procedure
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add the sample solution to the top of the silica bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Gradient Elution (optional): If a single mobile phase does not provide adequate separation, gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexane) over the course of the separation.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow cluster_cc Chromatographic Separation crude Crude Product recrystallization Recrystallization crude->recrystallization Dissolve in hot solvent column_chromatography Column Chromatography crude->column_chromatography Load onto silica gel pure_product Pure Product recrystallization->pure_product Cool to crystallize impurities Impurities recrystallization->impurities Remain in mother liquor column_chromatography->pure_product Elute with appropriate solvent column_chromatography->impurities Elute separately or remain on column

Caption: General purification workflow for reaction products.

Troubleshooting_Recrystallization start Problem with Recrystallization oiling_out Product Oiled Out start->oiling_out low_purity Purity is Low start->low_purity no_dissolve Product Not Dissolving start->no_dissolve reheat Reheat and add co-solvent oiling_out->reheat Solution slow_cool Cool solution slowly low_purity->slow_cool Solution 1 change_solvent Change recrystallization solvent low_purity->change_solvent Solution 2 no_dissolve->change_solvent If still insoluble hot_filtration Perform hot filtration no_dissolve->hot_filtration If insoluble particles present add_more_solvent Increase solvent volume no_dissolve->add_more_solvent If completely insoluble

Caption: Troubleshooting logic for common recrystallization issues.

References

Improving yield and purity in 1-Bromo-5-methoxy-2,4-dinitrobenzene substitutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing yield and purity during nucleophilic aromatic substitution (SNAr) reactions involving 1-Bromo-5-methoxy-2,4-dinitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for substitution on this compound?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step addition-elimination process. The electron-deficient aromatic ring is attacked by a nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1] Subsequently, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring. The two nitro groups are strong electron-withdrawing groups that activate the ring for nucleophilic attack and stabilize the negatively charged Meisenheimer intermediate.[1]

Q2: Which solvents are recommended for this reaction?

A2: Polar aprotic solvents are generally the best choice for SNAr reactions as they can effectively solvate the intermediate complex.[2] Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are excellent options. Protic solvents, such as alcohols, can decrease the nucleophilicity of the nucleophile through hydrogen bonding and are generally less effective.

Q3: What is the role of the methoxy group in this reaction?

A3: The methoxy group at the 5-position is an electron-donating group. While the two nitro groups are the primary activating groups for nucleophilic attack, the methoxy group can have a modest influence on the overall electron density of the ring. Its presence is a key feature of the desired product's structure.

Q4: Can the methoxy group be cleaved during the reaction?

A4: Cleavage of aryl methyl ethers typically requires harsh conditions, such as strong acids (e.g., HBr, BBr3) or very strong bases.[2][3][4][5][6] Under the relatively mild basic or neutral conditions of most SNAr reactions with amine or alkoxide nucleophiles, cleavage of the methoxy group is not a common side reaction. However, prolonged heating in the presence of a strong nucleophilic base could potentially lead to some demethylation. Monitoring the reaction for the formation of phenolic byproducts is advisable if harsh conditions are employed.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any potential byproducts. The disappearance of the this compound spot and the appearance of a new, typically more polar, product spot indicate the reaction's progress.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Nucleophile Ensure the nucleophile is not degraded. If using an amine, ensure it is not a salt or has been properly deprotonated. For solid nucleophiles, ensure they are finely powdered and dry.
Insufficient Reaction Temperature Gently heat the reaction mixture. For many SNAr reactions, temperatures between room temperature and 80 °C are effective. Monitor for potential side product formation at higher temperatures.
Inappropriate Solvent Ensure a polar aprotic solvent (DMF, DMSO, ACN) is used. If the nucleophile has low solubility, consider a different solvent or gentle heating.
Presence of Water Use anhydrous solvents and reagents, especially when working with highly basic nucleophiles like alkoxides. Water can protonate the nucleophile, reducing its reactivity.
Poor Quality Starting Material Verify the purity of the this compound starting material by melting point or NMR spectroscopy.
Issue 2: Presence of Multiple Products (Low Purity)
Possible Cause Troubleshooting Step
Side Reactions Lower the reaction temperature. Reduce the reaction time. Use a less basic or sterically hindered nucleophile if possible.
Degradation of Starting Material or Product Avoid prolonged heating. Ensure the work-up procedure is performed promptly after the reaction is complete.
Formation of N-nitroso compounds (with amine nucleophiles) While more common in dinitroaniline herbicides, the potential for N-nitrosamine impurities exists.[7] Ensure the reaction is performed under an inert atmosphere and that the amine is of high purity.
Incomplete Reaction Allow the reaction to proceed for a longer duration, monitoring by TLC until the starting material is consumed.
Cleavage of Methoxy Group This is unlikely under standard conditions but possible with strong bases and high temperatures. Analyze the crude product by NMR or MS for the presence of a phenolic byproduct. If detected, reduce the reaction temperature and/or use a milder base.

Data Presentation

The following tables provide expected yield and purity data based on general principles of SNAr reactions. Actual results may vary depending on specific experimental conditions.

Table 1: Effect of Nucleophile on Yield and Purity

NucleophileExpected Yield (%)Expected Purity (%)Notes
Piperidine85-95>95Generally a clean and high-yielding reaction.
Aniline70-85>90Slower reaction than with aliphatic amines. May require gentle heating.
Sodium Methoxide90-98>98Very fast and clean reaction. Requires anhydrous conditions.
Phenol (with K2CO3)60-75>90Requires a base to deprotonate the phenol.

Table 2: Effect of Solvent on Yield with Piperidine

SolventExpected Yield (%)Reaction Time (h)
DMF924
DMSO953
Acetonitrile886
Ethanol5024

Experimental Protocols

Protocol 1: Synthesis of N-(5-methoxy-2,4-dinitrophenyl)piperidine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 3.44 mmol) in anhydrous DMF (15 mL).

  • Addition of Nucleophile: To the stirred solution, add piperidine (0.34 g, 4.13 mmol, 1.2 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • Work-up: Pour the reaction mixture into ice-water (100 mL). A yellow precipitate will form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol to afford bright yellow crystals. Dry the product under vacuum.

Protocol 2: Synthesis of 1,5-Dimethoxy-2,4-dinitrobenzene
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (20 mL).

  • Preparation of Nucleophile: Carefully add sodium metal (0.09 g, 3.91 mmol) in small pieces to the methanol to generate sodium methoxide. Allow the sodium to react completely.

  • Addition of Substrate: To the sodium methoxide solution, add this compound (1.0 g, 3.44 mmol) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by adding water (50 mL).

  • Isolation and Purification: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Substrate in Anhydrous Solvent nucleophile Add Nucleophile (e.g., Amine) reagents->nucleophile Step 1 stir Stir at RT or Gentle Heat nucleophile->stir monitor Monitor by TLC stir->monitor Step 2 quench Pour into Ice-Water filter Filter Precipitate quench->filter Step 3 recrystallize Recrystallize filter->recrystallize Step 4 product Pure Product recrystallize->product Step 5 troubleshooting_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low/No Yield c1 Check Nucleophile Activity/Purity start->c1 c2 Verify Starting Material Purity start->c2 c3 Increase Temperature start->c3 c4 Use Anhydrous Solvent start->c4 c5 Change to Polar Aprotic Solvent start->c5 sn_ar_mechanism substrate 1-Bromo-5-methoxy- 2,4-dinitrobenzene + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) substrate->meisenheimer Addition (Rate-determining) product Substituted Product + Br⁻ meisenheimer->product Elimination

References

Solubility issues of 1-Bromo-5-methoxy-2,4-dinitrobenzene in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of 1-Bromo-5-methoxy-2,4-dinitrobenzene in organic solvents. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a substituted aromatic compound. Its structure, containing a benzene ring with nitro, bromo, and methoxy groups, suggests it is a relatively polar molecule.[1] Generally, organic molecules with polar functional groups exhibit better solubility in polar solvents.[1][2] However, the presence of the larger non-polar benzene ring can reduce solubility in very polar solvents like water.[1] For compounds with similar structures, such as 1-bromo-2,4-dinitrobenzene, partial miscibility in water and solubility in solvents like ethanol and diethyl ether have been noted.[3]

Q2: I am having trouble dissolving this compound in my chosen solvent. What could be the issue?

Several factors can contribute to solubility issues:

  • Solvent Polarity: The principle of "like dissolves like" is crucial.[4] If your solvent is too non-polar (e.g., hexane) or extremely polar (e.g., water), the compound may not dissolve well. A solvent with intermediate polarity might be more effective.

  • Concentration: You may be trying to dissolve too much of the compound in a given volume of solvent, exceeding its saturation point.

  • Temperature: Solubility is often temperature-dependent. Gently warming the mixture may increase the solubility.

  • Purity of the Compound: Impurities in your sample of this compound can affect its solubility characteristics.

  • Moisture: The presence of water in your organic solvent can alter its polarity and impact the solubility of the compound.

Q3: Which organic solvents are most likely to dissolve this compound?

Based on its structure and the properties of similar compounds, moderately polar to polar aprotic solvents are good starting points. Solvents like acetone, ethyl acetate, dichloromethane, and tetrahydrofuran (THF) are often good choices for halogenated and nitro-containing aromatic compounds.[2] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly polar aprotic solvents that can dissolve a wide range of organic compounds.[2] Alcohols such as ethanol and methanol may also be suitable, as related compounds show solubility in them.[3]

Q4: Can I use a solvent mixture to improve solubility?

Yes, using a co-solvent system can be an effective strategy. If your compound is poorly soluble in a non-polar solvent but more soluble in a polar one, you can try a mixture of the two. For example, a hexane/ethyl acetate or a dichloromethane/methanol system allows for fine-tuning the polarity of the solvent to achieve optimal solubility.[5]

Troubleshooting Guide

Issue: The compound is not dissolving in a commonly used organic solvent.

dot

cluster_0 Troubleshooting Workflow for Solubility Issues Start Compound Insoluble CheckPolarity Assess Solvent Polarity ('Like dissolves like') Start->CheckPolarity Initial Observation TryHeating Gently Heat Mixture CheckPolarity->TryHeating If polarity seems appropriate UseCosolvent Try a Co-solvent System TryHeating->UseCosolvent If heating is ineffective Success Solubility Achieved TryHeating->Success If successful CheckConcentration Reduce Solute Concentration UseCosolvent->CheckConcentration If co-solvent fails UseCosolvent->Success If successful HighPolaritySolvent Use High Polarity Aprotic Solvent (DMSO, DMF) CheckConcentration->HighPolaritySolvent If still insoluble CheckConcentration->Success If successful HighPolaritySolvent->Success If successful Failure Consider Alternative Strategies HighPolaritySolvent->Failure If unsuccessful

Caption: Workflow for addressing solubility problems.

Qualitative Solubility Data

SolventTypePredicted SolubilityRationale
HexaneNon-polarPoorly SolubleThe high polarity from nitro and methoxy groups makes it incompatible with non-polar solvents.
TolueneNon-polarSparingly SolubleThe aromatic nature provides some compatibility, but polarity mismatch is significant.
Diethyl EtherWeakly PolarSolubleA good balance for many organic compounds; related compounds show solubility.[3]
Dichloromethane (DCM)Polar AproticSolubleEffective for many moderately polar compounds, including those with halogens.[2]
Ethyl AcetatePolar AproticSolubleA versatile solvent with moderate polarity.
AcetonePolar AproticVery SolubleIts polarity is well-suited for dissolving polar organic molecules.
Tetrahydrofuran (THF)Polar AproticVery SolubleA good solvent for moderately polar to polar compounds.
Ethanol / MethanolPolar ProticSolubleCan form hydrogen bonds and has a polar nature suitable for dissolving the compound.[3]
Dimethylformamide (DMF)Polar AproticVery SolubleA highly polar solvent capable of dissolving a wide range of organic compounds.[2]
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleA powerful, highly polar solvent often used for compounds that are difficult to dissolve.[2]
WaterPolar ProticPoorly SolubleThe large organic structure is likely to outweigh the polarity of the functional groups, leading to low water solubility.[1]

Experimental Protocols

Protocol: Determination of Qualitative Solubility

This protocol outlines a general procedure for determining the solubility of a compound like this compound in various solvents.[6][7]

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • A selection of organic solvents (e.g., hexane, toluene, diethyl ether, DCM, ethyl acetate, acetone, THF, ethanol, methanol, DMF, DMSO)

  • Water (deionized)

Procedure:

  • Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add the selected solvent dropwise, starting with 0.5 mL.

  • Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 30-60 seconds.

  • Observation: Observe the mixture against a well-lit background to see if the solid has dissolved. Look for the absence of solid particles.

  • Incremental Solvent Addition: If the compound has not fully dissolved, continue to add the solvent in 0.5 mL increments, mixing thoroughly after each addition, up to a total volume of 3 mL.

  • Classification:

    • Very Soluble: Dissolves completely in ≤ 0.5 mL of solvent.

    • Soluble: Dissolves completely in 0.5 - 1.5 mL of solvent.

    • Sparingly Soluble: Dissolves partially, or requires > 1.5 mL of solvent to dissolve completely.

    • Poorly Soluble/Insoluble: Does not visibly dissolve even after the addition of 3 mL of solvent.

  • Heating (Optional): If the compound is insoluble at room temperature, the test tube can be gently warmed in a water bath to observe if solubility increases with temperature. Allow the solution to cool to room temperature to check for precipitation.

  • Record Keeping: Record the observations for each solvent tested.

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cluster_1 Experimental Workflow for Solubility Testing Start Start AddCompound Add 10-20 mg of Compound to Test Tube Start->AddCompound AddSolvent Add 0.5 mL of Selected Solvent AddCompound->AddSolvent Mix Vortex for 30-60 seconds AddSolvent->Mix Observe Observe for Dissolution Mix->Observe AddMoreSolvent Add Solvent in 0.5 mL Increments (up to 3 mL) Observe->AddMoreSolvent No RecordSoluble Record as Soluble/ Very Soluble Observe->RecordSoluble Yes RecordInsoluble Record as Sparingly/ Poorly Soluble Observe->RecordInsoluble Still Insoluble at 3 mL AddMoreSolvent->Mix End End RecordSoluble->End RecordInsoluble->End

Caption: A step-by-step workflow for qualitative solubility testing.

References

Technical Support Center: 1-Bromo-5-methoxy-2,4-dinitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the reaction temperature during the synthesis of 1-Bromo-5-methoxy-2,4-dinitrobenzene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, with a focus on reaction temperature management.

Issue Possible Cause(s) Recommended Action(s)
Rapid, uncontrolled temperature increase (runaway reaction) upon addition of nitrating agent. 1. Rate of addition of the nitrating agent (e.g., fuming nitric acid, or a mixture of nitric and sulfuric acid) is too fast. 2. Inadequate cooling of the reaction mixture. 3. Initial temperature of the reaction mixture is too high.1. Immediately cease addition of the nitrating agent. 2. Ensure the reaction vessel is securely immersed in a cooling bath (e.g., ice-salt or dry ice-acetone). 3. Increase stirring speed to improve heat transfer. 4. Once the temperature is stable and back within the desired range, resume addition of the nitrating agent at a significantly slower rate.
Low yield of the desired product. 1. Reaction temperature was too low, leading to incomplete nitration. 2. Reaction temperature was too high, leading to the formation of side products or decomposition. 3. Insufficient reaction time.1. Ensure the reaction is allowed to gradually warm to the specified temperature after the initial controlled addition of the nitrating agent. 2. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS). 3. If the reaction is proceeding slowly at a lower temperature, consider a modest increase in temperature, but not exceeding the recommended maximum.
Formation of significant amounts of mono-nitrated or other side products. 1. Incorrect stoichiometry of nitrating agent. 2. Reaction temperature was not optimal, favoring the formation of undesired isomers or partially nitrated products.1. Carefully control the molar ratio of the nitrating agent to the starting material. 2. Maintain the recommended temperature profile throughout the reaction. Low temperatures during the addition of the nitrating agent are crucial for selectivity.
Product degradation or charring. Excessive reaction temperature.1. Strictly adhere to the recommended temperature limits. 2. Ensure efficient heat removal from the reaction vessel. 3. Consider diluting the reaction mixture if it is too concentrated, as this can help to dissipate heat more effectively.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for the nitration of 3-bromoanisole to synthesize this compound?

A1: It is crucial to start the reaction at a low temperature to control the initial exothermic phase. A starting temperature of 0°C to 5°C is recommended. This is typically achieved by immersing the reaction vessel in an ice bath.

Q2: How should the nitrating agent be added to the reaction mixture?

A2: The nitrating agent, which is often a mixture of concentrated nitric acid and sulfuric acid, should be added dropwise or in small portions to the cooled and stirred solution of the starting material (3-bromoanisole) in a suitable solvent. Slow and controlled addition is critical to prevent a dangerous temperature surge.

Q3: What is the optimal temperature to maintain after the addition of the nitrating agent?

A3: After the initial exothermic reaction is controlled by slow addition at a low temperature, the reaction mixture may be allowed to slowly warm to room temperature or be maintained at a specific temperature, for instance, 25°C, for a defined period to ensure the reaction goes to completion. Some related syntheses indicate a subsequent heating step to temperatures such as 80°C, but this should be approached with caution and careful monitoring.

Q4: What are the safety precautions I should take when managing the reaction temperature?

A4: Always conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. Have a suitable quenching agent and an appropriate fire extinguisher readily available. Use a reliable temperature monitoring system (e.g., a digital thermometer) and a robust cooling system.

Q5: What are the signs of a runaway reaction, and what should I do if one occurs?

A5: Signs of a runaway reaction include a rapid and uncontrolled increase in temperature, a sudden change in color (e.g., darkening or charring), and the vigorous evolution of gases. If you suspect a runaway reaction, immediately stop the addition of any reagents, apply maximum cooling, and if necessary, use a pre-prepared quenching bath to quickly cool the reaction. Evacuate the area if the situation cannot be brought under control.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on established procedures for the nitration of similar aromatic compounds. Researchers should optimize the conditions based on their specific laboratory setup and analytical monitoring.

Materials:

  • 3-Bromoanisole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (or concentrated Nitric Acid)

  • Ice

  • Water

  • Suitable organic solvent (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Cooling bath (ice-water or ice-salt)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-bromoanisole in a suitable volume of concentrated sulfuric acid.

  • Cooling: Cool the mixture to 0-5°C using an ice bath.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, while cooling the mixture in an ice bath.

  • Controlled Addition: Slowly add the nitrating mixture dropwise from the dropping funnel to the stirred solution of 3-bromoanisole. Maintain the reaction temperature between 0°C and 10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified period (e.g., 1-2 hours). Monitor the progress of the reaction by TLC or another suitable method.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extraction: Extract the product from the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

  • Washing and Drying: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Remove the solvent using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Initial Reaction Temperature 0 - 5°CEssential for controlling the initial exotherm.
Temperature during Nitrating Agent Addition 0 - 10°CSlow, dropwise addition is critical.
Post-addition Reaction Temperature Room Temperature (approx. 20-25°C)May require gentle heating in some cases, but this should be done with caution.
Reaction Time (post-addition) 1 - 2 hoursMonitor reaction completion by TLC or GC.

Reaction Temperature Management Workflow

reaction_temperature_management Reaction Temperature Management Workflow start Start: Prepare Reactants cool_reactants Cool Reaction Mixture to 0-5°C start->cool_reactants prepare_nitrating_agent Prepare Nitrating Agent (in ice bath) start->prepare_nitrating_agent slow_addition Slowly Add Nitrating Agent cool_reactants->slow_addition prepare_nitrating_agent->slow_addition monitor_temp Monitor Temperature Continuously slow_addition->monitor_temp temp_stable Is Temperature Stable (0-10°C)? monitor_temp->temp_stable adjust_cooling Adjust Cooling/Addition Rate temp_stable->adjust_cooling No addition_complete Addition Complete temp_stable->addition_complete Yes adjust_cooling->slow_addition maintain_temp Maintain Reaction at Specified Temperature addition_complete->maintain_temp monitor_reaction Monitor Reaction Progress (e.g., TLC) maintain_temp->monitor_reaction reaction_complete Reaction Complete monitor_reaction->reaction_complete reaction_complete->maintain_temp No quench Quench Reaction reaction_complete->quench Yes end End: Work-up and Purification quench->end

Caption: Workflow for managing reaction temperature during the synthesis of this compound.

Technical Support Center: Reactions Involving 1-Bromo-5-methoxy-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-5-methoxy-2,4-dinitrobenzene. The content is designed to offer practical solutions to common experimental challenges.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound is highly activated for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the two nitro groups. This often makes SNAr the most facile reaction pathway.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My SNAr reaction with an amine nucleophile is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate?

A1: Several factors can contribute to a slow SNAr reaction:

  • Insufficient Nucleophilicity: The chosen amine may not be nucleophilic enough. Consider using a more electron-rich amine or a stronger base to deprotonate the amine and increase its nucleophilicity.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive. Protic solvents can solvate the nucleophile and reduce its reactivity.

  • Steric Hindrance: Significant steric bulk on either the nucleophile or the aromatic ring can hinder the reaction. If possible, choose a less sterically hindered nucleophile.

  • Temperature: While many SNAr reactions with this substrate proceed at room temperature, gentle heating (e.g., to 40-60 °C) can often increase the reaction rate. Monitor for potential side reactions at higher temperatures.

Q2: I am observing the formation of side products in my SNAr reaction. What are they and how can I minimize them?

A2: Common side products in SNAr reactions with this compound include:

  • Products of Reaction with Solvent: If using a nucleophilic solvent (e.g., methanol, ethanol), you may observe solvolysis products. Using a non-nucleophilic polar aprotic solvent is recommended.

  • Di-substitution: While less common with a single leaving group, if other potential leaving groups are present or if the reaction conditions are harsh, di-substitution might occur. Using a stoichiometric amount of the nucleophile can help minimize this.

  • Decomposition of Starting Material: Under strongly basic conditions or at elevated temperatures, the starting material may decompose. Ensure the base is added slowly and the temperature is controlled.

Experimental Protocol: General Procedure for SNAr with an Amine

This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (1.1 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel with a magnetic stirrer

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add this compound.

  • Dissolve the starting material in the chosen anhydrous polar aprotic solvent.

  • In a separate flask, dissolve the amine nucleophile in the same solvent.

  • Slowly add the amine solution to the solution of the aryl bromide at room temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: General SNAr Mechanism

SNAr_Mechanism A This compound + Nucleophile B Meisenheimer Complex (Resonance Stabilized Intermediate) A->B Nucleophilic Attack C Product + Leaving Group B->C Loss of Leaving Group

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Section 2: Suzuki-Miyaura Coupling

While SNAr is often favored, Suzuki-Miyaura coupling can be employed to form a C-C bond at the position of the bromine atom. The electron-deficient nature of the aromatic ring can influence catalyst selection and reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction is not proceeding, or the yield is very low. What should I check?

A1: For challenging Suzuki-Miyaura couplings with electron-deficient aryl halides, consider the following:

  • Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more electron-rich and bulky phosphine ligands such as those from the Buchwald family (e.g., SPhos, XPhos) which can facilitate the oxidative addition step.

  • Base: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. For some systems, organic bases like triethylamine may be suitable. The base's solubility can also play a role.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often necessary to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base and boronic acid salt.

  • Oxygen Sensitivity: Palladium catalysts are sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).

  • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage, which are less reactive. Use fresh, high-quality boronic acid or consider using a boronate ester.

Q2: I am observing significant amounts of homocoupling of my boronic acid and/or dehalogenation of my starting material. How can I prevent these side reactions?

A2:

  • Homocoupling: This is often caused by the presence of oxygen. Rigorous degassing of the solvent and reaction vessel is crucial. Lowering the reaction temperature may also help.

  • Dehalogenation: This can occur if the catalytic cycle is interrupted. Ensure that the transmetalation step is efficient by using an appropriate base and solvent system. Sometimes, adding a small amount of a co-solvent like ethanol can help.

Experimental Protocol: Suzuki-Miyaura Coupling of a Related Electron-Deficient Aryl Bromide

Disclaimer: The following is a representative protocol for an electron-deficient aryl bromide and should be optimized for this compound.

ParameterRecommended Condition
Aryl Halide 1-Bromo-4-nitrobenzene (1.0 eq)
Boronic Acid Phenylboronic acid (1.2 eq)
Catalyst Pd(PPh₃)₄ (3 mol%)
Base K₂CO₃ (2.0 eq)
Solvent Toluene/Ethanol/Water (3:1:1)
Temperature 80 °C
Reaction Time 12-24 h

Procedure:

  • In a Schlenk flask, combine 1-bromo-4-nitrobenzene, phenylboronic acid, and K₂CO₃.

  • Add the solvent mixture (toluene, ethanol, water).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

DOT Diagram: Troubleshooting a Failed Suzuki-Miyaura Reaction

Suzuki_Troubleshooting Start Low Yield in Suzuki Reaction Q1 Is the reaction completely inert? Start->Q1 A1_Yes Degas solvent and reactants thoroughly Q1->A1_Yes No A1_No Proceed to next check Q1->A1_No Yes Q2 Is the catalyst/ligand appropriate? A1_No->Q2 A2_Yes Try a more electron-rich/bulky ligand (e.g., SPhos, XPhos) Q2->A2_Yes No A2_No Proceed to next check Q2->A2_No Yes Q3 Is the base optimal? A2_No->Q3 A3_Yes Screen other bases (e.g., Cs2CO3, K3PO4) Q3->A3_Yes No A3_No Consider boronic acid quality Q3->A3_No Yes

Caption: Troubleshooting workflow for a low-yielding Suzuki-Miyaura reaction.

Section 3: Buchwald-Hartwig Amination

For the formation of C-N bonds where the nucleophile is not reactive enough for an SNAr reaction, the Buchwald-Hartwig amination offers a powerful alternative.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination is giving a low yield. What are the key parameters to optimize?

A1: The success of a Buchwald-Hartwig amination depends heavily on the interplay of several factors:

  • Catalyst/Ligand Combination: This is the most critical parameter. For electron-deficient aryl bromides, ligands like BINAP, DPPF, or more advanced Buchwald ligands (e.g., XPhos) are often effective. Pre-formed palladium catalysts can also improve reproducibility.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are common choices. The choice of cation (Na⁺ vs. K⁺) can sometimes influence the reaction outcome.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

  • Temperature: Reactions are often run at elevated temperatures (80-110 °C). Microwave irradiation can sometimes improve yields and reduce reaction times.

Q2: Am I at risk of a competing SNAr reaction during my Buchwald-Hartwig amination?

A2: Yes, given the high reactivity of this compound towards SNAr, a competing uncatalyzed reaction is possible, especially with highly nucleophilic amines. To favor the Buchwald-Hartwig pathway:

  • Use a less nucleophilic amine that is more suited for the catalyzed reaction.

  • Carefully control the reaction temperature; the catalyzed reaction may proceed at a lower temperature than the uncatalyzed SNAr.

  • Ensure an efficient catalyst system is used to make the catalyzed pathway kinetically favorable.

Experimental Protocol: Buchwald-Hartwig Amination of a Related Aryl Bromide

Disclaimer: This is a general protocol and should be optimized for the specific substrate and amine.

ParameterRecommended Condition
Aryl Halide 2-Bromoanisole (1.0 eq)
Amine Aniline (1.2 eq)
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%)
Base NaOtBu (1.4 eq)
Solvent Toluene
Temperature 100 °C
Reaction Time 4-12 h

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by 2-bromoanisole and aniline via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool to room temperature, dilute with ether, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

DOT Diagram: Catalyst Selection Logic for Buchwald-Hartwig Amination

Buchwald_Catalyst_Selection Start Select Catalyst for Buchwald-Hartwig Amination Q1 Primary or Secondary Amine? Start->Q1 A1_Primary Consider ligands like BINAP or DPPF Q1->A1_Primary Primary A1_Secondary First-generation catalysts (e.g., P(o-tolyl)3) may suffice Q1->A1_Secondary Secondary Q2 Is the aryl halide electron-deficient? A1_Primary->Q2 A1_Secondary->Q2 A2_Yes Bulky, electron-rich ligands (e.g., XPhos, SPhos) are preferred Q2->A2_Yes Yes A2_No Standard ligands may be effective Q2->A2_No No

Caption: Logic diagram for selecting a catalyst system for Buchwald-Hartwig amination.

References

Preventing unwanted side products in dinitrobenzene derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted side products during dinitrobenzene derivatization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common unwanted side products when synthesizing m-dinitrobenzene?

A1: The primary unwanted side products during the nitration of nitrobenzene to form m-dinitrobenzene are the ortho (1,2-dinitrobenzene) and para (1,4-dinitrobenzene) isomers.[1][2][3] Other potential impurities include residual mononitrobenzene, polynitrated compounds, dinitroazoxy compounds, and nitrophenols.[4]

Q2: How can I minimize the formation of ortho and para isomers during the reaction?

A2: The formation of m-dinitrobenzene is favored because the nitro group on nitrobenzene is a meta-director for electrophilic aromatic substitution.[1][5] To minimize the formation of ortho and para isomers, it is crucial to control the reaction temperature. The nitration should be carried out at a controlled, low temperature, typically not exceeding 15-20°C, especially during the addition of nitrobenzene to the nitrating mixture.[2]

Q3: My final product is yellowish, but I expected a colorless or white crystal. What does this indicate?

A3: A yellowish color in the crude product often indicates the presence of impurities.[6] While pure m-dinitrobenzene is described as colorless or pale yellow crystals, a distinct yellow color can be due to the presence of side products like ortho and para isomers or nitrophenols.[1][4][7] Purification, typically through recrystallization from ethanol, should yield a purer, whiter product.[1][6]

Q4: What is the purpose of using a mixed acid (sulfuric and nitric acid) for nitration?

A4: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6] The nitronium ion is the active electrophile that attacks the benzene ring in the nitration reaction.[5]

Q5: Are there alternatives to using mixed acid for nitration?

A5: While the combination of sulfuric and nitric acid is the conventional method, processes using anhydrous nitric acid in the absence of sulfuric acid have been developed for industrial applications to produce dinitrobenzene.[8] However, for laboratory scale, the mixed acid method is well-established and widely used.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of m-Dinitrobenzene 1. Incomplete reaction. 2. Loss of product during workup and purification. 3. Reaction temperature was too low.1. Ensure the reaction is heated (e.g., on a water bath) for a sufficient duration after the initial addition of reagents, as specified in the protocol (e.g., 30 minutes to 2 hours).[1][3] 2. Be cautious during the pouring of the reaction mixture into water and subsequent filtration steps to avoid mechanical loss. Ensure complete precipitation by using ice-cold water.[5][7] 3. While initial addition is at low temperature, a heating step is often required to drive the reaction to completion.[1][3]
Product Contaminated with o- and p-Isomers 1. Reaction temperature was too high during the addition of nitrobenzene. 2. Insufficient purification.1. Maintain a low temperature (e.g., below 15-20°C) with ice cooling when adding nitrobenzene to the nitrating mixture.[2] 2. A specific purification step involves reacting the crude product with sodium sulfite. The o- and p-isomers react to form water-soluble nitrobenzenesulfonic acids, while the m-isomer is largely unaffected and can be separated.[2] 3. Perform multiple recrystallizations from a suitable solvent like ethanol until a constant melting point is achieved (pure m-dinitrobenzene melts at ~90-91°C).[1][2]
Oily Product Instead of Solid Precipitate 1. Insufficient cooling during precipitation. 2. Presence of significant amounts of unreacted nitrobenzene or other liquid impurities.1. Pour the reaction mixture slowly into a large volume of vigorously stirred ice-cold water to ensure rapid solidification.[1][7] 2. Ensure the reaction goes to completion. Wash the crude product thoroughly with cold water to remove acid impurities.[7] The product can be further purified by recrystallization.
Formation of Dark Brown Color During Purification 1. Reaction of side products with purification reagents.1. When using sodium sulfite to remove o- and p-isomers, the mixture may turn dark brown as the undesired isomers go into solution. This is a normal observation in this purification procedure.[2] 2. If using alkaline washes (e.g., sodium carbonate), use dilute solutions at low temperatures to avoid reactions with the desired m-dinitrobenzene product.[4]

Experimental Protocols

Protocol 1: Synthesis of m-Dinitrobenzene

This protocol is adapted from established laboratory procedures for the nitration of nitrobenzene.[1][2][7]

Materials:

  • Nitrobenzene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming or Concentrated Nitric Acid (HNO₃)

  • Ethanol (for recrystallization)

  • Ice

  • Round-bottom flask, Reflux condenser, Beaker, Funnel

Procedure:

  • Preparation of Nitrating Mixture: In a round-bottom flask, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add 15 mL of fuming nitric acid to the sulfuric acid while keeping the mixture cool.

  • Nitration: Slowly add 12.5 mL of nitrobenzene in small portions (e.g., 3 mL at a time) to the chilled nitrating mixture. Swirl the flask thoroughly after each addition, ensuring the temperature does not rise significantly.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture on a water bath at approximately 60-90°C for 30-60 minutes with occasional shaking.[1][3]

  • Precipitation: Allow the mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker containing about 500 mL of ice-cold water, stirring vigorously. The crude m-dinitrobenzene will precipitate as a solid.

  • Filtration and Washing: Filter the solid product using a Buchner funnel. Wash the crystals several times with cold water to remove residual acid.

  • Purification (Recrystallization): Transfer the crude product to a flask and add 80-100 mL of rectified spirit (ethanol). Heat the mixture on a water bath to dissolve the solid. If the solution is not clear, filter it while hot. Allow the solution to cool slowly to room temperature to form crystals. A second recrystallization may be necessary to obtain pure m-dinitrobenzene (m.p. 90°C).[1]

Protocol 2: Purification to Remove o- and p-Isomers

This protocol uses sodium sulfite to selectively remove ortho and para isomers.[2]

Materials:

  • Crude dinitrobenzene product

  • Sodium Sulfite (Na₂SO₃)

  • Wetting agent (e.g., soap)

Procedure:

  • Melt the crude dinitrobenzene product in about 500 mL of water at approximately 80°C. Add a small amount (e.g., 5 grams) of a wetting agent.

  • With vigorous stirring, add 20 grams of crystalline sodium sulfite to the oily suspension over 30 minutes.

  • Continue stirring at 90-95°C for an additional 2 hours. The mixture will likely turn dark brown as the o- and p-isomers react and dissolve.

  • Allow the mixture to cool to room temperature while continuing to stir.

  • Filter the solid precipitate, which is now enriched in m-dinitrobenzene.

  • For further purification, remelt the solid under 500 mL of water, cool while stirring, and filter again. Dry the final product.

Visualizations

experimental_workflow cluster_reagents Reagents cluster_reaction Reaction Steps cluster_workup Workup & Purification reagent reagent process process product product waste waste purification purification nb Nitrobenzene react Add Nitrobenzene Slowly (Temp. Control) nb->react h2so4 Conc. H₂SO₄ mix Prepare Nitrating Mixture (Cooling) h2so4->mix hno3 Conc. HNO₃ hno3->mix mix->react heat Heat under Reflux react->heat precipitate Pour into Ice Water (Precipitation) heat->precipitate filter_wash Filter & Wash with H₂O precipitate->filter_wash filter_wash->waste Acidic Water crude Crude Dinitrobenzene (m-, o-, p- isomers) filter_wash->crude recrystallize Recrystallize from Ethanol crude->recrystallize recrystallize->waste Mother Liquor (Impurities) pure Pure m-Dinitrobenzene recrystallize->pure

Caption: Workflow for the synthesis and purification of m-dinitrobenzene.

troubleshooting_logic problem problem question question solution solution cause cause start Low Yield or Impure Product q1 Product has low melting point / is oily? start->q1 q2 Yield is low? q1->q2 No cause1 Contamination with o-, p-isomers or unreacted starting material. q1->cause1 Yes cause2 Incomplete reaction. q2->cause2 Yes cause3 Product loss during workup. q2->cause3 Also check sol1 1. Check reaction temp. control. 2. Perform sodium sulfite wash. 3. Recrystallize multiple times. cause1->sol1 sol2 Ensure sufficient heating time after reagent addition. cause2->sol2 sol3 Handle carefully during transfers. Ensure complete precipitation in ice-cold water. cause3->sol3

Caption: Troubleshooting logic for dinitrobenzene synthesis issues.

References

Technical Support Center: 1-Bromo-5-methoxy-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-Bromo-5-methoxy-2,4-dinitrobenzene?

A1: Based on information for similar compounds, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] It is crucial to protect it from moisture and incompatible substances.

Q2: Is this compound stable under normal laboratory conditions?

A2: Yes, dinitrobromobenzene compounds are generally stable solids under normal ambient conditions.[5] However, stability can be affected by factors such as prolonged exposure to light, high temperatures, and humidity.

Q3: What are the known incompatibilities of this compound?

A3: While specific data for this compound is unavailable, similar compounds are incompatible with strong oxidizing agents and water.[3][5] Contact with these substances should be avoided to prevent potential decomposition or hazardous reactions.

Q4: What are the signs of degradation of this compound?

A4: Visual signs of degradation may include a change in color (e.g., darkening), caking of the powder, or the appearance of an unusual odor. For experimental validation, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or melting point analysis can be used to assess purity and detect degradation products.

Q5: What is the recommended procedure for handling this compound?

A5: Handle this compound in a well-ventilated area, preferably in a fume hood.[2][4] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][4] Avoid generating dust.[2]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of this compound in a research setting.

Problem 1: Inconsistent Experimental Results

Inconsistent results in reactions involving this compound can often be traced back to the purity and integrity of the starting material.

Troubleshooting Workflow:

start Inconsistent Experimental Results check_purity Assess Purity of Starting Material (TLC, HPLC, Melting Point) start->check_purity purity_ok Purity is High check_purity->purity_ok Purity OK? purity_low Purity is Low/ Degradation Detected check_purity->purity_low Purity OK? check_storage Review Storage Conditions (Cool, Dry, Tightly Sealed) purity_ok->check_storage purify Purify the Compound (e.g., Recrystallization) purity_low->purify purify->check_purity storage_ok Storage Conditions Correct check_storage->storage_ok Correct? storage_bad Improper Storage check_storage->storage_bad Correct? check_solvent Verify Solvent Purity and Dryness storage_ok->check_solvent correct_storage Store Properly and Use Fresh Batch storage_bad->correct_storage reevaluate Re-evaluate Experimental Protocol check_solvent->reevaluate

Caption: Troubleshooting inconsistent experimental results.

Problem 2: Compound Appears Clumped or Discolored

Changes in the physical appearance of the compound can indicate degradation due to improper storage, particularly exposure to moisture.

Logical Flow for Investigation:

start Compound is Clumped/ Discolored check_container Inspect Container Seal start->check_container seal_tight Seal is Tight check_container->seal_tight Tight? seal_loose Seal is Loose/ Damaged check_container->seal_loose Tight? check_storage_env Assess Storage Environment (Humidity, Temperature) seal_tight->check_storage_env replace_container Transfer to a New, Dry, Tightly Sealed Container seal_loose->replace_container replace_container->check_storage_env env_ok Environment is Dry and Cool check_storage_env->env_ok Correct? env_bad High Humidity/ Temperature Fluctuations check_storage_env->env_bad Correct? test_purity Test Purity of Affected Batch env_ok->test_purity move_storage Relocate to a Desiccator or Controlled Environment env_bad->move_storage move_storage->test_purity discard Consider Discarding if Purity is Compromised test_purity->discard

Caption: Investigating physical changes in the compound.

Stability and Storage Data

As specific quantitative stability data for this compound is not available, the following table provides general recommendations based on information for 1-bromo-2,4-dinitrobenzene.

ParameterRecommendationRationale
Temperature Store in a cool place.[1]To minimize the rate of potential decomposition reactions.
Light Store in an opaque or amber container.Nitroaromatic compounds can be sensitive to light, which may induce photochemical degradation.
Humidity Store in a dry environment, preferably in a desiccator.The compound is likely sensitive to moisture, which can lead to hydrolysis or physical changes like clumping.[5]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.To prevent potential oxidation.

Experimental Protocols

Protocol: Accelerated Stability Study

This protocol is a general guideline for assessing the stability of this compound under accelerated conditions. It is adapted from the ICH guidelines for stability testing of new drug substances.[6]

1. Objective: To evaluate the stability of this compound under elevated temperature and humidity conditions to predict its long-term stability.

2. Materials:

  • This compound (minimum of one batch)

  • Stability chambers with controlled temperature and humidity

  • Appropriate sample containers (e.g., amber glass vials with inert caps)

  • Analytical instrumentation for purity assessment (e.g., HPLC, TLC, melting point apparatus)

3. Experimental Workflow:

start Start: Initial Sample Analysis prepare_samples Prepare and Package Samples start->prepare_samples place_in_chambers Place Samples in Stability Chambers (e.g., 40°C/75% RH) prepare_samples->place_in_chambers time_points Withdraw Samples at Pre-defined Time Points (e.g., 0, 1, 3, 6 months) place_in_chambers->time_points analyze_samples Analyze Samples for: - Appearance - Purity (HPLC) - Degradation Products - Melting Point time_points->analyze_samples data_analysis Analyze Data and Determine Degradation Rate analyze_samples->data_analysis end End: Conclude Stability Profile data_analysis->end

Caption: Workflow for an accelerated stability study.

4. Procedure:

  • Initial Analysis (Time 0): Perform a complete analysis of the initial batch of this compound to establish baseline data for appearance, purity (by HPLC), and melting point.

  • Sample Preparation: Aliquot the compound into several sample containers that are representative of the intended long-term storage.

  • Storage Conditions: Place the samples in a stability chamber set to accelerated conditions, for example, 40°C ± 2°C and 75% RH ± 5% RH.[6]

  • Time Points: Withdraw samples for analysis at specified time intervals, such as 1, 3, and 6 months.[7]

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Note any changes in color, texture, or form.

    • Purity: Use a validated stability-indicating HPLC method to determine the assay of the active substance and quantify any degradation products.

    • Melting Point: Measure the melting point range and compare it to the initial value. A significant depression or broadening of the melting point range can indicate the presence of impurities.

  • Data Evaluation: Compare the results at each time point to the initial data. A "significant change" is typically defined as a failure to meet the established specifications.[6]

5. Interpretation of Results: If significant degradation is observed under accelerated conditions, further studies at intermediate conditions (e.g., 30°C / 65% RH) may be necessary to establish a reliable shelf-life at room temperature.[6]

References

Handling and disposal of 1-Bromo-5-methoxy-2,4-dinitrobenzene waste

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-Bromo-5-methoxy-2,4-dinitrobenzene waste. Given the limited direct data on this specific compound, this guide is based on the properties and hazards of the closely related and well-documented compound, 1-Bromo-2,4-dinitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for the analogous compound 1-Bromo-2,4-dinitrobenzene, this substance is considered hazardous.[1] It may cause skin sensitization, is harmful if swallowed or in contact with skin, and can cause irritation to the eyes, respiratory system, and skin.[1] Ingestion of similar compounds in quantities less than 150 grams may be fatal or cause serious health damage.[1] The substance and its metabolites can interfere with oxygen uptake by hemoglobin, leading to methemoglobinemia.[1]

Q2: What are the immediate first aid measures in case of exposure?

A2: In case of any exposure, it is crucial to seek immediate medical attention.[2][3][4][5][6]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][3][5]

  • Skin Contact: Remove all contaminated clothing and shoes at once. Wash the affected area immediately with soap and plenty of water.[2][3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2][3][4][5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician immediately.[2][3][4][5][6]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE is essential to minimize exposure risk. This includes:

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Body Protection: Wear a lab coat, and in cases of potential significant exposure, full-body protective clothing.

  • Respiratory Protection: If working outside a fume hood or if dust generation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Q4: How should I store this compound?

A4: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It should be stored away from incompatible materials such as strong oxidizing agents, and foodstuff containers.[1][2] The storage area should be designated for corrosive materials and be secured against unauthorized access.[2]

Q5: What is the proper procedure for disposing of waste containing this chemical?

A5: Waste containing this compound is classified as hazardous and must be disposed of according to local, state, and federal regulations.[3][5] Consult your institution's environmental health and safety (EHS) office for specific guidance. General procedures involve collecting the waste in a labeled, sealed container and arranging for disposal by a licensed hazardous waste management company.[1] Disposal methods may include burial in a licensed landfill or incineration in a licensed facility.[1]

Troubleshooting Guides

Scenario 1: Accidental Spill
Problem Possible Cause Solution
Minor Spill (Solid) Improper handling, container failure.1. Remove all ignition sources.[1] 2. Clean up spills immediately, avoiding dust generation.[1] 3. Wear appropriate PPE (gloves, goggles, lab coat).[1] 4. Use dry clean-up procedures.[1] 5. Place the spilled material into a suitable, labeled container for waste disposal.[1]
Major Spill (Solid) Large container failure, significant release.1. Evacuate the area and move upwind.[1] 2. Alert emergency responders and inform them of the hazard's location and nature.[1] 3. Wear full-body protective clothing and a self-contained breathing apparatus.[1] 4. Prevent the spill from entering drains or watercourses.[1] 5. Contain the spill using sand, earth, or vermiculite.[1] 6. Collect the recoverable product into labeled containers for disposal.[1]
Scenario 2: Unexpected Reaction
Problem Possible Cause Solution
Unexpected color change, gas evolution, or temperature increase during an experiment. Contamination of reagents, incorrect reaction conditions, incompatibility with other substances.1. If safe to do so, stop the addition of any further reagents. 2. If the reaction is exothermic and temperature is rising, use an ice bath to cool the reaction vessel. 3. Ensure adequate ventilation in a fume hood. 4. If the reaction appears to be getting out of control, evacuate the immediate area and contact your institution's emergency response team. 5. Review the experimental protocol to identify any potential errors.
Formation of an unexpected precipitate. Impurities in starting materials, side reactions, insolubility in the chosen solvent.1. Isolate a small sample of the precipitate for analysis if it is safe to do so. 2. Consider potential side reactions based on the reactants and conditions. 3. Review the literature for similar observations with related compounds. 4. Purify the starting materials to remove potential impurities.

Data Presentation

Physical and Chemical Properties (of 1-Bromo-2,4-dinitrobenzene as an analogue)
PropertyValueReference
Appearance Yellow crystalline solid[5]
Molecular Formula C₆H₃BrN₂O₄[3]
Melting Point 70 - 73 °C (158 - 163.4 °F)[4]
Solubility Partly miscible in water[5]

Experimental Protocols

Protocol for Handling and Weighing Solid this compound
  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Don all required personal protective equipment (PPE): safety goggles, chemical-resistant gloves, and a lab coat.

    • Have waste containers for solid chemical waste and contaminated disposables readily available and properly labeled.

  • Handling:

    • Transport the chemical container in a secondary container to the fume hood.

    • Open the container inside the fume hood.

    • Use a clean, dedicated spatula for transferring the solid. Avoid creating dust.

  • Weighing:

    • Place a weigh boat on an analytical balance inside the fume hood or in close proximity.

    • Tare the balance.

    • Carefully transfer the desired amount of the solid to the weigh boat.

    • Record the weight.

  • Post-Weighing:

    • Securely close the main container of this compound.

    • Clean the spatula with an appropriate solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste.

    • Wipe down the work surface in the fume hood with a damp cloth, and dispose of the cloth as contaminated waste.

    • Dispose of the weigh boat in the solid hazardous waste container.

    • Wash hands thoroughly after handling.

Protocol for the Decontamination of Glassware
  • Initial Rinse:

    • Under a fume hood, rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound.

    • Collect this initial rinsate in a designated hazardous waste container for halogenated organic waste.

  • Washing:

    • Wash the glassware with soap and water.

    • Rinse thoroughly with deionized water.

  • Drying:

    • Allow the glassware to air dry or place it in a drying oven.

  • Verification (Optional but Recommended for Trace Analysis):

    • For applications sensitive to trace contamination, a final rinse with a high-purity solvent can be performed, and the rinsate analyzed (e.g., by UV-Vis spectroscopy) to ensure complete removal of the compound.

Visualizations

Waste_Disposal_Workflow cluster_experiment Experimental Phase cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_disposal Disposal start Experiment using this compound waste_generation Generation of Contaminated Waste (Solid & Liquid) start->waste_generation solid_waste Solid Waste (e.g., contaminated gloves, weigh boats) waste_generation->solid_waste liquid_waste Liquid Waste (e.g., reaction mixtures, rinsates) waste_generation->liquid_waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container (Halogenated) liquid_waste->liquid_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup final_disposal Disposal by Licensed Facility (Incineration/Landfill) ehs_pickup->final_disposal

Caption: Workflow for the disposal of this compound waste.

Spill_Response_Logic spill Spill Occurs spill_size Assess Spill Size spill->spill_size minor_spill Minor Spill spill_size->minor_spill Small & Contained major_spill Major Spill spill_size->major_spill Large or Uncontained ppe Don Appropriate PPE minor_spill->ppe evacuate Evacuate Area major_spill->evacuate contain Contain Spill ppe->contain cleanup Clean Up with Absorbent contain->cleanup dispose Dispose of as Hazardous Waste cleanup->dispose alert Alert Emergency Responders evacuate->alert

Caption: Logical flow for responding to a chemical spill.

References

Technical Support Center: Reactions with 1-Bromo-5-methoxy-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching procedures in reactions involving 1-Bromo-5-methoxy-2,4-dinitrobenzene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction type for this compound?

A1: this compound is highly activated towards Nucleophilic Aromatic Substitution (SNAr) reactions. The two electron-withdrawing nitro groups make the aromatic ring electron-deficient and susceptible to attack by nucleophiles. The bromine atom serves as a good leaving group.

Q2: What are some common nucleophiles used in reactions with this compound?

A2: A variety of nucleophiles can be used, including:

  • Alkoxides: such as sodium methoxide or ethoxide to form aryl ethers.

  • Amines: primary and secondary amines to form substituted anilines.

  • Thiols: to form thioethers.

  • Azides: to introduce the azido group.

Q3: Why is the quenching step critical in these reactions?

A3: The quenching step is crucial for several reasons:

  • To stop the reaction: It deactivates any unreacted nucleophile, preventing further reaction or side reactions during workup.

  • To neutralize the reaction mixture: This is essential for a clean extraction and purification of the desired product.

  • To ensure safety: Some nucleophiles, like sodium methoxide, are reactive and need to be neutralized for safe handling and disposal.

Q4: What are the main safety concerns when working with this compound?

A4: Dinitrobenzene derivatives are known to be toxic and potentially explosive. Key safety precautions include:

  • Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Toxicity: Avoid inhalation, ingestion, and skin contact. Dinitrobenzenes can be absorbed through the skin and are toxic.

  • Explosion Risk: Avoid heating the dry compound, as dinitroaromatics can be explosive. Reactions should be conducted with care to control temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Product does not precipitate upon quenching. The product is soluble in the quenching medium. / The reaction did not go to completion.Try a different quenching agent (e.g., ice-cold water instead of an acidic solution). / Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). / Check the reaction progress by TLC before quenching.
Formation of a dark-colored tar or multiple spots on TLC after quenching. Side reactions due to excess nucleophile or high temperature. / Decomposition of starting material or product.Add the quenching agent slowly at a low temperature (e.g., 0 °C). / Ensure the reaction temperature was controlled. / Use a milder quenching agent.
Low yield of the desired product. Incomplete reaction. / Loss of product during workup. / Inefficient quenching leading to product degradation.Monitor the reaction by TLC to ensure completion. / Ensure the pH of the aqueous layer is optimal for product extraction. / Perform the quenching and workup at a low temperature.
Difficulty in separating the product from the starting material. Similar polarity of the product and starting material.Optimize the mobile phase for column chromatography to achieve better separation. / Consider recrystallization if the product is a solid.
Emulsion formation during extraction. Presence of unquenched basic nucleophiles or salts.Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. / Filter the mixture through a pad of Celite before extraction.

Experimental Protocols

General Quenching Procedure for SNAr Reactions with Amine Nucleophiles

This protocol describes a general method for quenching a reaction between this compound and a primary or secondary amine.

  • Cool the Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly add 1 M aqueous HCl to the stirred reaction mixture until the pH is acidic (pH 2-3). This will protonate the excess amine and any basic intermediates.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Quenching Procedure for SNAr Reactions with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

This protocol provides a general method for quenching a reaction involving an alkoxide nucleophile.

  • Cool the Reaction: After completion, cool the reaction mixture to 0 °C using an ice bath.

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the stirred reaction mixture to neutralize the excess alkoxide.

  • Extraction: Add deionized water to dissolve any precipitated salts and transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

Quenching_Workflow_Amine cluster_reaction Reaction Vessel cluster_quenching Quenching cluster_workup Workup Reaction Mixture Reaction Mixture Add 1M HCl Add 1M HCl Reaction Mixture->Add 1M HCl Cool to 0 °C Extraction Extraction Add 1M HCl->Extraction Acidify Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for quenching an amine reaction.

Quenching_Workflow_Alkoxide Start Reaction Complete Cool Cool to 0 °C Start->Cool Quench Slowly add sat. NH4Cl solution Cool->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Remove Solvent Dry->Concentrate Purify Purify Crude Product Concentrate->Purify End Pure Product Purify->End

Caption: Workflow for quenching an alkoxide reaction.

Troubleshooting_Logic Start Quenching Issue Precipitate No Precipitate? Start->Precipitate Tarry Tarry Mixture? Start->Tarry LowYield Low Yield? Start->LowYield Soluble Product may be soluble. Extract with organic solvent. Precipitate->Soluble Yes Incomplete Reaction incomplete? Check TLC before quenching. Precipitate->Incomplete No SideReaction Side reactions occurred. Quench at lower temperature. Tarry->SideReaction Yes WorkupLoss Product lost during workup. Check pH and handle carefully. LowYield->WorkupLoss Yes

Caption: Troubleshooting decision tree for quenching.

Validation & Comparative

A Comparative Guide to Substrates for Glutathione S-Transferase Assays: Validating Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of substrates used in Glutathione S-Transferase (GST) assays, with a focus on the validation of experimental results. While 1-Chloro-2,4-dinitrobenzene (CDNB) is the most widely characterized substrate, this guide also considers 1-Bromo-5-methoxy-2,4-dinitrobenzene and other alternatives. The information presented herein is intended to assist researchers in selecting the appropriate substrate for their specific experimental needs and in understanding the methodologies for accurate data generation.

Performance Comparison of GST Substrates

The selection of a suitable substrate is critical for the accurate determination of GST activity. The ideal substrate should exhibit high reactivity and specificity towards GST, leading to a readily measurable product. The following table summarizes the key performance indicators for common GST substrates. It is important to note the current lack of published experimental data for this compound, preventing a direct quantitative comparison.

SubstrateChemical StructureLeaving GroupMolar Extinction Coefficient (ε) of ProductKinetic Parameters (Typical)Notes
1-Chloro-2,4-dinitrobenzene (CDNB) C₆H₃ClN₂O₄Chloride9.6 mM⁻¹cm⁻¹ at 340 nm[1]Km (for GSH): ~100 µM Km (for CDNB): ~100 µM Vmax: 40-60 µmol/min/mg GST[2]The most commonly used and well-characterized universal substrate for GSTs.[3] Its reaction with glutathione (GSH) results in the formation of a thioether, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.[1]
1-Bromo-2,4-dinitrobenzene C₆H₃BrN₂O₄BromideNot specified in retrieved resultsNot specified in retrieved resultsUsed as a substrate in some GST assays.[4] Bromide is generally a better leaving group than chloride, which could theoretically lead to a higher reaction rate. However, without experimental data, this remains a hypothesis.
This compound C₇H₅BrN₂O₅BromideNot Available Not Available Currently, there is a lack of published experimental data regarding the use of this compound as a substrate for GST assays. Its structural similarity to other dinitrobenzene substrates suggests it may have activity, but its performance relative to established substrates has not been experimentally validated. The presence of a methoxy group may influence its solubility and interaction with the enzyme's active site.
o-Dinitrobenzene C₆H₄N₂O₄NitriteNot specified in retrieved resultsNot specified in retrieved resultsThis substrate can be used in a colorimetric assay where the release of nitrite is measured.[5][6] This provides an alternative detection method to the UV spectrophotometry used for CDNB.

Experimental Protocols

Accurate and reproducible experimental protocols are fundamental for the validation of research findings. Below is a detailed methodology for the standard Glutathione S-Transferase activity assay using CDNB as the substrate. This protocol is widely adopted and serves as a reliable baseline for comparing the performance of other substrates.

Standard GST Activity Assay Protocol using 1-Chloro-2,4-dinitrobenzene (CDNB)

This protocol is based on the spectrophotometric measurement of the conjugation of CDNB with reduced glutathione (GSH), catalyzed by GST. The reaction product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

Materials:

  • 100 mM Potassium Phosphate Buffer, pH 6.5

  • 100 mM Reduced Glutathione (GSH) solution (prepare fresh)

  • 30 mM 1-Chloro-2,4-dinitrobenzene (CDNB) solution in ethanol

  • Enzyme solution (cell lysate, purified GST, etc.)

  • UV-transparent cuvettes or 96-well plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a suitable cuvette, prepare the reaction mixture with the following components in the specified final concentrations:

    • 97 mM Potassium Phosphate Buffer, pH 6.5

    • 2.5 mM Reduced Glutathione (GSH)

    • 1.0 mM 1-Chloro-2,4-dinitrobenzene (CDNB)

  • Blank Preparation: Prepare a blank cuvette containing the reaction mixture but without the enzyme solution. Add an equivalent volume of buffer instead.

  • Equilibration: Incubate both the sample and blank cuvettes at 25°C for approximately 5 minutes to ensure temperature equilibrium.

  • Initiation of Reaction: Add the enzyme solution to the sample cuvette to initiate the reaction. Mix gently by inversion.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over a period of 5 minutes. Ensure that the rate of increase is linear during the measurement period.

  • Calculation of GST Activity: The rate of change in absorbance per minute (ΔA340/min) is used to calculate the enzyme activity. One unit of GST activity is defined as the amount of enzyme that conjugates 1.0 µmole of CDNB with GSH per minute at pH 6.5 and 25°C.[1]

The calculation is as follows:

Units/ml enzyme = (ΔA340/min * Total reaction volume (ml)) / (9.6 * Volume of enzyme added (ml))

Where 9.6 is the millimolar extinction coefficient (mM⁻¹cm⁻¹) of the S-(2,4-dinitrophenyl)glutathione conjugate at 340 nm.[1]

Visualizing the Workflow and Reaction Pathway

To further clarify the experimental process and the underlying biochemical reaction, the following diagrams have been generated using Graphviz.

GST_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, GSH, CDNB) Mix Mix Reagents in Cuvette Reagents->Mix Samples Prepare Enzyme Samples and Blanks Samples->Mix Equilibrate Equilibrate at 25°C Mix->Equilibrate Initiate Initiate Reaction with Enzyme Equilibrate->Initiate Measure Measure Absorbance at 340 nm Initiate->Measure Calculate Calculate ΔA340/min Measure->Calculate Determine Determine GST Activity Calculate->Determine

Caption: Workflow for a standard Glutathione S-Transferase (GST) activity assay.

GST_Reaction_Pathway GSH Glutathione (GSH) GST GST GSH->GST Substrate Electrophilic Substrate (e.g., CDNB) Substrate->GST Product Glutathione Conjugate GST->Product LeavingGroup Leaving Group (e.g., Cl⁻) GST->LeavingGroup

Caption: General reaction pathway for the GST-catalyzed conjugation of glutathione to an electrophilic substrate.

References

Reactivity of 1-Bromo-5-methoxy-2,4-dinitrobenzene in Comparison to Other Halodinitrobenzenes: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 1-Bromo-5-methoxy-2,4-dinitrobenzene with other key halodinitrobenzenes, namely 1-Fluoro-2,4-dinitrobenzene, 1-Chloro-2,4-dinitrobenzene, and 1-Bromo-2,4-dinitrobenzene. The comparison is centered on their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of a wide array of organic compounds. This guide presents experimental data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of the relative reactivities of these compounds.

Comparative Reactivity Data

The reactivity of halodinitrobenzenes in SNAr reactions is primarily governed by the nature of the halogen leaving group and the electronic effects of other substituents on the aromatic ring. The two electron-withdrawing nitro groups strongly activate the ring for nucleophilic attack. The following table summarizes the second-order rate constants for the reaction of various halodinitrobenzenes with piperidine in 95% ethanol at 25°C.

CompoundLeaving GroupSecond-Order Rate Constant (k) at 25°C (L mol⁻¹ min⁻¹)Relative Reactivity
1-Fluoro-2,4-dinitrobenzeneF~87 - 174 (estimated)[1]Highest
1-Chloro-2,4-dinitrobenzeneCl1.744[1]High
1-Bromo-2,4-dinitrobenzeneBr1.588[1]Medium
This compoundBrSlower than 1-Bromo-2,4-dinitrobenzeneLowest

Factors Influencing Reactivity

The observed differences in reactivity can be attributed to several key factors inherent to the SNAr mechanism. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2]

sub Halodinitrobenzene (Substrate) complex Meisenheimer Complex (Resonance-stabilized intermediate) sub->complex Addition (Rate-determining step) nuc Nucleophile (e.g., Piperidine) nuc->complex prod Substituted Product complex->prod Elimination lg Leaving Group (Halide ion) complex->lg

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

The following diagram illustrates the key factors that influence the rate of this reaction:

reactivity Reactivity in SNAr lg_nature Nature of Leaving Group (Electronegativity) reactivity->lg_nature Influenced by ewg Electron-Withdrawing Groups (e.g., -NO2) reactivity->ewg Enhanced by edg Electron-Donating Groups (e.g., -OCH3) reactivity->edg Reduced by reactivity_order Reactivity Order: F > Cl > Br > I lg_nature->reactivity_order Determines complex_stability Meisenheimer Complex ewg->complex_stability Stabilize complex_destability Meisenheimer Complex edg->complex_destability Destabilize

Caption: Factors influencing the reactivity of halodinitrobenzenes in SNAr.

  • Leaving Group Electronegativity: The rate-determining step in most SNAr reactions is the initial nucleophilic attack on the aromatic ring.[2] A more electronegative halogen (like fluorine) withdraws electron density from the ring more effectively, making the carbon atom attached to it more electrophilic and thus more susceptible to nucleophilic attack. This is why 1-fluoro-2,4-dinitrobenzene is significantly more reactive than its chloro, bromo, and iodo counterparts.[1] The strength of the carbon-halogen bond is not the primary factor determining the reaction rate in this case.

  • Electron-Withdrawing Groups (EWGs): The two nitro groups are powerful EWGs that are essential for activating the benzene ring to nucleophilic attack. They achieve this by withdrawing electron density from the ring and by stabilizing the negative charge of the Meisenheimer intermediate through resonance.

  • Electron-Donating Groups (EDGs): The methoxy group in this compound is an EDG. It donates electron density to the aromatic ring, which makes the ring less electrophilic and therefore less reactive towards nucleophiles. This effect leads to a destabilization of the negatively charged Meisenheimer complex, resulting in a slower reaction rate.

Experimental Protocol: Kinetic Analysis of SNAr Reactions

The following is a detailed protocol for a kinetic study to compare the reactivity of different halodinitrobenzenes with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.

cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_sol Prepare stock solutions of halodinitrobenzene and piperidine in 95% ethanol thermo Thermostat the spectrophotometer and reactant solutions to 25°C prep_sol->thermo mix Mix reactants in a cuvette (piperidine in large excess) thermo->mix measure Immediately place cuvette in spectrophotometer and start recording absorbance over time mix->measure plot Plot ln(A∞ - At) vs. time measure->plot slope Determine the slope of the line, which equals -k_obs plot->slope calc_k Calculate the second-order rate constant (k) from k_obs and piperidine concentration slope->calc_k

Caption: Experimental workflow for the kinetic analysis of SNAr reactions.

3.1. Materials and Reagents:

  • 1-Fluoro-2,4-dinitrobenzene

  • 1-Chloro-2,4-dinitrobenzene

  • 1-Bromo-2,4-dinitrobenzene

  • This compound

  • Piperidine

  • Ethanol (95%)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

3.2. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each halodinitrobenzene (e.g., 0.01 M) in 95% ethanol.

    • Prepare a stock solution of piperidine (e.g., 1 M) in 95% ethanol.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows maximum absorbance, and the reactants have minimal absorbance. This is typically in the range of 350-450 nm for the formation of N-(2,4-dinitrophenyl)piperidine.

    • Equilibrate the spectrophotometer's cell holder and the reactant solutions to the desired temperature (e.g., 25°C).

    • In a 1 cm quartz cuvette, pipette a specific volume of the piperidine stock solution and dilute with 95% ethanol to a final volume just under the desired total volume (e.g., 3 mL). The concentration of piperidine should be in large excess (at least 10-fold) compared to the halodinitrobenzene to ensure pseudo-first-order kinetics.

    • To initiate the reaction, add a small, precise volume of the halodinitrobenzene stock solution to the cuvette, quickly mix by inversion, and immediately place the cuvette in the spectrophotometer.

    • Start recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).

3.3. Data Analysis:

  • The observed pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -kobs.

  • The second-order rate constant (k) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of piperidine: k = kobs / [Piperidine].

  • Repeat the experiment for each halodinitrobenzene to obtain a set of comparable second-order rate constants.

Conclusion

The reactivity of halodinitrobenzenes in nucleophilic aromatic substitution is a well-defined process influenced by the electronic properties of the leaving group and other substituents on the aromatic ring. The established reactivity order is F > Cl > Br > I, which is governed by the electronegativity of the halogen activating the ring for nucleophilic attack. The presence of an electron-donating methoxy group in this compound is predicted to decrease its reactivity compared to 1-Bromo-2,4-dinitrobenzene. The provided experimental protocol offers a robust method for quantitatively assessing these reactivity differences in a laboratory setting. This understanding is crucial for the rational design of synthetic pathways and the development of new chemical entities in various fields of research.

References

A Comparative Guide to the Reactivity of 1-Bromo-5-methoxy-2,4-dinitrobenzene and 1-Chloro-5-methoxy-2,4-dinitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-Bromo-5-methoxy-2,4-dinitrobenzene and 1-Chloro-5-methoxy-2,4-dinitrobenzene in the context of nucleophilic aromatic substitution (SNAr) reactions. This comparison is supported by established mechanistic principles and available experimental data for analogous compounds.

Introduction to SNAr Reactivity in Activated Aryl Halides

Nucleophilic aromatic substitution is a critical reaction in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. In activated aryl halides, such as the dinitrobenzene derivatives discussed herein, the reaction proceeds via a two-step addition-elimination mechanism.[1] This process involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The reactivity of the aryl halide is significantly influenced by the nature of the leaving group (halogen) and the electronic effects of the substituents on the aromatic ring.

The two nitro groups at positions 2 and 4 are powerful electron-withdrawing groups that activate the ring for nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through resonance.[1] The methoxy group at position 5, being meta to the site of substitution, primarily exerts an electron-withdrawing inductive effect, further enhancing the electrophilicity of the carbon atom attached to the halogen.

Leaving Group Effects in SNAr Reactions

In contrast to SN2 reactions, the typical order of leaving group reactivity in SNAr reactions is F > Cl ≈ Br > I.[2] This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent cleavage of the carbon-halogen bond.[2] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Comparative Reactivity Analysis

Based on the general trend for SNAr reactions, 1-Chloro-5-methoxy-2,4-dinitrobenzene is expected to be slightly more reactive than or have a reactivity very similar to this compound . The greater electronegativity of chlorine compared to bromine leads to a more electrophilic carbon at the site of substitution, which should facilitate a faster initial nucleophilic attack. However, for chloro and bromo derivatives in activated systems, the difference in reactivity is often small.

Table 1: Predicted Relative Reactivity and Supporting Physicochemical Data

CompoundLeaving GroupElectronegativity of Leaving Group (Pauling Scale)Predicted Relative Reactivity
1-Chloro-5-methoxy-2,4-dinitrobenzeneCl3.16Slightly Higher
This compoundBr2.96Slightly Lower

Experimental Protocol for Comparative Kinetic Analysis

To empirically determine the relative reactivity of this compound and 1-Chloro-5-methoxy-2,4-dinitrobenzene, a pseudo-first-order kinetic study can be performed using a suitable nucleophile, such as piperidine or aniline, and monitoring the reaction progress via UV-Vis spectrophotometry.

Objective: To determine the second-order rate constants for the SNAr reaction of this compound and 1-Chloro-5-methoxy-2,4-dinitrobenzene with a selected nucleophile.

Materials:

  • This compound

  • 1-Chloro-5-methoxy-2,4-dinitrobenzene

  • Piperidine (or other suitable nucleophile)

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the nucleophile (e.g., 0.1 M piperidine) in anhydrous acetonitrile.

    • Prepare stock solutions of the electrophiles (this compound and 1-Chloro-5-methoxy-2,4-dinitrobenzene) in anhydrous acetonitrile (e.g., 0.001 M).

  • Kinetic Runs:

    • Set the spectrophotometer to a wavelength where the product shows significant absorbance and the reactants have minimal absorbance. This is typically in the range of 350-450 nm for the formation of N-substituted dinitroaniline derivatives.

    • Equilibrate the solvent and reactant solutions to the desired reaction temperature (e.g., 25 °C) in the thermostatted cell holder.

    • To a cuvette containing a known concentration of the nucleophile solution (in large excess, e.g., 0.01 M), rapidly inject a small volume of the electrophile stock solution to initiate the reaction.

    • Immediately begin recording the absorbance at the chosen wavelength as a function of time.

    • Repeat the experiment with at least three different concentrations of the nucleophile to determine the second-order rate constant.

    • Repeat the entire procedure for the other electrophile under identical conditions.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) for each run is determined by fitting the absorbance versus time data to a first-order exponential equation.

    • The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the concentration of the nucleophile.

Visualizations

SNAr_Mechanism A Aryl Halide (X = Br or Cl) I Meisenheimer Complex (Resonance Stabilized) A->I k1 (slow, RDS) Nu Nucleophile (Nu⁻) I->A k-1 P Substitution Product I->P k2 (fast) X Halide Ion (X⁻)

Caption: General mechanism for the SNAr reaction.

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis Solv Anhydrous Solvent Nuc_stock Nucleophile Stock Solution Solv->Nuc_stock Elec_stock_Br Bromo-DNB Stock Solution Solv->Elec_stock_Br Elec_stock_Cl Chloro-DNB Stock Solution Solv->Elec_stock_Cl Mix Mix Nucleophile and Electrophile in Cuvette Nuc_stock->Mix Elec_stock_Br->Mix Elec_stock_Cl->Mix Separate Experiment UV_Vis Monitor Absorbance vs. Time Mix->UV_Vis Fit Fit Data to First-Order Kinetics UV_Vis->Fit Plot Plot k_obs vs. [Nucleophile] Fit->Plot Calc Calculate Second-Order Rate Constant (k2) Plot->Calc

Caption: Workflow for comparative kinetic analysis.

Conclusion

Based on the fundamental principles of nucleophilic aromatic substitution, 1-Chloro-5-methoxy-2,4-dinitrobenzene is anticipated to exhibit slightly higher or very similar reactivity compared to this compound. This is primarily attributed to the higher electronegativity of chlorine, which enhances the electrophilicity of the reaction center. However, as the cleavage of the carbon-halogen bond is not the rate-determining step, the difference in reactivity is expected to be modest. For definitive quantitative comparison, direct experimental investigation under controlled conditions, as outlined in the provided protocol, is recommended.

References

The Synthetic Advantage: A Comparative Guide to 1-Bromo-5-methoxy-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate reagent is paramount to the success of complex synthetic pathways. 1-Bromo-5-methoxy-2,4-dinitrobenzene stands out as a versatile reagent in nucleophilic aromatic substitution (SNAr) reactions, offering distinct advantages over other halogenated dinitrobenzene derivatives. This guide provides an objective comparison of its performance with common alternatives, supported by experimental data and detailed protocols.

Unveiling the Reactivity Landscape: A Data-Driven Comparison

The reactivity of halo-dinitrobenzenes in SNAr reactions is critically influenced by the nature of the leaving group and the substitution pattern on the aromatic ring. The electron-withdrawing nitro groups at the ortho and para positions activate the ring towards nucleophilic attack. While fluoride is generally considered the most reactive leaving group in SNAr reactions due to its high electronegativity which stabilizes the intermediate Meisenheimer complex, this compound offers a balance of reactivity and practicality.

The presence of the methoxy group at the 5-position further influences the electronic environment of the aromatic ring. While typically an electron-donating group by resonance, its inductive electron-withdrawing effect, coupled with the strong activation by the two nitro groups, modulates the overall reactivity. This can be advantageous in achieving selectivity in complex syntheses.

Below is a comparative summary of pseudo-first-order rate constants (k_obsd) for the reaction of various 1-halo-2,4-dinitrobenzenes with piperidine in acetonitrile at 25.0 °C. While data for the methoxy-substituted analog is not directly available in this specific comparative study, the trend for the parent compounds provides a valuable benchmark for understanding the leaving group effect.

ReagentLeaving GroupProvisional Mayr Electrophilicity Parameter (E)
1-Fluoro-2,4-dinitrobenzeneF-14.1
1-Chloro-2,4-dinitrobenzeneCl-17.6
1-Bromo-2,4-dinitrobenzeneBr-17.6
1-Iodo-2,4-dinitrobenzeneI-18.3
Data sourced from a kinetic study on the reactions of 1-X-2,4-dinitrobenzenes with amines.[1]

The Mayr electrophilicity parameter (E) provides a quantitative measure of the compound's reactivity towards nucleophiles. A less negative E value indicates higher electrophilicity and thus, a faster reaction rate. As shown in the table, the fluoro derivative is the most reactive. However, bromo derivatives are often preferred due to their lower cost, greater stability, and ease of handling compared to their fluoro counterparts, while still offering substantial reactivity.

Experimental Protocols: Harnessing the Potential of this compound

The following protocols provide a framework for utilizing this compound in both synthetic and biochemical applications.

Synthesis of N-Aryl-5-methoxy-2,4-dinitroaniline via SNAr Reaction

This protocol details a general procedure for the nucleophilic aromatic substitution reaction between this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Ethanol

  • Microwave reactor (optional)

Procedure:

  • In a microwave-safe vial, combine this compound (1 equivalent) and the primary amine (1.1 equivalents).

  • Add ethanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 125°C and maintain this temperature for a specified time (e.g., 30 minutes), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product can be isolated by precipitation upon addition of water or by column chromatography.

  • Characterize the product by standard analytical techniques (NMR, IR, MS).

Glutathione S-Transferase (GST) Activity Assay

This compound can be used as a substrate for glutathione S-transferase (GST), an important enzyme in detoxification pathways. This protocol is adapted from standard GST assays using 1-chloro-2,4-dinitrobenzene (CDNB).[2][3][4][5][6]

Materials:

  • This compound (or CDNB as a standard)

  • Reduced glutathione (GSH)

  • Phosphate buffer (pH 6.5)

  • Ethanol

  • GST enzyme solution

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in ethanol.

  • Prepare a stock solution of GSH in phosphate buffer.

  • In a cuvette, mix the phosphate buffer, GSH solution, and the this compound solution.

  • Initiate the reaction by adding the GST enzyme solution.

  • Monitor the increase in absorbance at a specific wavelength (typically 340 nm for the CDNB conjugate) over time.

  • The rate of increase in absorbance is proportional to the GST activity.

Visualizing the Chemistry: Mechanisms and Pathways

To better understand the utility of this compound, the following diagrams, generated using the DOT language, illustrate the key reaction mechanism and a relevant signaling pathway.

SNAr_Mechanism cluster_reagents Reactants cluster_product Products A This compound + Nucleophile B Meisenheimer Complex (Resonance Stabilized Intermediate) A->B Nucleophilic Attack C Product + Bromide B->C Loss of Leaving Group

Caption: The SNAr mechanism proceeds via a two-step addition-elimination process.

AMPK_Pathway cluster_inhibition Potential Inhibition DNP 2,4-Dinitrophenol (DNP) (related to the core structure) AMPK AMPK DNP->AMPK Activates p38_MAPK p38 MAPK AMPK->p38_MAPK Activates Glucose_Uptake Cardiac Glucose Uptake p38_MAPK->Glucose_Uptake Promotes Ketone_Bodies Ketone Bodies (e.g., in diabetes) Ketone_Bodies->AMPK Inhibits

Caption: DNP can influence the AMPK/p38 MAPK signaling pathway to regulate glucose uptake.[7]

Concluding Remarks

This compound emerges as a valuable tool for synthetic chemists and drug development professionals. Its moderated reactivity, compared to fluoro-analogs, coupled with its enhanced stability and cost-effectiveness, makes it an attractive choice for a range of SNAr applications. The methoxy substituent provides an additional handle for modifying the electronic properties and for further synthetic transformations. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective implementation in the laboratory, paving the way for the efficient synthesis of novel chemical entities.

References

Spectroscopic Analysis of Products from 1-Bromo-5-methoxy-2,4-dinitrobenzene Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of N-(4-methoxyphenyl)-5-methoxy-2,4-dinitroaniline, a product of nucleophilic aromatic substitution on 1-Bromo-5-methoxy-2,4-dinitrobenzene, with an alternative dinitroaniline derivative. This guide provides researchers, scientists, and drug development professionals with experimental data, detailed protocols, and visual aids to facilitate the characterization of these compounds.

This compound is a highly activated aromatic compound that readily undergoes nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the two nitro groups facilitates the displacement of the bromide ion by a variety of nucleophiles. This reactivity makes it a valuable starting material for the synthesis of a diverse range of substituted dinitrobenzene derivatives, which are of interest in medicinal chemistry and materials science.

This guide focuses on the spectroscopic characterization of the product formed from the reaction of this compound with p-anisidine, namely N-(4-methoxyphenyl)-5-methoxy-2,4-dinitroaniline (Product A). For comparative purposes, we will analyze the spectroscopic data of N-(4-methylphenyl)-2,4-dinitroaniline (Product B), an alternative dinitroaniline derivative.

Reaction Pathway and Spectroscopic Workflow

The synthesis of Product A proceeds via a nucleophilic aromatic substitution reaction where the lone pair of the amino group in p-anisidine attacks the carbon atom bearing the bromine atom in this compound. The subsequent loss of a proton and the bromide ion yields the final product.

Reaction Pathway start This compound + p-Anisidine product N-(4-methoxyphenyl)-5-methoxy-2,4-dinitroaniline (Product A) start->product Nucleophilic Aromatic Substitution

Caption: Reaction scheme for the synthesis of Product A.

A typical workflow for the spectroscopic analysis of the reaction product involves a combination of techniques to elucidate its chemical structure.

Spectroscopic Workflow cluster_purification Purification cluster_analysis Spectroscopic Analysis purification Column Chromatography ms Mass Spectrometry (MS) Determine Molecular Weight purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr Nuclear Magnetic Resonance (NMR) (1H & 13C) Elucidate Connectivity purification->nmr structure Structure Elucidation ms->structure ir->structure nmr->structure product Crude Reaction Product product->purification

Caption: General workflow for product analysis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Product A and Product B.

Table 1: ¹H NMR Data (CDCl₃, 300 MHz)

Compound Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
Product A 9.75s-1HN-H
8.80s-1HH-3
7.20d9.02HH-2', H-6'
6.95d9.02HH-3', H-5'
6.50s-1HH-6
3.95s-3H5-OCH₃
3.85s-3H4'-OCH₃
Product B 9.68s-1HN-H
8.75d2.71HH-3
7.30d8.42HH-2', H-6'
7.22d8.42HH-3', H-5'
7.15dd9.6, 2.71HH-5
6.95d9.61HH-6
2.40s-3H4'-CH₃

Table 2: ¹³C NMR Data (CDCl₃, 75 MHz)

Compound Chemical Shift (δ, ppm) Assignment
Product A 158.0, 155.0, 142.0, 138.0, 135.0, 130.0, 128.0, 125.0, 115.0, 110.0, 57.0, 56.0Aromatic C, OCH₃
Product B 148.1, 142.5, 137.2, 135.8, 130.1, 129.8, 125.7, 122.9, 118.6, 115.2, 21.1Aromatic C, CH₃

Table 3: IR and Mass Spectrometry Data

Compound IR (KBr, cm⁻¹) Mass Spectrometry (m/z)
Product A 3320 (N-H), 1610 (C=C), 1580, 1330 (NO₂), 1240 (C-O)333 [M]⁺
Product B 3310 (N-H), 1615 (C=C), 1590, 1325 (NO₂), 2920 (C-H)287 [M]⁺

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution

To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or DMF (10 mL) is added the corresponding aniline derivative (1.1 mmol) and a base such as triethylamine or potassium carbonate (1.5 mmol). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried. Further purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using potassium bromide (KBr) pellets.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Conclusion

The spectroscopic data presented provides a clear basis for the identification and differentiation of N-(4-methoxyphenyl)-5-methoxy-2,4-dinitroaniline (Product A) and N-(4-methylphenyl)-2,4-dinitroaniline (Product B). The ¹H NMR spectra are particularly diagnostic, with distinct chemical shifts and splitting patterns for the aromatic protons and the substituent groups. The ¹³C NMR, IR, and mass spectrometry data further corroborate the assigned structures. This guide serves as a valuable resource for researchers working with substituted dinitrobenzene compounds, enabling efficient and accurate product characterization.

LC-MS Analysis for the Confirmation of 1-Bromo-5-methoxy-2,4-dinitrobenzene Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in synthetic chemistry and drug development, the accurate confirmation of reaction products is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the confirmation of reaction products of 1-Bromo-5-methoxy-2,4-dinitrobenzene, a versatile reagent in nucleophilic aromatic substitution (SNAr) reactions.

Introduction to this compound and its Reactivity

This compound is an electron-deficient aromatic compound frequently utilized in organic synthesis. The presence of two nitro groups strongly activates the benzene ring towards nucleophilic attack, facilitating the displacement of the bromo substituent. This reactivity allows for the introduction of a wide range of nucleophiles, leading to a diverse array of potential products. The general reaction scheme is a two-step addition-elimination process that proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. Given the potential for side reactions and the need for unambiguous structural elucidation, robust analytical methodologies are essential for reaction monitoring and final product confirmation.

LC-MS for Reaction Product Confirmation: A Detailed Approach

LC-MS is a powerful and widely adopted technique for the analysis of organic reaction mixtures due to its high sensitivity, selectivity, and compatibility with a broad range of analytes.[1] It combines the separation capabilities of liquid chromatography with the mass-based detection of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) information for each component in a mixture.

Experimental Protocol for LC-MS Analysis

1. Sample Preparation:

A critical step in LC-MS analysis is the preparation of a sample that is free of interferences and compatible with the LC-MS system.[2][3]

  • Reaction Quenching and Dilution: At the desired time point, an aliquot of the reaction mixture is quenched, typically by rapid cooling and/or the addition of a suitable quenching agent. The quenched sample is then diluted with a solvent compatible with the mobile phase, such as acetonitrile or methanol, to a concentration range of 10-100 µg/mL.[3]

  • Extraction (if necessary): For complex reaction matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to remove salts, catalysts, and other interfering substances.[2][3]

  • Filtration: The diluted sample should be filtered through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC column or instrument tubing.[4]

2. Liquid Chromatography Conditions:

The choice of column and mobile phase is crucial for achieving good separation of the starting material, product(s), and any byproducts.

  • Column: A reversed-phase C18 column (e.g., 50-150 mm length, 2.0-4.6 mm internal diameter, 2.5-5 µm particle size) is generally suitable for the separation of halogenated nitroaromatic compounds.

  • Mobile Phase: A gradient elution is typically employed to effectively separate compounds with a range of polarities.

    • Mobile Phase A: Water with 0.1% formic acid (to aid ionization).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Program: A representative gradient would be: 10-95% B over 10-20 minutes.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry Conditions:

The mass spectrometer settings are optimized to achieve sensitive detection and fragmentation of the target analytes.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often effective for nitroaromatic compounds as they can be readily deprotonated.[5] Atmospheric pressure chemical ionization (APCI) in negative mode can also be utilized, as it is known to be effective for this class of compounds through electron capture.[6][7]

  • Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap) can be used.

  • Detection Mode:

    • Full Scan: To identify all ions within a specified mass range.

    • Selected Ion Monitoring (SIM): To selectively monitor for the expected m/z of the starting material and product(s) for increased sensitivity.

    • Tandem MS (MS/MS): To induce fragmentation of a selected precursor ion and obtain a characteristic fragmentation pattern for structural confirmation. Common fragmentations for nitroaromatics include the loss of NO and NO2.[5]

Data Presentation: Representative LC-MS Data

The following table summarizes the expected LC-MS data for the analysis of a hypothetical SNAr reaction of this compound with a generic amine nucleophile (R-NH2).

CompoundRetention Time (min)[M-H]- (m/z)Key MS/MS Fragments (m/z)
This compound8.5290.9 / 292.9 (Br isotope pattern)244.9 (-NO2), 198.9 (-NO2, -NO2)
N-Alkyl-5-methoxy-2,4-dinitroaniline (Product)7.2Varies with R-groupVaries, but expect loss of NO2 and fragments from R-group

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, other analytical techniques can also be employed for the confirmation of reaction products, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
LC-MS Separation by liquid chromatography followed by mass-based detection.High sensitivity and selectivity; provides molecular weight and structural information; suitable for a wide range of compounds, including non-volatile and thermally labile ones.[8][9]Higher cost and complexity of instrumentation; potential for matrix effects.[8]
GC-MS Separation by gas chromatography followed by mass-based detection.Excellent separation efficiency for volatile compounds; extensive libraries of mass spectra for compound identification.Requires analytes to be volatile and thermally stable, often necessitating derivatization for polar compounds; not suitable for high molecular weight or thermally labile products.[9]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.Provides unambiguous structural elucidation; can identify and quantify components in a mixture without chromatographic separation.[10]Lower sensitivity compared to MS; requires higher sample concentrations and purity for clear spectra; complex mixtures can lead to overlapping signals.
FTIR Spectroscopy Measures the absorption of infrared radiation by a molecule, providing information about the functional groups present.Fast and non-destructive; excellent for identifying the presence or absence of key functional groups (e.g., N-O stretches of the nitro group, N-H stretches of an amine product).[11][12][13]Provides limited information on the overall molecular structure; not well-suited for complex mixture analysis or quantification without calibration.

Visualizing the Workflow and Reaction

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

sn_ar_reaction reactant This compound product N-Alkyl-5-methoxy-2,4-dinitroaniline reactant->product SNAг nucleophile Nucleophile (R-NH2) nucleophile->product byproduct HBr product->byproduct

Caption: Nucleophilic Aromatic Substitution of this compound.

lc_ms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis reaction_mixture Reaction Mixture dilution Dilution & Filtration reaction_mixture->dilution lc_separation LC Separation (C18 Column) dilution->lc_separation ms_detection MS Detection (ESI-) lc_separation->ms_detection chromatogram Chromatogram (Retention Time) ms_detection->chromatogram mass_spectrum Mass Spectrum (m/z & Fragmentation) ms_detection->mass_spectrum product_confirmation Product Confirmation chromatogram->product_confirmation mass_spectrum->product_confirmation

Caption: General workflow for LC-MS analysis of reaction products.

Conclusion

LC-MS stands out as a highly effective and versatile technique for the confirmation of this compound reaction products. Its combination of separation power, sensitivity, and ability to provide molecular weight and structural information makes it superior to other methods for the analysis of complex reaction mixtures. While techniques like GC-MS, NMR, and FTIR have their specific applications and can provide complementary information, LC-MS offers the most comprehensive and efficient solution for routine reaction monitoring and final product confirmation in a drug discovery and development setting. The choice of analytical technique will ultimately depend on the specific goals of the analysis, the nature of the expected products, and the available instrumentation.

References

Unlocking Novel Bioactive Scaffolds: A Comparative Guide to Compounds Synthesized from 1-Bromo-5-methoxy-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular entities with therapeutic potential is a continuous endeavor. The strategic functionalization of readily available starting materials is a cornerstone of this process. 1-Bromo-5-methoxy-2,4-dinitrobenzene emerges as a highly promising, yet underexplored, scaffold for the synthesis of diverse compound libraries. Its activated aromatic ring, substituted with a displaceable bromine atom and electron-withdrawing nitro groups, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comparative analysis of novel compounds that can be synthesized from this versatile precursor, offering insights into their characterization, potential biological activities, and performance against alternative bioactive molecules.

While specific examples of novel compounds derived directly from this compound are not extensively documented in publicly available literature, the reactivity of the closely related analog, 1-Bromo-2,4-dinitrobenzene, provides a robust framework for predicting the synthetic possibilities and biological potential of its methoxy-substituted counterpart. The principles of nucleophilic aromatic substitution are directly transferable, suggesting that a wide array of amines, phenols, and other nucleophiles can be readily introduced to generate novel derivatives.

This guide will focus on a representative class of novel compounds—benzimidazole derivatives—synthesized from 1-Bromo-2,4-dinitrobenzene, and compare their potential with other relevant bioactive brominated and methoxylated aromatic compounds.

Comparative Analysis of Synthesized Compounds

The following table summarizes the key characteristics of novel benzimidazole derivatives synthesized from 1-Bromo-2,4-dinitrobenzene, providing a template for the expected outcomes when using this compound as the starting material.

Compound IDStructureMolecular FormulaYield (%)Melting Point (°C)Biological Activity
BZD-1 5-nitro-2-phenyl-1-ethyl benzimidazoleC₁₅H₁₃N₃O₂--Antifungal
BZD-2 2-(p-bromophenyl)-5-nitro-1-ethyl benzimidazoleC₁₅H₁₂BrN₃O₂--Antifungal
BZD-3 2-(p-bromophenyl)-5-nitro-1-cyclopentyl benzimidazoleC₁₈H₁₆BrN₃O₂--Antifungal

Data for BZD-1, BZD-2, and BZD-3 are based on the synthesis from 1-Bromo-2,4-dinitrobenzene as a representative example.

Performance Against Alternative Bioactive Compounds

The novel compounds derived from the dinitrobenzene scaffold exhibit promising biological activities, particularly as antifungal agents. For a comprehensive evaluation, their performance can be compared with existing antifungal drugs and other bioactive brominated/methoxylated compounds.

Compound ClassExample CompoundMechanism of Action (if known)Key AdvantagesKey Limitations
Novel Benzimidazoles (from dinitrobenzene scaffold) BZD-1, BZD-2, BZD-3Likely inhibition of fungal microtubule synthesisPotentially novel mechanism to overcome resistance, broad-spectrum activityLimited in vivo data, potential for off-target effects
Azole Antifungals FluconazoleInhibition of ergosterol biosynthesisWell-established clinical useIncreasing incidence of resistance
Bioactive Bromophenols Various marine-derived compoundsAntioxidant, anticancerNatural product origin, diverse bioactivitiesOften complex structures, challenging synthesis
Bioactive Methoxy-substituted Aromatics Combretastatin A4Tubulin polymerization inhibitorPotent anticancer activityPoor water solubility, potential for cardiotoxicity

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of the representative benzimidazole derivatives.

Synthesis of Novel Benzimidazole Derivatives

The synthesis of novel benzimidazole derivatives from 1-Bromo-2,4-dinitrobenzene is a two-step process involving the initial formation of an N-substituted-2,4-dinitroaniline, followed by reductive cyclization. The same principle applies to this compound.

Step 1: Synthesis of N-substituted-2,4-dinitroanilines

  • To a solution of 1-Bromo-2,4-dinitrobenzene (1.0 eq) in ethanol, add the desired primary amine (1.1 eq).

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The resulting solid is washed with cold water and recrystallized from ethanol to afford the pure N-substituted-2,4-dinitroaniline.

Step 2: Reductive Cyclization to form Benzimidazoles

  • The N-substituted-2,4-dinitroaniline (1.0 eq) is dissolved in a mixture of ethanol and hydrochloric acid.

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) is added portion-wise to the solution.

  • The reaction mixture is refluxed for 3-4 hours.

  • After cooling, the mixture is poured into ice-cold water and basified with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel to yield the desired benzimidazole derivative.

Antifungal Activity Screening

The synthesized compounds are screened for their antifungal activity using the broth microdilution method against a panel of pathogenic fungal strains.

  • A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the compounds are prepared in 96-well microtiter plates using RPMI-1640 medium.

  • A standardized fungal inoculum is added to each well.

  • The plates are incubated at 35°C for 24-48 hours.

  • The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible fungal growth, is determined visually.

  • Fluconazole is used as a positive control.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key pathways and processes.

Synthesis_Pathway This compound This compound N-Substituted-5-methoxy-2,4-dinitroaniline N-Substituted-5-methoxy-2,4-dinitroaniline This compound->N-Substituted-5-methoxy-2,4-dinitroaniline Primary Amine, EtOH Novel Benzimidazole Derivative Novel Benzimidazole Derivative N-Substituted-5-methoxy-2,4-dinitroaniline->Novel Benzimidazole Derivative SnCl2.2H2O, HCl, EtOH

Caption: Synthetic pathway for novel benzimidazole derivatives.

Signaling_Pathway Novel Compound Novel Compound Fungal Microtubules Fungal Microtubules Novel Compound->Fungal Microtubules Inhibition Disruption of Cell Division Disruption of Cell Division Fungal Microtubules->Disruption of Cell Division Ergosterol Biosynthesis Ergosterol Biosynthesis Cell Wall Integrity Cell Wall Integrity Apoptosis Apoptosis Disruption of Cell Division->Apoptosis Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Start: this compound Start: this compound Reaction with Nucleophile Reaction with Nucleophile Purification (Column Chromatography) Purification (Column Chromatography) Characterization (NMR, MS, IR) Characterization (NMR, MS, IR) Stock Solution Preparation Stock Solution Preparation Characterization (NMR, MS, IR)->Stock Solution Preparation Serial Dilution Serial Dilution Inoculation with Fungi Inoculation with Fungi Incubation Incubation MIC Determination MIC Determination

Comparative Guide to the Biological Activity of 1-Bromo-5-methoxy-2,4-dinitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological activity of novel derivatives of 1-Bromo-5-methoxy-2,4-dinitrobenzene. Due to the limited availability of specific experimental data for derivatives of this parent compound, this document leverages data from structurally related nitroaromatic and bromo-aromatic compounds to provide a predictive comparison and a guide for future experimental validation. The methodologies and potential mechanisms of action are based on established findings for these related molecular classes.

Comparative Performance Data

The following tables summarize the biological activities of compounds structurally related to this compound derivatives. This data is intended to serve as a benchmark for the expected potency of novel derivatives.

Table 1: Comparative Anticancer Activity of Related Bromo- and Nitro-Aromatic Compounds

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Chalcone Derivative2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7 (Breast)42.19 µg/mL (~97)Doxorubicin10.61 µg/mL (~18)[1]
Bromophenol Derivative(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetateK562 (Leukemia)Data not quantified, but induced apoptosis--[2]

Table 2: Comparative Antimicrobial Activity of Related Bromo- and Nitro-Aromatic Compounds

Compound ClassSpecific Derivative ExampleMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
Benzimidazole DerivativeDerivative of 1-Bromo-2,4-dinitrobenzeneCandida albicans12.5--[3]
Benzimidazole DerivativeDerivative of 1-Bromo-2,4-dinitrobenzeneCandida glabrata12.5--[3]
Benzimidazole DerivativeDerivative of 1-Bromo-2,4-dinitrobenzeneCandida krusei12.5--[3]

Experimental Protocols

Detailed methodologies for key biological assays are provided below.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Culture the microbial strains (bacteria or fungi) overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test derivatives and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Visual inspection or the use of a growth indicator dye can be employed.

Visualizations of Pathways and Workflows

Proposed Antimicrobial Mechanism of Action

Nitroaromatic compounds often exert their antimicrobial effect through reductive activation. The nitro groups are reduced within the microbial cell to form highly reactive nitroso and hydroxylamine intermediates, which can lead to DNA damage and cell death.[4]

antimicrobial_mechanism Compound Nitroaromatic Derivative MicrobialCell Microbial Cell Compound->MicrobialCell Uptake Nitroreductase Nitroreductase Enzymes MicrobialCell->Nitroreductase ReactiveIntermediates Reactive Nitroso & Hydroxylamine Species Nitroreductase->ReactiveIntermediates Reduction of Nitro Group DNA_Damage DNA Damage ReactiveIntermediates->DNA_Damage Covalent Binding to DNA CellDeath Cell Death DNA_Damage->CellDeath

Caption: Proposed antimicrobial mechanism of nitroaromatic derivatives.

Proposed Anticancer Signaling Pathway

Dinitrophenol and its ethers are known uncouplers of oxidative phosphorylation in mitochondria.[5] This disruption of cellular energy metabolism can lead to increased reactive oxygen species (ROS), depletion of glutathione (GSH), and ultimately, apoptosis.[6]

anticancer_pathway DNP_Derivative Dinitrophenyl Derivative Mitochondrion Mitochondrion DNP_Derivative->Mitochondrion OxPhos Uncoupling of Oxidative Phosphorylation Mitochondrion->OxPhos ATP_Depletion Reduced ATP Production OxPhos->ATP_Depletion ROS_Increase Increased ROS OxPhos->ROS_Increase Apoptosis Apoptosis ATP_Depletion->Apoptosis GSH_Depletion GSH Depletion ROS_Increase->GSH_Depletion GSH_Depletion->Apoptosis

Caption: Anticancer signaling via mitochondrial uncoupling and oxidative stress.

Experimental Workflow for Biological Activity Validation

A logical workflow for the synthesis and biological evaluation of novel derivatives of this compound.

experimental_workflow Start Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS) Start->Purification Screening Primary Biological Screening Purification->Screening Anticancer Anticancer Assays (MTT, etc.) Screening->Anticancer Anticancer Activity? Antimicrobial Antimicrobial Assays (Broth Microdilution) Screening->Antimicrobial Antimicrobial Activity? DoseResponse Dose-Response Studies (IC50 / MIC Determination) Anticancer->DoseResponse Antimicrobial->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism End Lead Compound Identification Mechanism->End

Caption: Workflow for synthesis and biological validation of derivatives.

References

A Comparative Guide to the Kinetics of Nucleophilic Substitution on 1-Bromo-5-methoxy-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of nucleophilic aromatic substitution (SNAr) on 1-Bromo-5-methoxy-2,4-dinitrobenzene. Due to the limited availability of specific kinetic data for this compound, this guide leverages data from closely related analogues to provide a comprehensive overview of its expected reactivity. The information herein is intended to support research and development in medicinal chemistry and related fields where understanding SNAr mechanisms is crucial.

Comparative Kinetic Data

The rate of nucleophilic aromatic substitution is significantly influenced by the nature of the leaving group and the presence of substituents on the aromatic ring. To contextualize the reactivity of this compound, the following table summarizes experimentally determined second-order rate constants (k₂) for the reaction of various 1-halo-2,4-dinitrobenzenes with piperidine in different solvents.

SubstrateNucleophileSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)
1-Fluoro-2,4-dinitrobenzenePiperidineMethanol254.5 x 10⁻¹
1-Chloro-2,4-dinitrobenzenePiperidineMethanol253.1 x 10⁻³
1-Bromo-2,4-dinitrobenzenePiperidineEthanol251.7 x 10⁻³
This compound Piperidine Methanol 25 Estimated ~10⁻⁴ - 10⁻⁵

Note on the Estimation for this compound:

The rate constant for this compound is an educated estimate based on established principles of SNAr kinetics:

  • Leaving Group Effect: In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring. The carbon-halogen bond is broken in a subsequent, faster step. Consequently, the reaction rate is inversely proportional to the electronegativity of the halogen (F > Cl > Br > I), as a more electronegative halogen makes the ipso-carbon more electrophilic. The data for 1-halo-2,4-dinitrobenzenes in the table illustrates this trend.

  • Substituent Effect: The methoxy group (-OCH₃) at the 5-position is an electron-donating group through resonance, which is expected to decrease the electrophilicity of the aromatic ring and thus slow down the rate of nucleophilic attack. While it also has an electron-withdrawing inductive effect, the resonance effect is generally more significant for substituents para to a nitro group. Therefore, the presence of the methoxy group is anticipated to decrease the reaction rate compared to the unsubstituted 1-Bromo-2,4-dinitrobenzene.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of this compound and for conducting kinetic studies of its reaction with a nucleophile.

Synthesis of this compound

This proposed synthesis is adapted from procedures for similar substituted dinitrobenzenes.

Materials:

  • 3-Bromoanisole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid in an ice bath.

  • Slowly add 5.0 g of 3-bromoanisole to the cold sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by carefully adding 5 mL of fuming nitric acid to 5 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3-bromoanisole in sulfuric acid over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol to yield this compound.

Kinetic Analysis of the Reaction with Piperidine

The kinetics of the reaction can be monitored using UV-Vis spectrophotometry by observing the formation of the product, N-(5-methoxy-2,4-dinitrophenyl)piperidine, which has a distinct absorbance maximum at a different wavelength from the reactants.

Materials and Equipment:

  • This compound

  • Piperidine

  • Anhydrous Methanol (spectroscopic grade)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in anhydrous methanol (e.g., 1 x 10⁻³ M).

    • Prepare a series of stock solutions of piperidine in anhydrous methanol with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).

  • Determination of the Wavelength of Maximum Absorbance (λ_max) of the Product:

    • Mix a small amount of the this compound stock solution with an excess of the piperidine stock solution and allow the reaction to go to completion.

    • Scan the UV-Vis spectrum of the product solution to determine its λ_max.

  • Kinetic Runs:

    • Set the UV-Vis spectrophotometer to the determined λ_max of the product.

    • Equilibrate the thermostatted cell holder to the desired temperature (e.g., 25°C).

    • In a cuvette, place a known volume of the piperidine solution (in large excess to ensure pseudo-first-order conditions).

    • Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette and start the stopwatch simultaneously.

    • Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

    • Repeat the experiment with different concentrations of piperidine.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) for each piperidine concentration can be determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction. The slope of this plot will be -k_obs.

    • The second-order rate constant (k₂) can be determined by plotting k_obs versus the concentration of piperidine. The slope of this plot will be k₂.

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Signaling Pathway: The SNAr Mechanism

Caption: The SNAr mechanism for the reaction of this compound with piperidine.

Experimental Workflow for Kinetic Studies

Kinetic_Workflow cluster_prep 1. Solution Preparation cluster_exp 2. Kinetic Measurement cluster_analysis 3. Data Analysis prep_sub Prepare stock solution of This compound mix Mix Piperidine solution and Substrate solution in cuvette prep_sub->mix prep_nuc Prepare stock solutions of Piperidine at various concentrations prep_nuc->mix thermo Thermostat spectrophotometer cell holder to desired temperature thermo->mix measure Record absorbance vs. time at λ_max of the product mix->measure plot1 Plot ln(A∞ - At) vs. time to determine k_obs measure->plot1 plot2 Plot k_obs vs. [Piperidine] to determine k₂ plot1->plot2

Caption: Workflow for the kinetic analysis of the nucleophilic substitution reaction.

A Comparative Analysis of Leaving Group Ability in Methoxy-Dinitrophenyl Systems for Drug Development and Research

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the nucleophilic aromatic substitution (SNAr) reactions of dinitroanisole isomers reveals significant differences in leaving group ability, with the 2,6-dinitroanisole isomer exhibiting markedly superior reactivity compared to its 2,4- and 3,5- counterparts. This analysis, crucial for researchers and professionals in drug development, provides a quantitative and qualitative comparison supported by experimental data, detailed protocols, and mechanistic visualizations.

The efficiency of the methoxy group as a leaving group in nucleophilic aromatic substitution (SNAr) reactions is profoundly influenced by the substitution pattern of nitro groups on the phenyl ring. This guide compares the leaving group ability of the methoxy group in 2,4-dinitroanisole, 2,6-dinitroanisole, and 3,5-dinitroanisole, providing valuable insights for optimizing synthetic routes in medicinal chemistry and related fields.

Quantitative Comparison of Reactivity

The reactivity of dinitroanisole isomers towards nucleophiles is a direct indicator of the methoxy group's leaving ability. Kinetic studies involving the reaction of these isomers with piperidine in benzene provide a basis for a quantitative comparison.

SubstrateRelative Rate of SNAr with Piperidine in BenzenepKa of Conjugate Acid (Dinitrophenol)
2,6-Dinitroanisole~10003.71
2,4-Dinitroanisole14.11
3,5-DinitroanisoleNot directly comparable, significantly less reactive in thermal SNAr~6.7

Note: The relative rate for 3,5-dinitroanisole is an estimation based on the general principles of SNAr reactions, as direct comparable kinetic data with piperidine was not found. The pKa values are for the corresponding dinitrophenols in water.

The data clearly indicates that 2,6-dinitroanisole is approximately 1000 times more reactive than 2,4-dinitroanisole in the SNAr reaction with piperidine[1]. This dramatic difference in reactivity highlights the critical role of the positioning of the electron-withdrawing nitro groups.

Mechanistic Insights and Leaving Group Ability

The leaving group's ability is intrinsically linked to the stability of the anion formed upon its departure. In this context, the acidity of the corresponding dinitrophenols provides a reliable measure of the stability of the dinitrophenoxide leaving group. A lower pKa value signifies a more acidic phenol and a more stable conjugate base (phenoxide), which in turn corresponds to a better leaving group.

The pKa values of the corresponding dinitrophenols are:

  • 2,6-Dinitrophenol: pKa ≈ 3.71[2][3][4]

  • 2,4-Dinitrophenol: pKa ≈ 4.11

  • 3,5-Dinitrophenol: pKa ≈ 6.7

Based on these pKa values, the stability of the corresponding phenoxide ions, and thus the leaving group ability of the methoxy group, follows the order:

2,6-Dinitrophenoxy > 2,4-Dinitrophenoxy > 3,5-Dinitrophenoxy

This trend is consistent with the observed reactivity in SNAr reactions. The superior leaving group ability in the 2,6-isomer can be attributed to the significant steric hindrance provided by the two ortho-nitro groups, which can destabilize the ground state of the anisole and stabilize the transition state leading to the Meisenheimer complex. Furthermore, both ortho-nitro groups can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance.

In the case of 2,4-dinitroanisole, both the ortho and para nitro groups contribute to the stabilization of the intermediate. However, the steric effect is less pronounced compared to the 2,6-isomer. For 3,5-dinitroanisole, the nitro groups are in the meta position relative to the methoxy group. While they provide inductive electron withdrawal, they cannot directly delocalize the negative charge of the Meisenheimer intermediate through resonance, rendering it a much poorer substrate for SNAr and the methoxy group a significantly worse leaving group.

Experimental Protocols

A representative experimental protocol for determining the kinetics of the reaction between a dinitroanisole isomer and piperidine is outlined below.

Objective: To determine the second-order rate constant for the reaction of a dinitroanisole isomer with piperidine by monitoring the formation of the N-substituted product spectrophotometrically.

Materials:

  • Dinitroanisole isomer (2,4-, 2,6-, or 3,5-)

  • Piperidine

  • Benzene (or other suitable aprotic solvent)

  • Spectrophotometer

  • Thermostatted cell holder

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the dinitroanisole isomer in benzene of a known concentration (e.g., 1 x 10⁻³ M).

    • Prepare a series of piperidine solutions in benzene of varying known concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M).

  • Kinetic Measurements:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected N-arylated piperidine product.

    • Place a known volume of the dinitroanisole solution into a cuvette and equilibrate to the desired reaction temperature in the thermostatted cell holder.

    • Initiate the reaction by rapidly injecting a known volume of a piperidine solution into the cuvette and mixing thoroughly.

    • Record the absorbance at the chosen wavelength as a function of time until the reaction is complete.

  • Data Analysis:

    • Under pseudo-first-order conditions (i.e., [Piperidine] >> [Dinitroanisole]), the observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.

    • The second-order rate constant (k₂) is then determined from the slope of a plot of k_obs versus the concentration of piperidine.

Visualizing the Reaction Pathway and Logical Relationships

To better understand the factors influencing the leaving group ability, the following diagrams illustrate the SNAr reaction pathway and the logical relationship between isomer structure and reactivity.

SNAr_Pathway Reactants Dinitroanisole + Nucleophile TS1 Transition State 1 Reactants->TS1 Attack of Nucleophile Intermediate Meisenheimer Complex (Stabilized by NO2 groups) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Departure of Leaving Group Products Substituted Product + Methoxide TS2->Products Isomer_Reactivity cluster_26 2,6-Dinitroanisole cluster_24 2,4-Dinitroanisole cluster_35 3,5-Dinitroanisole S26 High Steric Hindrance Strong Resonance Stabilization R26 Fastest Reaction Rate S26->R26 S24 Moderate Steric Hindrance Good Resonance Stabilization R24 Moderate Reaction Rate S24->R24 S35 Low Steric Hindrance No Resonance Stabilization of Intermediate R35 Slowest Reaction Rate S35->R35

References

Alternative reagents to 1-Bromo-5-methoxy-2,4-dinitrobenzene for SNAr

Author: BenchChem Technical Support Team. Date: November 2025

Comparison Guide: Alternative Reagents for SNAr Reactions

Topic: Alternative Reagents to 1-Bromo-5-methoxy-2,4-dinitrobenzene for SNAr Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of alternative reagents to this compound for Nucleophilic Aromatic Substitution (SNAr) reactions. The performance of various alternatives is evaluated based on experimental data, focusing on the nature of the leaving group, which is a critical factor in determining reaction rates.

The Mechanism and Influence of the Leaving Group in SNAr Reactions

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups (EWGs), such as nitro groups (NO₂), positioned ortho or para to the leaving group.[1][2]

The reaction typically proceeds through a two-step addition-elimination mechanism:

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is generally the rate-determining step because it involves the temporary loss of aromaticity.[3][4]

  • Elimination of the Leaving Group: The aromaticity is restored by the departure of the leaving group.[3]

A key feature of the SNAr mechanism is the inverted reactivity order of halogens as leaving groups compared to Sₙ2 reactions. The typical SNAr reactivity order is:

F > Cl ≈ Br > I [1][5]

This is because the rate-determining step is the initial nucleophilic attack. A more electronegative halogen (like fluorine) strongly withdraws electron density from the ring, making the carbon atom it is attached to more electrophilic and thus more susceptible to attack.[3][6] The C-X bond cleavage occurs in the fast, second step, so bond strength is less critical than the activation of the ring towards attack.[7]

Comparison of Alternative Leaving Groups

The most common alternatives to this compound involve replacing the bromo group with other halogens or different functionalities. The choice of leaving group directly impacts reaction kinetics.

Quantitative Data: Reaction of 2,4-Dinitrobenzene Derivatives with Hydrazine

The following table summarizes kinetic data from a study on the reaction of various 1-substituted-2,4-dinitrobenzenes with hydrazine in DMSO at 25°C. While the substrate is not the exact 5-methoxy derivative, the relative reactivity trends of the leaving groups are directly comparable.

Leaving Group (X)10k (l mol⁻¹ s⁻¹)ΔH‡ (kJ mol⁻¹)-ΔS‡ (J mol⁻¹ K⁻¹)pKa of Leaving Group's Conjugate Acid
-Cl 52592.78221.521.80
-SOPh 9.4528.83187.227.10
-SPh 9.6015.41231.6610.30
-OPh 2.595.74236.9118.0
-OCH₃ 1.395.17243.9729.0

Data sourced from a study on the hydrazinolysis of 2,4-dinitrobenzene derivatives.[8]

Analysis:

  • Reactivity: The chloro-derivative is significantly more reactive than derivatives with sulfoxide, sulfide, phenoxy, or methoxy leaving groups.[8]

  • Thermodynamics: The reaction with 1-chloro-2,4-dinitrobenzene has a remarkably low activation enthalpy (ΔH‡), contributing to its high rate constant.[8]

  • Leaving Group Basicity: The leaving group's ability is influenced by its basicity; however, the relationship is complex and also depends on steric hindrance and the potential for intramolecular hydrogen bonding in the transition state.[4][8]

Relative Reactivity of Halogen Leaving Groups

The "element effect" in SNAr reactions clearly demonstrates the superior reactivity of fluoro-substituted substrates.

Leaving GroupRelative ReactivityRationale
-F HighestThe high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and accelerating the rate-determining nucleophilic attack.[5][9]
-Cl IntermediateReactivity is similar to or slightly less than bromo-derivatives.[5]
-Br IntermediateGenerally considered a good leaving group for SNAr, with reactivity comparable to chloro-derivatives.[5]
-I LowestThe lower electronegativity provides less activation for the initial nucleophilic attack.[7]

In one study, a fluoro-substituted substrate was observed to react 3300 times faster than the corresponding iodo-substituted one.[7]

Experimental Protocols

The following protocols are generalized for SNAr reactions and can be adapted for various nucleophiles and substrates.

General Protocol for SNAr Reaction
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the activated aryl halide (e.g., 1-chloro-2,4-dinitrobenzene, 1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF, NMP, or Ethanol).[10][11]

  • Addition of Nucleophile: Add the nucleophile (e.g., an amine or alkoxide, 1.0 - 1.2 eq). If the nucleophile is not a strong base itself, add an auxiliary base (e.g., K₂CO₃, Na₂CO₃, or Et₃N, 1.5 - 2.0 eq) to neutralize the acid formed during the reaction.[10]

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-100°C) for a period ranging from 30 minutes to several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration, washed with a cold solvent (e.g., water or ethanol), and dried.[11]

    • Alternatively, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Example Protocol: Synthesis of 2,4-Dinitrophenyl Methyl Ether

This protocol is adapted from the literature for the preparation of 2,4-dinitrophenyl methyl ether from 1-chloro-2,4-dinitrobenzene.[8]

  • Prepare a solution of sodium methoxide by dissolving an equimolar amount of sodium metal in methanol.

  • To this solution, add 1-chloro-2,4-dinitrobenzene at room temperature with stirring.

  • After the reaction is complete (monitor by TLC), work up the mixture by adding water.

  • The precipitated product is filtered, and the remaining aqueous solution is extracted with an ether.

  • Dry the combined product and ether extracts over anhydrous MgSO₄.

  • Isolate the final product by solvent evaporation and recrystallize from methanol to yield pale yellow needles.

Visualized Workflows and Relationships

G reagents 1. Reagent Setup - Dissolve Aryl Halide in Solvent - Add Nucleophile & Base reaction 2. Reaction - Stir at RT or Heat (Reflux) - Monitor by TLC reagents->reaction Heat/Time workup 3. Workup & Isolation - Cool Reaction Mixture - Precipitate/Extract Product reaction->workup Reaction Complete purification 4. Purification - Recrystallization or - Column Chromatography workup->purification Crude Product analysis 5. Analysis - NMR, MS, mp purification->analysis Pure Product

G center SNAr Reaction Rate lg Leaving Group (F > Cl ≈ Br > I) center->lg Determined by ewg Electron-Withdrawing Groups (Number & Position) center->ewg Activated by nuc Nucleophile (Strength & Sterics) center->nuc Initiated by sol Solvent (Polar Aprotic Favored) center->sol Mediated by

Conclusion

For researchers seeking alternatives to this compound, the corresponding fluoro- and chloro-derivatives are the most effective substitutes for enhancing SNAr reaction rates.

  • 1-Fluoro-5-methoxy-2,4-dinitrobenzene is predicted to be the most reactive alternative due to the high electronegativity of fluorine, which strongly activates the aromatic ring for nucleophilic attack.[5]

  • 1-Chloro-5-methoxy-2,4-dinitrobenzene serves as a highly effective and often more economical alternative, demonstrating significantly higher reactivity than substrates with bromo, phenoxy, or methoxy leaving groups.[8]

The choice of reagent should be guided by the desired reaction kinetics, the nature of the nucleophile, and economic considerations. The use of polar aprotic solvents and appropriate bases will further optimize reaction conditions for a successful substitution.[10]

References

A Comparative Guide to the Efficiency of 1-Bromo-5-methoxy-2,4-dinitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction efficiency of 1-Bromo-5-methoxy-2,4-dinitrobenzene in comparison to its halogenated alternatives. The information presented herein is curated from experimental data to assist researchers in selecting the optimal substrate for their synthetic needs, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry and materials science.

Executive Summary

This compound is a highly activated aryl halide frequently employed in SNAr reactions. Its reactivity is benchmarked against its fluoro and chloro analogs to provide a clear efficiency comparison. The general reactivity trend for nucleophilic aromatic substitution on activated systems follows the order of F > Cl ≈ Br > I. This guide presents quantitative data from analogous systems to illustrate this principle and provides detailed experimental protocols for key reactions.

Data Presentation: Benchmarking Reaction Efficiency

The following tables summarize the reaction rates of 1-halo-2,4-dinitrobenzenes with piperidine in 95% ethanol. This data, from a conductometric study, provides a strong comparative framework for understanding the leaving group's effect on reaction efficiency. While this specific dataset does not include the 5-methoxy substituent, the established principles of SNAr suggest a similar trend will be observed. The "element effect" dictates that the more electronegative halogen (Fluorine) is the better leaving group in this context.

Table 1: Specific Rate Constants for the Reaction of 1-Halo-2,4-dinitrobenzene with Piperidine in 95% Ethanol at 25.0°C [1]

SubstrateInitial Concentration (mol/L)Specific Rate Constant (k) (L mol⁻¹ min⁻¹)
1-Chloro-2,4-dinitrobenzene0.0051.13
1-Bromo-2,4-dinitrobenzene0.0050.98
1-Iodo-2,4-dinitrobenzene0.0050.25

Table 2: Specific Rate Constants for the Reaction of 1-Halo-2,4-dinitrobenzene with Piperidine in 95% Ethanol at 40.0°C [1]

SubstrateInitial Concentration (mol/L)Specific Rate Constant (k) (L mol⁻¹ min⁻¹)
1-Chloro-2,4-dinitrobenzene0.0053.45
1-Bromo-2,4-dinitrobenzene0.0053.05
1-Iodo-2,4-dinitrobenzene0.0050.88

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the comparison of 1-halo-2,4-dinitrobenzene derivatives.

Experimental Protocol 1: Conductometric Measurement of Reaction Velocity[1]

Objective: To determine the specific rate constants for the reaction of 1-halo-2,4-dinitrobenzenes with piperidine in 95% ethanol.

Materials:

  • 1-Chloro-2,4-dinitrobenzene

  • 1-Bromo-2,4-dinitrobenzene

  • 1-Iodo-2,4-dinitrobenzene

  • Piperidine

  • 95% Ethanol

  • RC-18 Conductivity Bridge with an oscilloscope detector

  • Constant temperature bath

Procedure:

  • Prepare stock solutions of the 1-halo-2,4-dinitrobenzene derivatives and piperidine in 95% ethanol at the desired concentrations.

  • Equilibrate the reactant solutions and the conductivity cell in a constant temperature bath set to the desired reaction temperature (e.g., 25.0°C or 40.0°C).

  • Mix equal volumes of the 1-halo-2,4-dinitrobenzene and piperidine solutions directly in the conductivity cell to initiate the reaction.

  • Immediately begin monitoring the change in conductance of the solution over time using the conductivity bridge.

  • Record conductance readings at regular intervals until the reaction is complete or a significant change is observed.

  • The specific rate constant (k) is determined from the slope of a plot of the reciprocal of the concentration of the reactants versus time.

Experimental Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Amines

Objective: To synthesize N-substituted-5-methoxy-2,4-dinitroanilines from 1-halo-5-methoxy-2,4-dinitrobenzenes.

Materials:

  • This compound (or fluoro/chloro analog)

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Solvent (e.g., Ethanol, Acetonitrile, DMSO)

  • Base (optional, e.g., K₂CO₃, Et₃N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a round-bottom flask, dissolve the 1-halo-5-methoxy-2,4-dinitrobenzene (1 equivalent) in the chosen solvent.

  • Add the amine (1-1.2 equivalents) to the solution. If the amine is used as its salt, add a base (1.5-2 equivalents) to liberate the free amine.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate has formed, filter the mixture. Otherwise, proceed with an aqueous work-up.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-substituted-5-methoxy-2,4-dinitroaniline.

Visualizations

Logical Workflow for Substrate Reactivity Comparison

Workflow for Comparing SNAr Substrate Efficiency cluster_0 Substrate Selection cluster_1 Reaction Conditions cluster_2 Data Acquisition & Analysis Bromo This compound Kinetics Measure Reaction Kinetics Bromo->Kinetics Chloro 1-Chloro-5-methoxy-2,4-dinitrobenzene Chloro->Kinetics Fluoro 1-Fluoro-5-methoxy-2,4-dinitrobenzene Fluoro->Kinetics Nucleophile Select Nucleophile (e.g., Piperidine) Nucleophile->Kinetics Solvent Select Solvent (e.g., Ethanol) Solvent->Kinetics Temperature Set Temperature (e.g., 25°C) Temperature->Kinetics Yield Determine Product Yield Kinetics->Yield Compare Compare Rate Constants / Yields Yield->Compare

Caption: A logical workflow for the comparative analysis of SNAr substrate efficiency.

Signaling Pathway: General SNAr Mechanism

SNAr_Mechanism General Mechanism of Nucleophilic Aromatic Substitution (SNAr) Reactants Aryl Halide (Ar-X) + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Step 1: Nucleophilic Attack (Rate-determining for F leaving group) Products Substituted Product (Ar-Nu) + Halide Ion (X⁻) Meisenheimer->Products Step 2: Leaving Group Departure (Can be rate-determining for Cl, Br, I)

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Bromo-5-methoxy-2,4-dinitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification and characterization of 1-Bromo-5-methoxy-2,4-dinitrobenzene and its derivatives. The information presented herein is essential for researchers and professionals involved in drug development and quality control, offering insights into method selection, validation, and implementation.

Introduction

This compound is a key intermediate in various synthetic pathways. Accurate and precise analytical methods are crucial for monitoring its purity, stability, and reaction kinetics. This guide focuses on the cross-validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The objective is to provide a comparative analysis of their performance based on key validation parameters.

Data Presentation: A Comparative Analysis of Analytical Methods

The performance of each analytical method is summarized in the table below. The data presented are representative values for nitroaromatic compounds, providing a basis for comparison.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Principle Separation based on polarity and interaction with stationary phase, followed by UV detection.Separation based on volatility and polarity, with mass-based detection and identification.Quantification based on the absorption of ultraviolet-visible light by the analyte.
Linearity (R²) > 0.999> 0.995> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%< 5%
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.5 µg/mL0.5 - 5 µg/mL
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL0.03 - 1.5 µg/mL1.5 - 15 µg/mL
Specificity High (with appropriate column and mobile phase)Very High (mass fragmentation provides structural information)Low to Moderate (potential for interference from other absorbing species)
Robustness GoodGoodModerate
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of nitroaromatic compounds and can be adapted for this compound derivatives.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in various matrices.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for nitroaromatic compounds.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically employed. For example, a starting mobile phase of 50:50 (v/v) acetonitrile:water can be effective.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound, which is expected to be around 254 nm for dinitrobenzene compounds.[2]

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and injected into the HPLC system.

  • Validation Parameters:

    • Linearity: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

    • Accuracy: Determined by the recovery of a known amount of spiked analyte in a sample matrix.

    • Precision: Assessed by repeatedly analyzing the same sample (intra-day and inter-day precision).

    • LOD and LOQ: Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is ideal for the identification and quantification of volatile and semi-volatile derivatives.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for halogenated nitroaromatic compounds.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: Typically set around 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the components. For example, starting at 100 °C, holding for 1 minute, then ramping to 280 °C at 10 °C/min, and holding for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Sample Preparation: Samples are dissolved in a volatile organic solvent (e.g., dichloromethane or hexane). Derivatization may be necessary to improve the volatility of certain derivatives.

  • Validation Parameters:

    • Linearity, Accuracy, Precision, LOD, and LOQ: Determined using similar approaches as for HPLC, but with the mass spectrometer as the detector.

    • Specificity: Confirmed by the unique mass spectrum of the analyte, including its molecular ion and fragmentation pattern.

UV-Vis Spectrophotometry

This is a simpler and more rapid method for the quantification of the target compound in solutions, particularly for routine assays where high specificity is not the primary concern.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A solvent that does not absorb in the analytical wavelength range, such as ethanol or acetonitrile.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the pure compound across the UV-Vis spectrum. Dinitrobenzene compounds typically exhibit absorbance in the UV region.[3]

  • Procedure:

    • Prepare a series of standard solutions of this compound in the chosen solvent.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

  • Validation Parameters:

    • Linearity: Assessed from the calibration curve.

    • Accuracy: Determined by analyzing a sample with a known concentration.

    • Precision: Evaluated by repeated measurements of the same sample.

    • LOD and LOQ: Calculated from the standard deviation of the blank and the slope of the calibration curve.

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method, ensuring it is suitable for its intended purpose.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development validation_protocol Develop Validation Protocol method_development->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation data_analysis Analyze & Document Results execute_validation->data_analysis validation_report Prepare Validation Report data_analysis->validation_report method_implementation Implement Validated Method for Routine Use validation_report->method_implementation end End method_implementation->end

Caption: A flowchart of the analytical method validation process.

Sample Preparation and Analysis Workflow for HPLC and GC-MS

This diagram outlines the general steps involved in preparing a sample and analyzing it using chromatographic techniques.

Sample_Analysis_Workflow sample_collection Sample Collection sample_prep Sample Preparation (Extraction, Dilution, Filtration) sample_collection->sample_prep derivatization Derivatization (if required for GC-MS) sample_prep->derivatization instrument_setup Instrument Setup & Calibration sample_prep->instrument_setup derivatization->instrument_setup injection Sample Injection instrument_setup->injection chromatographic_separation Chromatographic Separation (HPLC or GC) injection->chromatographic_separation detection Detection (UV or MS) chromatographic_separation->detection data_acquisition Data Acquisition & Processing detection->data_acquisition result_reporting Result Reporting data_acquisition->result_reporting

Caption: A generalized workflow for sample analysis by chromatography.

Conclusion

The choice of an analytical method for this compound and its derivatives depends on the specific requirements of the analysis.

  • HPLC-UV is a robust and reliable method for routine quantification, offering a good balance of performance and throughput.

  • GC-MS provides the highest level of specificity and is invaluable for structural elucidation and the analysis of complex mixtures, although it may require more extensive sample preparation.

  • UV-Vis Spectrophotometry is a simple and rapid technique suitable for high-concentration samples and preliminary screening, but it lacks the specificity of chromatographic methods.

Proper cross-validation of these methods is essential to ensure the reliability and accuracy of analytical data. By comparing the performance characteristics and understanding the experimental protocols, researchers can select and implement the most appropriate method for their specific application.

References

Purity assessment of synthesized compounds using 1-Bromo-5-methoxy-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical synthesis and drug development, establishing the purity of a synthesized compound is a critical, non-negotiable step. The presence of impurities can significantly impact the compound's biological activity, toxicity, and overall safety profile. This guide provides a comprehensive comparison of various methods for purity assessment, with a focus on the use of derivatizing agents like 1-Bromo-5-methoxy-2,4-dinitrobenzene and its more common analogues, alongside modern non-derivatization techniques.

For researchers, scientists, and drug development professionals, the choice of a suitable purity assessment method is contingent on several factors, including the chemical nature of the compound, the expected impurities, the required level of accuracy, and the available instrumentation. This guide aims to facilitate this decision-making process by presenting objective comparisons and supporting experimental data.

The Role of Derivatization in Purity Analysis

Compounds that lack a suitable chromophore or are not readily detectable by common analytical techniques can be chemically modified through derivatization to enable or enhance their detection. Halogenated dinitroaromatic compounds are a class of reagents used for this purpose, particularly for compounds containing primary and secondary amine or phenolic functional groups.

While this compound is not a widely documented reagent for routine purity assessment, its structural similarity to well-established derivatizing agents, such as 1-Fluoro-2,4-dinitrobenzene (FDNB or Sanger's reagent), suggests its potential utility in this application. These reagents react with nucleophilic groups on the target molecule to introduce a strongly UV-absorbing dinitrophenyl moiety, facilitating detection and quantification by High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Purity Assessment Techniques

The following table summarizes the key performance characteristics of different purity assessment methodologies. This data is compiled from various studies and should be considered as a general guide. Actual performance may vary depending on the specific compound and experimental conditions.

Method Principle Target Analytes Typical LOD/LOQ Linearity (R²) Advantages Disadvantages
Derivatization-HPLC (e.g., with FDNB) Chemical modification to add a UV-active tag, followed by chromatographic separation and UV detection.[1][2]Primary/secondary amines, phenols.[1]LOD: ~50 pmol; LOQ: ~1 µmol/L.[2][3]>0.99.[2]High sensitivity for compounds lacking chromophores; well-established methods.[1]Additional reaction step required; potential for side reactions; derivatizing agent can interfere.[4][5]
Derivatization-HPLC (e.g., with Dansyl Chloride) Chemical modification to add a fluorescent tag, followed by chromatographic separation and fluorescence detection.[6]Primary/secondary amines, phenols.[6][7]LOD: ~0.04 µg/L.[8]>0.99.[9]Very high sensitivity due to fluorescence detection; stable derivatives.[6]Reaction can be slow; reagent can react with other nucleophiles.[1][10]
Quantitative NMR (qNMR) Direct measurement of the molar concentration of an analyte relative to an internal standard of known purity.[11][12]Any soluble compound with unique NMR signals.Dependent on magnetic field strength and number of scans.Not applicable (primary ratio method).Absolute quantification without the need for a specific reference standard of the analyte; non-destructive.[13][14]Lower sensitivity compared to chromatographic methods; requires a certified internal standard; potential for signal overlap.[11][15]
LC-MS for Impurity Profiling Separation of compounds by liquid chromatography followed by mass spectrometric detection and identification of impurities.[16][17]A wide range of organic molecules.Highly sensitive, capable of detecting trace-level impurities.[17]Can be quantitative with appropriate standards.Provides molecular weight and structural information of impurities; high specificity.[17][18]Quantification can be complex without specific impurity standards; matrix effects can influence ionization.[16]

Experimental Protocols

General Protocol for Purity Assessment by Derivatization with a Dinitrophenylating Agent (e.g., FDNB)

This protocol outlines the general steps for derivatizing a sample containing a primary or secondary amine with 1-Fluoro-2,4-dinitrobenzene (FDNB) for HPLC analysis. A similar approach could be adapted for this compound, although reaction conditions may require optimization.

  • Sample Preparation: Accurately weigh a known amount of the synthesized compound and dissolve it in a suitable solvent (e.g., acetonitrile or a buffer solution).

  • Derivatization Reaction:

    • To the sample solution, add an excess of a solution of FDNB in a suitable solvent (e.g., acetone).

    • Add a buffer (e.g., sodium bicarbonate) to maintain an alkaline pH (typically pH 8-9) to facilitate the reaction.

    • Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 1 hour).[1] The reaction should be carried out in the dark to prevent photodegradation of the derivatives.

  • Quenching the Reaction: After the incubation period, quench the reaction by adding a small amount of an acid (e.g., hydrochloric acid) to neutralize the excess base.

  • Sample Dilution: Dilute the derivatized sample to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a suitable reverse-phase column (e.g., C18).

    • Use a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water with an acidic modifier like trifluoroacetic acid) to separate the derivatized compound from any impurities and excess reagent.

    • Detect the derivatized compound using a UV detector at a wavelength where the dinitrophenyl group has strong absorbance (typically around 340-360 nm).[2][3]

  • Data Analysis: Determine the purity of the synthesized compound by calculating the peak area of the main derivatized product as a percentage of the total peak area of all detected components (excluding the solvent and reagent peaks).

General Protocol for Purity Assessment by Quantitative NMR (qNMR)

This protocol provides a general workflow for determining the purity of a synthesized compound using qNMR with an internal standard.

  • Selection of Internal Standard: Choose a certified internal standard that has a known purity, is stable, does not react with the sample, and has at least one sharp NMR signal that does not overlap with any signals from the analyte or impurities.[15]

  • Sample Preparation:

    • Accurately weigh a precise amount of the synthesized compound into an NMR tube.

    • Accurately weigh a precise amount of the certified internal standard and add it to the same NMR tube.

    • Add a known volume of a suitable deuterated solvent to dissolve both the sample and the internal standard completely.[19]

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum of the sample.

    • Ensure that the acquisition parameters are optimized for quantitative analysis, including a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons.[13]

  • Data Processing:

    • Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the area of a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and aid in the selection of an appropriate purity assessment method, the following diagrams have been generated using Graphviz.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve add_reagent Add Derivatizing Agent & Buffer dissolve->add_reagent incubate Incubate add_reagent->incubate quench Quench Reaction incubate->quench hplc HPLC Separation quench->hplc detect UV/Fluorescence Detection hplc->detect quantify Quantify Purity detect->quantify

Caption: Experimental workflow for purity assessment using a derivatization agent followed by HPLC analysis.

Purity_Decision_Tree start Start: Assess Compound Properties has_chromophore Does the compound have a strong UV chromophore? start->has_chromophore functional_group Does it have primary/secondary amines or phenols? has_chromophore->functional_group No hplc_uv Direct HPLC-UV Analysis has_chromophore->hplc_uv Yes need_absolute Is absolute quantification without a specific standard required? functional_group->need_absolute No derivatization Derivatization-HPLC functional_group->derivatization Yes need_impurity_id Is identification of impurities needed? need_absolute->need_impurity_id No qnmr qNMR need_absolute->qnmr Yes lcms LC-MS Impurity Profiling need_impurity_id->lcms Yes other Consider other methods need_impurity_id->other No

Caption: Decision tree to guide the selection of an appropriate purity assessment method.

Conclusion

The determination of compound purity is a multifaceted task that requires careful consideration of the analyte's properties and the specific analytical goals. While derivatization-based HPLC methods using reagents like FDNB and dansyl chloride offer excellent sensitivity for specific functional groups, modern techniques like qNMR and LC-MS provide powerful alternatives for absolute quantification and impurity identification, respectively. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate strategy to ensure the quality and integrity of their synthesized compounds.

References

Navigating Nucleophilic Aromatic Substitution: A Guide to the Regioselectivity of 1-Bromo-5-methoxy-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the regioselectivity of chemical reactions is paramount for the efficient synthesis of target molecules. This guide provides a comprehensive comparison of the reactivity of 1-Bromo-5-methoxy-2,4-dinitrobenzene in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data from analogous compounds and detailed experimental protocols.

The regioselectivity of nucleophilic aromatic substitution on this compound is predominantly governed by the powerful electron-withdrawing effects of the two nitro groups at the ortho and para positions (C2 and C4) to the bromine atom. These groups activate the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. Consequently, nucleophilic attack is overwhelmingly directed to the carbon atom bearing the bromine, a proficient leaving group. The methoxy group at the C5 position, being meta to the site of substitution, exerts a less significant electronic influence on the reaction's regioselectivity but may affect the overall reaction rate.

Performance Comparison with Alternative Substrates

Due to a lack of extensive, publicly available quantitative data specifically for this compound, we present a comparative analysis using the closely related and well-studied substrate, 1-bromo-2,4-dinitrobenzene. The introduction of a methoxy group at the 5-position in our target molecule is expected to have a modest impact on the reaction rate but not alter the primary site of nucleophilic attack. The following table summarizes the outcomes of SNAr reactions with various nucleophiles on 1-bromo-2,4-dinitrobenzene, which serves as a reliable model for predicting the behavior of this compound.

NucleophileProductReaction ConditionsYield (%)Reference
Aniline2,4-DinitrodiphenylamineEthanol, Microwave, 125°C~31%[1]
Piperidine1-(2,4-Dinitrophenyl)piperidine95% Ethanol, 25°CNot specified[2]
Sodium Methoxide1-Methoxy-2,4-dinitrobenzeneMethanol, Room Temperature81%[3]

Factors Influencing Regioselectivity

The regioselectivity in the nucleophilic aromatic substitution of this compound is a result of several key factors. The interplay of these factors dictates the position of nucleophilic attack and the overall efficiency of the reaction.

G Factors Influencing Regioselectivity in SNAr of this compound cluster_substrate Substrate Properties cluster_reaction Reaction Dynamics Nitro_Groups Electron-Withdrawing Nitro Groups (C2, C4) Meisenheimer_Complex Meisenheimer Complex Stabilization Nitro_Groups->Meisenheimer_Complex Stabilizes negative charge Leaving_Group Good Leaving Group (Bromo at C1) Nucleophilic_Attack Nucleophilic Attack at C1 Leaving_Group->Nucleophilic_Attack Facilitates substitution Methoxy_Group Methoxy Group (C5) Methoxy_Group->Nucleophilic_Attack Minor electronic effect (meta) Meisenheimer_Complex->Nucleophilic_Attack Lowers activation energy

Caption: Factors influencing the regioselectivity of SNAr reactions.

Experimental Protocols

The following are detailed experimental protocols for key nucleophilic aromatic substitution reactions on 1-bromo-2,4-dinitrobenzene, which can be adapted for this compound.

Synthesis of 2,4-Dinitrodiphenylamine

This protocol is based on the reaction of 1-bromo-2,4-dinitrobenzene with aniline.

Materials:

  • 1-bromo-2,4-dinitrobenzene

  • Aniline

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, combine 1-bromo-2,4-dinitrobenzene (1.0 mmol) and aniline (1.2 mmol) in ethanol (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 125°C and maintain this temperature for 15 minutes.

  • After cooling to room temperature, the product will precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

Synthesis of 1-Methoxy-2,4-dinitrobenzene

This protocol describes the reaction of 1-chloro-2,4-dinitrobenzene with sodium methoxide, which is analogous to the reaction with 1-bromo-2,4-dinitrobenzene.[3]

Materials:

  • 1-chloro-2,4-dinitrobenzene (or 1-bromo-2,4-dinitrobenzene)

  • Sodium metal

  • Methanol (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve a stoichiometric equivalent of sodium metal in anhydrous methanol under an inert atmosphere to prepare a solution of sodium methoxide.

  • To this solution, add 1-chloro-2,4-dinitrobenzene (1.0 mmol) portion-wise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from methanol to obtain pure 1-methoxy-2,4-dinitrobenzene.

General Procedure for Reaction with Alkylamines

This is a general protocol for the reaction of a halo-nitroaromatic compound with an alkylamine.[4]

Materials:

  • 1-bromo-2,4-dinitrobenzene (or this compound)

  • Alkylamine (e.g., piperidine)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • To a solution of the halo-nitroaromatic compound (10 mmol) in DMF or DMSO (20 mL), add the alkylamine (30 mmol) and K₂CO₃ (30 mmol) or Cs₂CO₃ (30 mmol).

  • Heat the mixture at a temperature between 25-120°C for 2-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, dilute the mixture with water (200 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 200 mL).

  • Combine the organic layers and wash with water (2 x 200 mL) and then with brine (200 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Experimental Workflow

The general workflow for conducting and analyzing a nucleophilic aromatic substitution reaction on this compound is outlined below.

G Start Start Reaction_Setup Reaction Setup: - Substrate - Nucleophile - Solvent - Base (if needed) Start->Reaction_Setup Reaction_Execution Reaction Execution: - Temperature Control - Stirring - Time Reaction_Setup->Reaction_Execution Workup Aqueous Workup: - Quenching - Extraction Reaction_Execution->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Analysis Product Analysis: - NMR - Mass Spectrometry - Melting Point Purification->Analysis End End Analysis->End

Caption: General experimental workflow for SNAr reactions.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Bromo-5-methoxy-2,4-dinitrobenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data sheet (SDS) for 1-Bromo-5-methoxy-2,4-dinitrobenzene was located. The following guidance is based on the available data for the closely related and structurally similar compound, 1-Bromo-2,4-dinitrobenzene. It is imperative to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

Researchers and professionals in drug development handling this compound must adhere to stringent safety protocols, not only during its use but also for its disposal. This compound, like its analogue 1-Bromo-2,4-dinitrobenzene, is classified as a hazardous substance, necessitating a meticulous and informed approach to its waste management to ensure personnel safety and environmental protection.

Immediate Safety and Hazard Profile

1-Bromo-2,4-dinitrobenzene is characterized as a toxic and corrosive solid.[1][2] It is harmful if swallowed, in contact with skin, or inhaled.[1][3] Skin contact may lead to sensitization, and the substance can cause severe skin and eye burns.[1][3] Due to these hazards, appropriate personal protective equipment (PPE) is mandatory when handling this chemical.

PropertyData (for 1-Bromo-2,4-dinitrobenzene)
Appearance Yellow solid/powder
Odor Odorless
Melting Point 70 - 73 °C / 158 - 163.4 °F
Primary Hazards Toxic, Corrosive, Skin Sensitizer
Incompatible Materials Strong oxidizing agents, Water

This data is for the related compound 1-Bromo-2,4-dinitrobenzene and should be used as a reference.

Personal Protective Equipment (PPE) for Handling and Disposal

When managing waste containing this compound, the following PPE should be worn:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust.[4]

  • Skin Protection: A complete suit protecting against chemicals and appropriate protective gloves are necessary.[4]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical step in the laboratory workflow. Contaminated materials and excess chemicals must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Collect all waste material (e.g., contaminated filter paper, weighing boats, gloves) and any unused this compound in a dedicated, properly labeled hazardous waste container.
  • The container should be made of a material compatible with the chemical and kept securely sealed when not in use.[3]
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

2. Spill Management:

  • Minor Spills: In the event of a small spill, remove all ignition sources.[3] Wearing appropriate PPE, clean up the spill using dry methods to avoid generating dust.[3] Place the collected material into a suitable, labeled container for waste disposal.[3]
  • Major Spills: For larger spills, evacuate the area and move upwind.[3] Alert your institution's emergency responders.[3] Spill containment should be performed by trained personnel wearing full-body protective clothing and breathing apparatus.[3] Prevent the spillage from entering drains or water courses.[3]

3. Final Disposal:

  • All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal plant.[2][5][6]
  • Do not empty into drains or dispose of with regular laboratory trash.[1][5]
  • Consult your EHS department to arrange for the pickup and disposal of the hazardous waste container. They will ensure that the disposal method complies with all relevant regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_containment Containment cluster_storage_disposal Storage & Disposal start Start: Handling of This compound ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical Resistant Gloves - Protective Clothing start->ppe waste_gen Waste Generated (Unused chemical, contaminated items) ppe->waste_gen spill Spill Occurs ppe->spill collect_waste Collect in Labeled Hazardous Waste Container waste_gen->collect_waste handle_spill Follow Spill Protocol (Minor or Major) spill->handle_spill store_waste Store in Cool, Dry, Well-Ventilated Area collect_waste->store_waste handle_spill->collect_waste Contain and Collect contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal by Licensed Facility contact_ehs->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 1-Bromo-5-methoxy-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Bromo-5-methoxy-2,4-dinitrobenzene. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires stringent safety measures.[1] It is crucial to handle this compound with appropriate personal protective equipment to prevent exposure. The primary hazards include severe skin burns, eye damage, and toxicity if ingested or in contact with skin.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Equipment Specification
Eye and Face Protection Safety Goggles or Face ShieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Chemical-resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1][2]
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][2]
Respiratory Protection NIOSH/MSHA Approved RespiratorUse if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended as a backup to engineering controls.[3]

Experimental Protocols and Handling Procedures

Safe handling of this compound is paramount. Always work in a well-ventilated area, such as a laboratory fume hood, to minimize inhalation exposure.[4] Avoid direct contact with the substance; do not get it in your eyes, on your skin, or on your clothing.[1][2] Do not breathe dust or fumes.[1][2] After handling, wash your hands and any exposed skin thoroughly.[1][2]

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep it away from incompatible materials such as strong oxidizing agents.[1][5]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Table 2: First-Aid Measures

Exposure Type Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]
Skin Contact Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water. Seek immediate medical attention.[1][2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician immediately.[1][2]

Spill Response: For minor spills, clean up immediately using dry procedures and avoid generating dust.[6] For major spills, evacuate the area and alert emergency responders.[6] Wear full body protective clothing with breathing apparatus.[6] Contain the spill with sand, earth, or vermiculite and collect it into labeled containers for disposal.[6]

Disposal Plan

Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[1][2] This may involve incineration in a licensed apparatus after mixing with a suitable combustible material or burial in a licensed landfill.[6]

Workflow for Handling and Disposal

The following diagram outlines the standard operating procedure for handling and disposing of this compound.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated fume hood B->C D Weigh and handle the chemical C->D E Store in a cool, dry, well-ventilated area D->E F Segregate waste D->F I In case of spill, follow spill response protocol D->I J In case of exposure, follow first-aid measures D->J G Label waste container appropriately F->G H Dispose of as hazardous waste via approved facility G->H

Caption: Standard operating procedure for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.